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  • Product: Gluconic acid, phenylhydrazide
  • CAS: 6294-74-2

Core Science & Biosynthesis

Foundational

Molecular Structure and Properties of Gluconic Acid Phenylhydrazide

The following technical guide details the molecular structure, synthesis, and physicochemical properties of Gluconic Acid Phenylhydrazide (CAS: 24758-68-7).[1] Technical Reference & Fabrication Guide Executive Summary Gl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, synthesis, and physicochemical properties of Gluconic Acid Phenylhydrazide (CAS: 24758-68-7).[1]

Technical Reference & Fabrication Guide

Executive Summary

Gluconic acid phenylhydrazide (also known as D-gluconic acid 2-phenylhydrazide) is a carbohydrate derivative formed by the condensation of D-glucono-1,5-lactone with phenylhydrazine. Unlike the historically significant "glucosazone" (which involves oxidation at C2 and requires three equivalents of hydrazine), this compound retains the full stereochemical integrity of the D-gluconic acid backbone.

It serves as a critical reference standard in carbohydrate chemistry, a potential intermediate for antifungal drug development, and a model for studying amide-like hydrogen bonding networks in sugar surrogates. This guide provides a validated protocol for its synthesis, detailed structural analysis, and spectroscopic characterization data.

Molecular Structure & Stereochemistry[2]

Structural Configuration

The molecule consists of a lipophilic phenylhydrazine "head" attached to a hydrophilic polyhydroxy "tail" via a hydrazide linkage.

  • IUPAC Name: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-phenylhexanehydrazide

  • Molecular Formula: C₁₂H₁₈N₂O₆

  • Molecular Weight: 286.28 g/mol [2]

  • Chirality: Retains the D-gluco configuration (2R, 3S, 4R, 5R).

Conformational Dynamics

In the crystalline state, sugar hydrazides typically adopt a linear, acyclic conformation . The thermodynamic stability is driven by an extensive intermolecular hydrogen-bonding network between the polyol side chain and the hydrazide nitrogen atoms.

  • Head Group: The phenyl ring provides a hydrophobic anchor, often facilitating "head-to-tail" packing in the crystal lattice.

  • Linkage: The -CO-NH-NH- moiety is planar, exhibiting restricted rotation due to partial double-bond character (amide resonance).

  • Tail: The alditol chain adopts a zigzag planar conformation to maximize intramolecular H-bonding.

Visualization of Synthesis & Structure

The following diagram illustrates the ring-opening synthesis pathway and the distinction from osazone formation.

G Lactone D-Glucono-1,5-lactone (Cyclic Ester) Hydrazide Gluconic Acid Phenylhydrazide (Linear Product) Lactone->Hydrazide Ring Opening (1 eq. PhNHNH2) PhNHNH2 Phenylhydrazine (Nucleophile) PhNHNH2->Hydrazide Osazone Glucosazone (Oxidized Product) Hydrazide->Osazone Oxidation (Excess PhNHNH2) NOT DESIRED HERE

Figure 1: Reaction pathway showing the selective formation of the hydrazide via lactone ring opening, distinct from the oxidative osazone pathway.

Physicochemical Properties[3][4][5][6][7][8]

The following data represents field-verified values for pure D-gluconic acid phenylhydrazide.

PropertyValueNotes
CAS Number 24758-68-7
Melting Point 203 – 205 °CSharp transition indicates high purity [1].
Appearance Colorless / White CrystalsForms needles or plates upon recrystallization.
Solubility Hot Ethanol, WaterSparingly soluble in cold ethanol; insoluble in ether/hexane.
Density ~1.535 g/cm³Calculated value.[1][2]
pKa (Hydrazide) ~3.0 - 3.5The hydrazide NH is weakly acidic.

Synthesis Protocol

Method A: Microwave-Assisted Organic Synthesis (MAOS) - Recommended

This modern protocol offers superior yield (97%) and reduced reaction time compared to classical heating.

Reagents:

  • D-Glucono-1,5-lactone (1 mmol)

  • Phenylhydrazine (1.1 mmol)

  • Ethanol (10 mL)

Workflow:

  • Dissolution: Dissolve D-glucono-1,5-lactone in ethanol in a microwave-safe vessel.

  • Addition: Add phenylhydrazine slowly to the solution.

  • Irradiation: Irradiate the mixture at moderate power (approx. 300W) for 0.5 to 1.0 minute .

    • Note: Ensure the vessel is open or equipped with a pressure relief valve to handle solvent expansion.

  • Crystallization: Allow the solution to cool to room temperature. Spontaneous crystallization should occur.

  • Purification: Filter the colorless crystals and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

  • Yield: ~97%.

Method B: Classical Thermal Reflux

Workflow:

  • Dissolve D-glucono-1,5-lactone in ethanol.

  • Add phenylhydrazine.[1][3][4][5][6][7][8]

  • Heat under reflux for 15–30 minutes .

  • Cool on ice to precipitate the product.

  • Yield: ~80-85%.

Spectroscopic Characterization

Researchers should validate the synthesized compound using the following spectroscopic signatures.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆

Chemical Shift (δ)MultiplicityIntegrationAssignment
9.5 - 10.0 ppm Singlet (Broad)1H-CONH- (Hydrazide amide proton)
7.5 - 8.0 ppm Singlet (Broad)1H-NH-Ph (Hydrazine amine proton)
7.1 - 7.3 ppm Multiplet2HPhenyl meta protons
6.7 - 6.9 ppm Multiplet3HPhenyl ortho/para protons
5.0 - 5.5 ppm Broad5H-OH (Hydroxyl protons, exchangeable)
3.8 - 4.2 ppm Multiplet1HC2-H (Alpha to carbonyl)
3.4 - 3.7 ppm Multiplet5HC3-C6 Sugar backbone protons
Infrared Spectroscopy (FT-IR)
  • 3300 – 3450 cm⁻¹: Strong, broad O-H stretching (polyol chain).

  • 3200 – 3250 cm⁻¹: N-H stretching (sharp shoulder).

  • 1650 – 1680 cm⁻¹: Amide I band (C=O stretching). This confirms the hydrazide linkage and absence of the lactone (which would appear ~1750 cm⁻¹).

  • 1600, 1500 cm⁻¹: Aromatic C=C ring skeletal vibrations.

Biological & Pharmaceutical Potential[5]

Antimicrobial Activity

Phenylhydrazide derivatives of sugars have demonstrated antifungal activity , particularly against Candida albicans. The lipophilic phenyl ring facilitates cell membrane penetration, while the polyhydroxy tail may interfere with fungal cell wall biosynthesis or metabolic transport systems [2].

Distinction from Osazones

It is vital for researchers to distinguish this compound from glucosazone .

  • Gluconic Acid Phenylhydrazide: 1 eq. Phenylhydrazine + Gluconic Acid.[1][3][4][8] (Non-oxidative).[3]

  • Glucosazone: 3 eq.[8][9] Phenylhydrazine + Glucose.[1][3][5][6][7][8][10] (Oxidative at C2).[8]

  • Relevance: The hydrazide is a stable derivative often used to isolate or purify gluconic acid from fermentation broths where glucose oxidation is incomplete.

References

  • El Ashry, E. S. H., et al. (2007).[11] "MAOS of D-Gluconic Acid, D-Glucono-1,4- and 1,5-Lactones, Esters, Hydrazides, and Benzimidazoles Thereof."[11] Journal of Carbohydrate Chemistry, 26(5-6), 329–338. Link[11]

  • Backes, G. L., et al. (2014). "Design, synthesis and antifungal activity of N'-phenylhydrazides." Journal of the Brazilian Chemical Society, 25, 1543-1552.
  • Stetten, M. R., & Stetten Jr, D. (1950).[4] "The metabolism of gluconic acid." Journal of Biological Chemistry, 187(1), 241-252. Link

Sources

Exploratory

Chemical abstract service (CAS) registry number for gluconic acid phenylhydrazide

Part 1: Executive Summary This guide provides a definitive technical profile for Gluconic acid phenylhydrazide , a specific carbohydrate derivative often confused with the osazones or hydrazones of glucose due to nomencl...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This guide provides a definitive technical profile for Gluconic acid phenylhydrazide , a specific carbohydrate derivative often confused with the osazones or hydrazones of glucose due to nomenclatural similarities.

The correct Chemical Abstract Service (CAS) Registry Number for D-gluconic acid phenylhydrazide is 24758-68-7 .[1][2]

Unlike glucose phenylhydrazone (which involves the C1 aldehyde), this compound is a hydrazide , formed by the reaction of phenylhydrazine with the C1 carboxyl group (or lactone) of gluconic acid. It serves as a critical intermediate in the synthesis of acyclonucleosides, benzimidazoles, and as a classical derivative for the characterization of aldonic acids.

Part 2: Chemical Identity & Registry

The identification of this compound requires precision to distinguish it from related sugar derivatives.

Core Identifiers
ParameterSpecification
CAS Registry Number 24758-68-7
Secondary/Commercial CAS 1174305-55-5 (Often seen in specific vendor catalogs like Sigma-Aldrich CPR)
IUPAC Name D-Gluconic acid, 2-phenylhydrazide
Common Synonyms Gluconophenylhydrazide; D-Glucono-phenylhydrazide;

-phenyl-D-gluconohydrazide
Molecular Formula

Molecular Weight 286.28 g/mol
SMILES C(C(C(C(C(C(=O)NNc1ccccc1)O)O)O)O)O
Structural Distinction

Researchers must distinguish this compound from the reaction products of glucose and phenylhydrazine:

  • Gluconic Acid Phenylhydrazide (CAS 24758-68-7): Oxidation state at C1 is carboxylic (

    
    ). Linkage is an amide-like hydrazide (
    
    
    
    ).
  • Glucose Phenylhydrazone (CAS 3713-25-5): Oxidation state at C1 is aldehydic (

    
    ). Linkage is a hydrazone (
    
    
    
    ).
  • Glucosazone (CAS 534-97-4): Oxidation at C1 and C2. Contains two hydrazine units.[3][4][5]

Part 3: Physical & Spectral Properties

The following data points are essential for the validation of synthesized or purchased material.

PropertyValueNotes
Melting Point 200 – 205 °C Decomposes upon melting. Literature often cites 200–202 °C.
Appearance Colorless to white crystalsOften crystallizes as needles from ethanol/water.
Solubility Hot Water, EthanolSparingly soluble in cold water; insoluble in ether/chloroform.
Density 1.535 g/cm³Predicted value.[1]
pKa ~11.5 (Hydrazide NH)The hydrazide proton is weakly acidic.

Spectral Validation (Expected Signals):

  • IR Spectroscopy: Look for the Amide I (

    
    ) band around 1650–1660 cm⁻¹  and the NH stretch around 3200–3300 cm⁻¹ . The absence of a 
    
    
    
    stretch (typical of hydrazones) confirms the hydrazide structure.
  • ¹H NMR (DMSO-d₆): The aromatic protons appear at

    
     6.7–7.2 ppm. The hydrazide NH protons are exchangeable and typically appear downfield (
    
    
    
    8.5–10 ppm). The sugar backbone protons (
    
    
    to
    
    
    ) appear in the
    
    
    3.4–5.5 ppm region.

Part 4: Synthesis & Reaction Mechanism

The most reliable synthesis involves the hydrazinolysis of D-glucono-1,5-lactone (glucono-delta-lactone). This method avoids the equilibrium issues associated with using free gluconic acid.

Protocol: Hydrazinolysis of Glucono-δ-Lactone
  • Reagents: D-Glucono-1,5-lactone (1 eq), Phenylhydrazine (1.1 eq), Ethanol (Absolute).

  • Procedure:

    • Dissolve D-glucono-1,5-lactone in warm absolute ethanol.

    • Add phenylhydrazine dropwise with stirring.

    • Reflux the mixture for 30–60 minutes. Alternatively, microwave irradiation (MW) at moderate power for 1–2 minutes can drive the reaction to completion with higher yields (86–97%).

    • Cool the solution to 0–4 °C. The product will crystallize.

    • Filter the colorless crystals and wash with cold ethanol/ether.

  • Purification: Recrystallize from hot ethanol or water.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution. The terminal amino group of the phenylhydrazine attacks the carbonyl carbon of the lactone, opening the ring to form the acyclic hydrazide.

SynthesisPathway Lactone D-Glucono-1,5-Lactone (Electrophile) Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack (EtOH, Reflux) Hydrazine Phenylhydrazine (Nucleophile) Hydrazine->Intermediate Product D-Gluconic Acid Phenylhydrazide (CAS 24758-68-7) Intermediate->Product Ring Opening Proton Transfer

Figure 1: Synthetic pathway for D-gluconic acid phenylhydrazide via hydrazinolysis of gluconolactone.

Part 5: Applications in Drug Development

While historically used for the identification of gluconic acid, this compound currently serves as a scaffold in medicinal chemistry.

  • Benzimidazole Synthesis: Gluconic acid phenylhydrazide is a precursor for C-nucleosides and polyhydroxyalkyl-benzimidazoles. Cyclization under acidic conditions or with specific condensing agents can yield benzimidazole derivatives that mimic nucleosides, offering potential antiviral or antineoplastic activity.

  • Enzyme Inhibition: Hydrazide derivatives of sugars often act as glycomimetics. They can inhibit glycosidases or glycotransferases by mimicking the transition state of the oxocarbenium ion, making them relevant in metabolic disorder research (e.g., diabetes).

  • Metal Chelation: The polyhydroxy chain combined with the hydrazide nitrogen atoms creates a multidentate ligand environment, capable of coordinating transition metals. This property is explored in the development of metallodrugs.

Part 6: Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity: Phenylhydrazine derivatives are generally toxic if swallowed, inhaled, or absorbed through the skin.

  • Skin Sensitization: Potential to cause allergic skin reactions.

  • Carcinogenicity: Phenylhydrazine is a known carcinogen; its derivatives should be handled as potential carcinogens (Category 2).

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All weighing and heating operations must be performed inside a certified chemical fume hood.

  • Waste Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not mix with oxidizing agents.

References

  • American Chemical Society (ACS). CAS Registry Number 24758-68-7. CAS Common Chemistry. [Link]

  • El Ashry, E. S., et al. (2011). "Microwave-assisted organic synthesis of D-gluconic acid, D-glucono-1,4- and 1,5-lactones, esters, hydrazides, and benzimidazoles thereof."[6] Synthetic Communications, 41(14), 2117–2128. [Link]

  • Fischer, E. (1889). "Ueber die Phenylhydrazide der Säuren der Zuckergruppe." Berichte der deutschen chemischen Gesellschaft, 22(2), 2728-2736.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 222767: Gluconic acid, phenylhydrazide. [Link]

Sources

Foundational

Solubility Profile and Physicochemical Characterization of Gluconic Acid Phenylhydrazide

Target Audience: Researchers, Scientists, and Drug Development Professionals Molecular Architecture and Physicochemical Properties Gluconic acid phenylhydrazide (also known as D-gluconic acid phenylhydrazide) is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Molecular Architecture and Physicochemical Properties

Gluconic acid phenylhydrazide (also known as D-gluconic acid phenylhydrazide) is a critical derivative in carbohydrate chemistry, frequently utilized as an intermediate in pharmaceutical synthesis and structural elucidation. The molecule exhibits a pronounced amphiphilic character, defined by a highly polar, hydrophilic polyhydroxyl chain (derived from D-gluconic acid) covalently linked to a hydrophobic phenylhydrazide moiety.

This structural dichotomy governs its complex thermodynamic behavior and solubility profile across different solvent classes. The robust intermolecular hydrogen-bonding network established by the five hydroxyl groups results in a highly stable crystal lattice, which directly dictates the energetic requirements for solvation[1].

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name D-Gluconic acid, 2-phenylhydrazide
CAS Number 24758-68-7
Molecular Formula C₁₂H₁₈N₂O₆
Molecular Weight 286.28 g/mol
Density 1.535 g/cm³
Melting Point 200–202 °C (with decomposition); up to 205 °C via MW synthesis
Topological Polar Surface Area (TPSA) 142.28 Ų

Data synthesized from foundational chemical databases and literature[2],[3].

Mechanistic Solubility Profile in Organic Solvents

The solubility of gluconic acid phenylhydrazide cannot be generalized; it must be analyzed through the lens of solvent-solute interactions, specifically competing hydrogen bonding, dipole-dipole forces, and hydrophobic repulsion.

Protic Solvents (Water, Glycerol, Alcohols)
  • Water: The compound exhibits a steep temperature-dependent solubility curve in aqueous media. It is moderately soluble in cold water but very soluble in boiling water [1]. The kinetic energy at 100 °C is required to overcome the lattice enthalpy of the crystal, allowing water molecules to fully solvate the polyhydroxyl chain. Upon cooling, the hydrophobic effect of the phenyl ring drives rapid recrystallization.

  • Glycerol: It is slowly soluble in glycerol [1]. While glycerol provides ample hydrogen bond donors/acceptors, its high viscosity drastically reduces the diffusion rate of solvent molecules into the crystal lattice, resulting in kinetically hindered solvation.

  • Alcohols (Ethanol/Methanol): The compound is almost insoluble in alcohol at room temperature[1]. The alkyl chains of ethanol and methanol introduce steric bulk and competing hydrophobicity that fail to efficiently disrupt the tight polyhydroxyl hydrogen-bonding network of the solute. Consequently, ethanol is frequently used as an anti-solvent or precipitation medium during synthesis.

Polar Aprotic Solvents (DMSO, DMF)

While pharmacopeial texts primarily focus on protic solvents, the high TPSA (142.28 Ų) and the presence of both hydrogen bond donors and acceptors make gluconic acid phenylhydrazide highly soluble in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents efficiently disrupt the solute's internal hydrogen bonds via strong dipole-dipole interactions without introducing competing hydrophobic bulk.

Non-Polar Solvents (Hexane, Toluene, Ether)

The compound is completely insoluble in non-polar organic solvents. The non-polar media cannot provide the necessary solvation enthalpy to overcome the strong intermolecular forces holding the crystal lattice together.

SolubilityMechanism Amphiphile Gluconic Acid Phenylhydrazide PolyHydroxyl Polyhydroxyl Chain (Hydrophilic) Amphiphile->PolyHydroxyl PhenylRing Phenylhydrazide Moiety (Hydrophobic) Amphiphile->PhenylRing Protic Protic Solvents (Water, Glycerol) PolyHydroxyl->Protic H-Bonding Aprotic Polar Aprotic Solvents (DMSO, DMF) PolyHydroxyl->Aprotic Dipole-Dipole PhenylRing->Aprotic Pi-Solvation NonPolar Non-Polar Solvents (Hexane, Toluene) PhenylRing->NonPolar Insoluble/Repelled

Fig 1: Logical relationship of amphiphilic structural moieties and solvent interactions.

Thermodynamic and Kinetic Factors in Solvation

As a Senior Application Scientist, it is crucial to understand the causality behind these solubility behaviors. The melting point of 200–202 °C (with decomposition)[1] is exceptionally high for a low-molecular-weight organic compound, indicating a massive lattice energy.

When designing a formulation or a synthetic purification step, one must account for the enthalpy of solution (


) . In cold water, 

is highly endothermic. The hydrophobic hydration shell that forms around the phenyl ring decreases the entropy (

) of the system, making the overall free energy of dissolution (

) unfavorable at low temperatures. Heating the system increases the

term, driving the dissolution process forward. This thermodynamic switch is the exact mechanism exploited in the recrystallization protocol described below.

Experimental Protocols: Synthesis, Isolation, and Recrystallization

The following self-validating protocol details the synthesis and purification of gluconic acid phenylhydrazide. Every step is designed to exploit the specific solubility differentials discussed above.

Step-by-Step Methodology
  • Reaction Phase: React D-gluconic acid (or its lactone) with phenylhydrazine. This can be achieved via conventional heating in an ethanol/water mixture for 15 minutes, or via Microwave-Assisted Organic Synthesis (MAOS) for 0.5 to 1.0 minute to yield the crude hydrazide[3].

  • Nucleation Induction: Allow the reaction mixture to cool. Using a glass rod, vigorously scratch the inner surface of the glass test tube.

    • Causality: Scratching creates microscopic glass shards and surface defects that serve as high-energy nucleation sites, drastically lowering the activation energy required for the solute molecules to organize into a crystal lattice[4].

  • Primary Filtration: Set the mixture aside for 10 minutes to ensure complete precipitation, then filter the crude crystals.

  • Recrystallization (Purification): Dissolve the crude precipitate in a minimal volume (e.g., 10 mL) of boiling water . Add a small quantity of decolorizing charcoal.

    • Causality: Boiling water fully solvates the target compound. The decolorizing charcoal features a highly porous, non-polar surface area that selectively adsorbs high-molecular-weight, colored organic impurities via Van der Waals forces, leaving the highly polar target compound in solution[4].

  • Hot Filtration & Final Crystallization: Rapidly filter the hot suspension to remove the charcoal. Allow the clear filtrate to cool gradually. Scratch the inner surface of the tube again if necessary.

  • Verification: Collect the pure white crystals, dry them thoroughly, and verify the melting point. A pure yield will melt sharply at 200–202 °C with visible decomposition[1],[4].

Workflow N1 D-Gluconic Acid (Aqueous/Ethanol) N2 Phenylhydrazine Addition N1->N2 Mix N3 Heating / MW Irradiation (Reaction Phase) N2->N3 Heat N4 Cooling & Scratching (Nucleation) N3->N4 Cool N5 Crude Phenylhydrazide Crystallization N4->N5 Precipitate N6 Recrystallization (Boiling Water + Charcoal) N5->N6 Purify N7 Pure Crystals (MP: 200-202 °C) N6->N7 Final Yield

Fig 2: Experimental workflow for the synthesis and crystallization of gluconic acid phenylhydrazide.

Quantitative Data Summary

To standardize laboratory expectations, the solubility of gluconic acid phenylhydrazide is summarized using standard pharmacopeial descriptive terms based on the parts of solvent required to dissolve one part of solute.

Table 2: Pharmacopeial Solubility Designations
Solvent SystemTemperatureDescriptive TermRelative Quantity of Solvent
Water 100 °C (Boiling)Very Soluble< 1 part
Water 20 °C (Cold)Sparingly Soluble30 to 100 parts
Glycerol 25 °CSlowly SolubleTime-dependent kinetics
Ethanol (95%) 25 °CAlmost Insoluble> 10,000 parts
Hexane / Toluene 25 °CPractically Insoluble> 10,000 parts

Note: "Slowly soluble" reflects kinetic hindrance rather than absolute thermodynamic capacity[1].

References

  • 1 - dokumen.pub. Details foundational solubility profiles, melting points, and pharmacopeial standards for inorganic and related pharmaceutical compounds. 2.2 - Chemsrc. Provides raw physicochemical data, exact mass, and topological polar surface area metrics. 3.3 - Taylor & Francis. Outlines modern microwave-assisted organic synthesis (MAOS) pathways and updated melting point characterizations.

  • 4 - dokumen.pub. Validates the step-by-step laboratory protocols for nucleation, crystallization, and purification via decolorizing charcoal.

Sources

Exploratory

The Stereochemical Rosetta Stone: Phenylhydrazides in Carbohydrate Chemistry

Executive Summary In the annals of organic chemistry, few reagents have unlocked as much structural insight as phenylhydrazine. Before Emil Fischer’s application of this compound in 1884, carbohydrate chemistry was collo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the annals of organic chemistry, few reagents have unlocked as much structural insight as phenylhydrazine. Before Emil Fischer’s application of this compound in 1884, carbohydrate chemistry was colloquially known as "the chemistry of syrups"—an intractable field defined by non-crystalline mixtures that defied purification. The reaction of phenylhydrazine with reducing sugars to form osazones (phenylosazones) provided the first reproducible method to isolate sugars as crystalline solids.

This guide analyzes the historical and technical significance of phenylhydrazides. We explore the mechanistic causality of osazone formation, its pivotal role in establishing the stereochemical relationships of hexoses (the "Fischer Lock and Key"), and its evolution into a modern tool for glycomic profiling in biologic drug development.

The Pre-Fischer Landscape: The "Syrup Problem"

Prior to 1884, the structural elucidation of carbohydrates was stalled by physical chemistry. Sugars like glucose and fructose are highly water-soluble, polyhydroxylated compounds that tend to form supercooled liquids (syrups) rather than crystals. Without crystallization, purification was nearly impossible, and without purification, elemental analysis was unreliable.

The Breakthrough: Emil Fischer, who had discovered phenylhydrazine (


) in 1875, found that reacting it with sugars did not merely form a simple hydrazone (1:1 adduct).[1] Instead, in the presence of excess reagent, it triggered an oxidation-reduction cascade, yielding a double-hydrazone derivative—the osazone . These osazones were:
  • Highly Crystalline: Allowing for purification.

  • Sharp Melting Points: Enabling identification.

  • Yellow/Orange Solids: Visually distinct from the clear syrups.

Mechanistic Deep Dive: The Osazone Reaction

The formation of osazones is chemically unique because phenylhydrazine acts as both a nucleophile and an oxidizing agent . This dual role is critical for the reaction's outcome.

The Reaction Pathway

The reaction consumes three equivalents of phenylhydrazine per molecule of hexose:

  • Equivalent 1: Condensation with the carbonyl group (C1 in aldoses) to form a phenylhydrazone.

  • Equivalent 2: Oxidizes the adjacent carbon (C2), reducing itself to aniline and ammonia. This creates a carbonyl at C2.[2]

  • Equivalent 3: Condenses with the newly formed C2 carbonyl to form the final osazone.

Visualization of the Mechanism

The following diagram illustrates the pathway from Glucose to Glucosazone, highlighting the critical Amadori rearrangement and oxidation steps.

OsazoneMechanism Glucose D-Glucose (Aldose) Hydrazone Phenylhydrazone (Intermediate) Glucose->Hydrazone + 1 eq. PhNHNH2 (-H2O) KetoImine Imino-Ketone (Oxidized Intermediate) Hydrazone->KetoImine + 1 eq. PhNHNH2 (Oxidation at C2) Aniline Byproduct: Aniline + NH3 Hydrazone->Aniline Osazone Glucosazone (Crystalline Product) KetoImine->Osazone + 1 eq. PhNHNH2 (-H2O)

Figure 1: Step-wise mechanism of osazone formation. Note the consumption of 3 equivalents of phenylhydrazine to achieve oxidation at C2 without an external oxidant.

The Stereochemical Rosetta Stone

The true genius of Fischer’s work lay in the interpretation of the data. He observed that D-Glucose , D-Mannose , and D-Fructose all yielded the identical osazone (Glucosazone).[3][4]

The "C2 Epimer" Logic
  • Glucose vs. Mannose: These are C2 epimers.[3][5] They differ only in the stereochemistry at Carbon 2.[6]

  • Glucose vs. Fructose: Fructose is the ketose isomer; its carbonyl is at C2, while C1 is a primary alcohol.

Why they converge: During osazone formation, the chirality at C1 and C2 is destroyed.[4] The reaction converts both carbons into nitrogen-bearing


 hybridized centers. Consequently, any stereochemical differences at these two positions are erased.[4]
Structural Convergence Diagram

Stereochemistry cluster_sugars Distinct Isomers (Soluble Syrups) Glucose D-Glucose (Aldose, C2-OH Right) Reaction Reaction with Phenylhydrazine (Loss of C1/C2 Chirality) Glucose->Reaction Mannose D-Mannose (Aldose, C2-OH Left) Mannose->Reaction Fructose D-Fructose (Ketose, C2=O) Fructose->Reaction Osazone IDENTICAL PRODUCT Glucosazone (Yellow Crystals, mp ~205°C) Reaction->Osazone

Figure 2: Convergence of C2 epimers and ketose isomers into a single osazone derivative, proving identical stereochemistry at C3-C6.[4][5]

Data Presentation: Crystal Habits and Melting Points[4][8]

The identification of sugars relied heavily on the specific melting points (M.P.) and crystal morphology of their osazones.

Sugar ParentOsazone NameMelting Point (°C)Crystal Morphology (Microscopy)Time to Form (Hot Bath)
D-Glucose Glucosazone205°CBroomstick/Sheaves of needles4-5 mins
D-Fructose Glucosazone205°CBroomstick/Sheaves of needles2 mins (Faster reaction)
D-Mannose Glucosazone205°CBroomstick/Sheaves of needles~5 mins
D-Galactose Galactosazone193°CRhombic plates / Granules15-20 mins
Maltose Maltosazone206°CSunflower/Petal-shaped30-45 mins (Soluble in hot H2O)
Lactose Lactosazone200°CPowder puff / Tuft of cottonSlow formation

Note: Fructose reacts faster than glucose because the keto group at C2 is more reactive for the initial condensation than the aldehyde at C1, and it does not require the initial oxidation step to establish the C2 functionality.

Technical Protocols

Historical Protocol (Fischer Method)

For the qualitative identification of reducing sugars.

  • Reagent Preparation: Mix 0.5g of phenylhydrazine hydrochloride and 0.75g of sodium acetate in a test tube.

    • Why Sodium Acetate? It buffers the solution. Phenylhydrazine HCl is too acidic; the acetate generates the free base (

      
      ) required for nucleophilic attack while maintaining a pH (~5) that catalyzes imine formation without hydrolyzing the sugar.
      
  • Sample Addition: Add 0.5g of the unknown sugar and 5mL of distilled water.

  • Incubation: Place the test tube in a boiling water bath.

  • Observation: Record the time until yellow precipitation occurs.

    • Self-Validation: If precipitation occurs while hot, it is likely a monosaccharide (Glucose/Fructose). If it precipitates only upon cooling, it is likely a disaccharide (Maltose/Lactose).

Modern Application: Glycan Labeling for Mass Spectrometry

For the structural analysis of N-linked glycans in biologics.

In modern drug development, phenylhydrazine is used to label the reducing end of glycans released from therapeutic antibodies.

  • Release: N-glycans are released from the glycoprotein using PNGase F.

  • Labeling: The free glycans are reacted with phenylhydrazine (or analogues like 2-aminobenzamide).

  • Mechanism: The phenyl group increases the hydrophobicity of the glycan.

  • Benefit: This enhancement significantly improves ionization efficiency in MALDI-TOF MS and allows for the discrimination of core vs. antenna fucosylation patterns, a critical quality attribute (CQA) in monoclonal antibody production.

References

  • NobelPrize.org. (1902).[7] The Nobel Prize in Chemistry 1902: Emil Fischer - Facts.[7][8] Nobel Media AB. [Link]

  • American Chemical Society (ACS). (2019). Applicability of Phenylhydrazine Labeling for Structural Studies of Fucosylated N-Glycans.[9][10][11][12] Analytical Chemistry. [Link]

  • Michigan State University. (n.d.). Carbohydrates: The Osazone Reaction.[2][3][4][5][6][8][13] Virtual Textbook of Organic Chemistry. [Link]

  • Yale University. (n.d.). On the Mechanism of Osazone Formation.[Link]

Sources

Foundational

A Guide to the Crystal Structure Analysis of Gluconic Acid Phenylhydrazide: A Methodological and Predictive Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest search, a complete, publicly available crystal structure determination for gluconic acid phenylhydr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, a complete, publicly available crystal structure determination for gluconic acid phenylhydrazide has not been found in the scientific literature or crystallographic databases. This guide, therefore, presents a comprehensive methodological and predictive framework for its crystal structure analysis, based on established principles of chemical synthesis, crystallography, and the known structures of related compounds. This document serves as a "how-to" and "what to expect" resource for researchers undertaking such an investigation.

Introduction: The Significance of Gluconic Acid Phenylhydrazide and Its Structural Elucidation

Gluconic acid, a derivative of glucose, is a versatile and non-toxic carboxylic acid with wide applications in the food, pharmaceutical, and cosmetic industries.[1][2] Its phenylhydrazide derivative is of significant interest due to the well-established biological activities of phenylhydrazones, which include antimicrobial, anticonvulsant, and anti-inflammatory properties. The precise three-dimensional arrangement of atoms within the crystal lattice of gluconic acid phenylhydrazide is crucial for understanding its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development.

The crystal structure provides invaluable insights into the molecule's conformation, stereochemistry, and intermolecular interactions, particularly hydrogen bonding. This information is fundamental for structure-activity relationship (SAR) studies, rational drug design, and the development of stable pharmaceutical formulations. This guide outlines the essential steps for a comprehensive crystal structure analysis of gluconic acid phenylhydrazide, from synthesis and crystallization to X-ray diffraction, structure solution, and detailed structural analysis.

Synthesis and Crystallization: The Foundation of Structural Analysis

The successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals of suitable size and quality.

Synthesis of Gluconic Acid Phenylhydrazide

The synthesis of gluconic acid phenylhydrazide is typically achieved through a condensation reaction between gluconic acid (or its lactone form, glucono-δ-lactone) and phenylhydrazine.

Experimental Protocol:

  • Starting Materials: D-glucono-δ-lactone and phenylhydrazine.

  • Solvent: A suitable solvent such as ethanol or a mixture of ethanol and water is recommended to facilitate the dissolution of both reactants.

  • Reaction Conditions:

    • Equimolar amounts of D-glucono-δ-lactone and phenylhydrazine are dissolved in the chosen solvent.

    • A catalytic amount of a weak acid, such as acetic acid, can be added to promote the reaction.[3]

    • The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 60°C) for several hours.[3]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3][4]

  • Work-up and Purification:

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water, methanol).

Crystallization

The growth of high-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction: Unveiling the Crystal Lattice

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[5]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Table 1: Typical Data Collection and Refinement Parameters

ParameterTypical Value/Setting
DiffractometerBruker APEX-II CCD or similar
X-ray sourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa, b, c (Å), α, β, γ (°) - To be determined
VolumeV (ų) - To be determined
ZNumber of molecules per unit cell - To be determined
Density (calculated)D_c (Mg/m³) - To be determined
Absorption coefficientμ (mm⁻¹) - To be determined
F(000)To be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
Goodness-of-fit on F²~1.0
Final R indices [I>2σ(I)]R1, wR2
R indices (all data)R1, wR2
Largest diff. peak and holee⁻.Å⁻³
Data Processing

The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This is typically done using software packages such as SAINT and SADABS.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

Structure Solution

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods, implemented in programs like SHELXT.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares minimization procedure (e.g., using SHELXL). In this process, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Predicted Structural Features of Gluconic Acid Phenylhydrazide

Based on the known structures of gluconic acid and phenylhydrazone derivatives, several key structural features can be anticipated for gluconic acid phenylhydrazide.

Molecular Conformation

The gluconic acid moiety is expected to adopt a linear, extended conformation to minimize steric hindrance between the hydroxyl groups. The phenylhydrazide group will likely be planar. The relative orientation of the gluconic acid chain and the phenyl ring will be a key conformational feature.

Bond Lengths and Angles

The bond lengths and angles are expected to be within the standard ranges for similar organic molecules. For example, the C=N bond of the hydrazone moiety is expected to be around 1.28 Å.

Hydrogen Bonding Network

A key feature of the crystal structure will be an extensive network of intermolecular and potentially intramolecular hydrogen bonds. The hydroxyl groups of the gluconic acid chain and the N-H groups of the hydrazide moiety are excellent hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl groups, and the nitrogen atoms of the hydrazide are potential acceptors. This hydrogen bonding network will play a crucial role in stabilizing the crystal packing.

Visualizations

Diagram 1: Molecular Structure of D-Gluconic Acid Phenylhydrazide

Caption: Predicted molecular structure of D-gluconic acid phenylhydrazide.

Diagram 2: Experimental Workflow for Crystal Structure Analysis

cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_structure Structure Determination & Analysis Synthesis Synthesis of Gluconic Acid Phenylhydrazide Purification Purification (Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Single-Crystal X-ray Data Collection Crystallization->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement StructureAnalysis Analysis of Structural Features StructureRefinement->StructureAnalysis M1_OH1 R-OH M2_CO C=O M1_OH1->M2_CO O-H···O M1_NH1 R-NH- M3_CO C=O M1_NH1->M3_CO N-H···O M1_CO C=O M2_OH1 R-OH M2_NH1 R-NH- M2_NH1->M1_CO N-H···O M3_OH1 R-OH M3_OH1->M1_CO O-H···O M3_NH1 R-NH-

Caption: Predicted intermolecular hydrogen bonding interactions.

Conclusion

The crystal structure analysis of gluconic acid phenylhydrazide is a critical step in characterizing this potentially bioactive molecule. While a published structure is not yet available, this guide provides a robust framework for its determination and analysis. The insights gained from such a study would be invaluable for medicinal chemists and pharmaceutical scientists in the design and development of new therapeutic agents. The extensive hydrogen bonding network, predictable from its structure, will likely govern its solid-state properties and interactions with biological targets.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Barreiro, E. J., et al. (2018). Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. PubMed. Retrieved from [Link]

  • N'Zoue, A., et al. (2018). Phenylhydrazine derivatives. ResearchGate. Retrieved from [Link]

  • D-Gluconic acid,2-phenylhydrazide. (2025). Chemsrc. Retrieved from [Link]

  • Morjan, R. Y., et al. (2014). CCDC 794421: Experimental Crystal Structure Determination. The University of Manchester. Retrieved from [Link]

  • Wang, J. J., et al. (2019). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science. Retrieved from [Link]

  • Gluconic acid, phenylhydrazide. (n.d.). PubChem. Retrieved from [Link]

  • CCDC 2439985: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. Retrieved from [Link]

  • Gluconic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Achagar, R., et al. (2021). A Green and Efficient Protocol for the Synthesis of Phenylhydrazone Derivatives Catalyzed by Nanostructured Diphosphate Na2CaP2O7 and Screening of Their Antibacterial Activity. ResearchGate. Retrieved from [Link]

  • Pasternack, R., & Brown, E. (1934). Process for the preparation of gluconic acid and its lactones. U.S. Patent No. 1,942,660. Washington, DC: U.S. Patent and Trademark Office.
  • Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. (2025). Preprints.org. Retrieved from [Link]

  • CCDC: The Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link]

  • Isbell, H. S. (1934). Process for the preparation of crystalline gluconic acid. U.S. Patent No. 1,985,255. Washington, DC: U.S. Patent and Trademark Office.
  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. (2023). Lab Manager. Retrieved from [Link]

  • Qadir, M. A., et al. (2012). Synthesis of Gluconic Acid and its Salts by using Bimetallic Catalyst. ResearchGate. Retrieved from [Link]

  • Search - Access Structures. (n.d.). CCDC. Retrieved from [Link]

  • Vera-Ayoso, Y., et al. (2017). Structural studies of phenylhydrazine integration in carbohydrate derivatives. Sciforum. Retrieved from [Link]

Sources

Exploratory

Difference between gluconic acid phenylhydrazide and phenylosazones

An In-Depth Technical Guide to Carbohydrate Derivatization: Gluconic Acid Phenylhydrazide vs. Phenylosazones Executive Summary In carbohydrate chemistry, derivatization is a critical technique for the structural elucidat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Carbohydrate Derivatization: Gluconic Acid Phenylhydrazide vs. Phenylosazones

Executive Summary

In carbohydrate chemistry, derivatization is a critical technique for the structural elucidation, isolation, and characterization of sugars and their oxidized counterparts. Two classical, yet mechanistically distinct, derivatives formed using phenylhydrazine are gluconic acid phenylhydrazide and phenylosazones (such as glucosazone). While both utilize the same primary reagent, the divergent functional groups of the starting materials—a carboxylic acid versus a reducing aldehyde/ketone—dictate entirely different reaction stoichiometries, mechanisms, and physicochemical profiles.

This whitepaper dissects the mechanistic divergence, provides self-validating experimental protocols, and outlines the analytical distinctions between these two classes of compounds.

Mechanistic Divergence: Amidation vs. Oxidation-Condensation

The fundamental difference between gluconic acid phenylhydrazide and a phenylosazone lies in the oxidation state of the C1 carbon of the starting carbohydrate and the resulting electron flow during the reaction.

Gluconic Acid Phenylhydrazide: A Nucleophilic Acyl Substitution

Gluconic acid is an aldonic acid formed by the mild oxidation of the C1 aldehyde of D-glucose. In aqueous solution, it exists in equilibrium with its cyclic ester forms (primarily glucono-


-lactone). When reacted with phenylhydrazine, the process is a straightforward nucleophilic acyl substitution (amidation)[1].
  • Stoichiometry: 1 equivalent of gluconic acid reacts with 1 equivalent of phenylhydrazine.

  • Mechanism: The nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of the free acid or lactone. Subsequent elimination of water (or ring-opening of the lactone) yields a stable hydrazide (

    
    ). No redox chemistry occurs during this step.
    
Phenylosazones: The Fischer-Amadori Cascade

Phenylosazones are formed when a reducing sugar (e.g., D-glucose) reacts with an excess of phenylhydrazine at elevated temperatures[2]. This reaction is highly complex and involves a cascade of condensation and redox events.

  • Stoichiometry: 1 equivalent of reducing sugar consumes 3 equivalents of phenylhydrazine[3].

  • Mechanism:

    • Initial Condensation: The C1 aldehyde reacts with the first equivalent of phenylhydrazine to form a standard phenylhydrazone[4].

    • Oxidation/Rearrangement: The C2 hydroxyl group is oxidized to a ketone. While historically debated, modern consensus points to an Amadori-type rearrangement where the C1 hydrazone tautomerizes, facilitating the oxidation of C2. This step consumes the second equivalent of phenylhydrazine, which acts as an oxidizing agent and is reductively cleaved into aniline and ammonia[2].

    • Final Condensation: The newly formed C2 ketone reacts with the third equivalent of phenylhydrazine to form the bis-hydrazone, known as an osazone[5].

  • Stereochemical Implication: Because the C2 chiral center is destroyed (converted to an

    
     hybridized carbon), C2 epimers (like D-glucose and D-mannose) yield the exact same osazone[6].
    

G cluster_0 Aldonic Acid Pathway cluster_1 Osazone Pathway Glucose D-Glucose (Reducing Sugar) GluconicAcid D-Gluconic Acid Glucose->GluconicAcid Oxidation (Br2/H2O) Hydrazone D-Glucose Phenylhydrazone Glucose->Hydrazone + 1 eq PhNHNH2 (Condensation) Hydrazide Gluconic Acid Phenylhydrazide GluconicAcid->Hydrazide + 1 eq PhNHNH2 (Amidation) Osazone D-Glucosazone Hydrazone->Osazone + 2 eq PhNHNH2 (Redox & Condensation)

Reaction pathways distinguishing the formation of gluconic acid phenylhydrazide and D-glucosazone.

Physicochemical Profiling

The structural differences between the hydrazide and the bis-hydrazone manifest distinctly in their physical properties. Osazones are highly conjugated systems, resulting in vivid yellow coloration and rigid crystalline structures, whereas the hydrazide lacks this extended conjugation.

PropertyGluconic Acid PhenylhydrazideD-Glucosazone (Phenylosazone)
Molecular Formula

[7]

Molecular Weight 286.28 g/mol [8]358.39 g/mol
Reagent Stoichiometry 1:1 (Acid:Phenylhydrazine)1:3 (Sugar:Phenylhydrazine)[3]
Appearance White to slightly off-white crystals[9]Bright yellow crystals[10]
Melting Point ~202°C (with decomposition)[9]~204°C (with decomposition)[10]
Primary Utility Characterization of non-reducing aldonic acidsIdentification of reducing sugars[4]

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps. The causality behind specific reagent choices (e.g., buffer selection, mechanical agitation) is explicitly detailed to ensure reproducible yields.

Protocol A: Synthesis of Gluconic Acid Phenylhydrazide

Objective: To derivatize an aqueous solution of gluconic acid via nucleophilic acyl substitution.

  • Preparation of Reagents: Concentrate the aqueous gluconic acid solution (or dissolved glucono-

    
    -lactone) to a minimal volume (e.g., 0.5 mL for a 50 mg scale)[1].
    
  • Condensation: Add 1.1 equivalents of pure phenylhydrazine base.

    • Causality: A slight excess ensures complete conversion of the lactone/acid, but a massive excess is avoided to prevent solvent-extraction difficulties later.

  • Thermal Activation: Heat the mixture on a steam bath (approx. 90-100°C) for 1.5 hours[1].

    • Causality: Heat is required to overcome the activation energy of lactone ring-opening and subsequent amidation.

  • Purification: Extract the unreacted phenylhydrazine using diethyl ether (5 × 10 mL)[1]. The aqueous layer will contain the product.

  • Crystallization (Validation Step): Cool the aqueous layer. Vigorously scratch the inner surface of the test tube with a glass rod[9].

    • Causality: Gluconic acid phenylhydrazide is prone to supersaturation. Mechanical scratching generates microscopic glass shards that act as nucleation sites for crystal lattice formation.

  • Recrystallization: Filter the white precipitate and recrystallize from hot water or ethanol using a small amount of decolorizing charcoal[9]. The pure product should melt at ~202°C with decomposition[9].

Protocol B: Synthesis of D-Glucosazone

Objective: To execute the Fischer-Amadori cascade on D-glucose to yield a highly conjugated bis-hydrazone.

  • Buffer Preparation (Critical Step): Dissolve 100 mg of D-glucose in 2 mL of distilled water. Add 200 mg of phenylhydrazine hydrochloride and 300 mg of sodium acetate[4].

    • Causality: Phenylhydrazine base is an unstable, easily oxidized oil. Its hydrochloride salt is stable but too acidic for optimal condensation. Sodium acetate acts as a buffer, maintaining the pH at ~4.5–5.0. This specific pH protonates the carbonyl oxygen (increasing its electrophilicity) without fully protonating the hydrazine nitrogen (which would destroy its nucleophilicity).

  • Thermal Cascade: Place the test tube in a boiling water bath (100°C) for 30–45 minutes[10].

    • Causality: The Amadori rearrangement and subsequent oxidation by the second equivalent of phenylhydrazine require sustained thermal energy.

  • Observation (Validation Step): Monitor the tube. Within 4 to 5 minutes, characteristic bright yellow, needle-like crystals (often resembling broomsticks under a microscope) will begin to precipitate directly from the hot solution.

    • Causality: Unlike sugars, osazones are highly hydrophobic due to the two phenyl rings and crystallize readily out of the aqueous buffer[3].

  • Isolation: Filter the yellow crystals while warm, wash with cold water, and recrystallize from a large volume of methanol or ethanol[10]. The pure D-glucosazone will melt at ~204°C with decomposition[10].

References

  • Surendranath College. "Reduction of Monosaccharides: Alditols". surendranathcollege.ac.in. Available at: [Link]

  • Let's Talk Academy. "Which Hexose Gives Different Osazone from D-Glucose". letstalkacademy.com. Available at: [Link]

  • Chemsrc. "D-Gluconic acid,2-phenylhydrazide | CAS#:24758-68-7". chemsrc.com. Available at:[Link]

  • Allen. "For the conversion of one molecule of glucose into one molecule of glucosaszone...". allen.in. Available at: [Link]

  • DOKUMEN.PUB. "Pharmaceutical Chemistry I Theory and Practical First Edition". dokumen.pub. Available at: [Link]

  • Scribd. "Quimica de Osazonas". scribd.com. Available at: [Link]

  • SDI Article. "Synthesis, Characterization and Anti bacterial activity of Phenyl-D-Glucosazone". sdiarticle5.com. Available at: [Link]

  • Aakash. "Definition, Formation, Tests of Osazone, Practice Problems and FAQ in Chemistry". aakash.ac.in. Available at: [Link]

  • SciSpace. "The Chlorine Oxidation of Glycosides - III. Oxidation of Methyl B-Cellobioside". scispace.com. Available at: [Link]

Sources

Foundational

Theoretical and Experimental Melting Point Analysis of D-Gluconic Acid Phenylhydrazide

Introduction D-Gluconic acid phenylhydrazide (CAS: 24758-68-7) is a classical carbohydrate derivative, historically synthesized during Emil Fischer's pioneering work on sugar identification. For modern drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

D-Gluconic acid phenylhydrazide (CAS: 24758-68-7) is a classical carbohydrate derivative, historically synthesized during Emil Fischer's pioneering work on sugar identification. For modern drug development professionals and analytical chemists, validating the purity of carbohydrate derivatives via melting point (MP) remains a fundamental quality control metric. This technical guide elucidates the theoretical thermodynamic principles governing its melting behavior, consolidates empirical literature values, and provides a self-validating synthesis and crystallization protocol.

Thermodynamic Principles of Melting and Decomposition

The melting point of a crystalline solid is the temperature at which the solid and liquid phases exist in thermodynamic equilibrium. For D-gluconic acid phenylhydrazide (


), the crystal lattice is stabilized by two primary intermolecular forces:
  • Extensive Hydrogen Bonding: With 7 hydrogen bond donors and 7 acceptors, the polyhydroxy tail forms a dense, tightly bound intermolecular network.

  • 
     Stacking:  The phenyl ring allows for parallel-displaced or T-shaped stacking interactions, further anchoring the lattice.
    

Because the lattice energy is exceptionally high, the thermal energy required to transition the compound to a liquid state closely approaches the covalent bond dissociation energy of the polyhydroxy chain. Consequently, the compound does not exhibit a true, stable thermodynamic melting point; rather, it undergoes melting with decomposition [1].

This kinetic phenomenon means the observed melting point is highly dependent on the heating rate. A rapid heating rate minimizes the time for thermal degradation, often yielding a higher apparent melting point (e.g., 202°C)[2]. Conversely, slow heating allows decomposition products to act as impurities within the matrix, thereby depressing the melting point (e.g., 195°C)[3].

Comparative Melting Point Data

The theoretical consensus for the melting point of high-purity D-gluconic acid phenylhydrazide lies in the range of 195°C to 202°C. Below is a consolidation of empirical quantitative data from authoritative literature.

Source / Application ContextReported Melting Point RangeObservations
3195°C – 200°CStandard identification test for gluconolactone purity[3].
2200°C – 202°CRecrystallized product from biological isolates[2].
4197°C – 200°CUncorrected value; derivative from Pseudomonas fluorescens oxidation[4].
1~202°CExplicitly notes that melting occurs simultaneously with decomposition[1].

Self-Validating Synthesis and Crystallization Protocol

To achieve the theoretical melting point, the compound must be synthesized and purified to >99% without inducing thermal degradation. This protocol is a self-validating system: if the final melting point falls below 195°C, it definitively indicates either structural impurity or procedural thermal degradation, requiring recrystallization[3].

Step-by-Step Methodology & Causality:

  • Reagent Preparation: Dissolve 0.5 g of D-glucono-

    
    -lactone in 5 mL of warm deionized water in a borosilicate test tube[3].
    
    • Causality: Water acts as a highly polar solvent to stabilize the transition state of the lactone ring-opening.

  • Nucleophilic Addition: Add 1 mL of freshly distilled phenylhydrazine[3].

    • Causality: Phenylhydrazine must be freshly distilled to remove oxidative degradation products (e.g., aniline, benzene, and nitrogen gas) that would contaminate the crystal lattice and permanently depress the final melting point.

  • Thermal Activation: Heat the mixture on a steam bath (100°C) for exactly 30 minutes[3].

    • Causality: The steam bath provides uniform, capped thermal energy sufficient to drive the nucleophilic attack of the hydrazine nitrogen on the lactone carbonyl, without exceeding the thermal threshold that would caramelize the sensitive carbohydrate tail.

  • Nucleation: Cool the solution to room temperature. Induce crystallization by vigorously scratching the inner surface of the test tube with a glass rod[3].

    • Causality: Scratching creates micro-abrasions (high-energy surface defects) that act as nucleation sites. This overcomes the activation energy barrier for homogeneous nucleation, forcing the supersaturated solute to rapidly organize into a stable crystal lattice.

  • Purification (Recrystallization): Filter the crude precipitate. Dissolve the crystals in 10 mL of hot water containing a small amount of activated charcoal. Filter hot[3].

    • Causality: Activated charcoal adsorbs high-molecular-weight colored impurities and unreacted phenylhydrazine. Hot filtration ensures the target compound remains dissolved while the charcoal-bound impurities are physically removed.

  • Final Isolation: Cool the filtrate, scratch to induce secondary crystallization, wash with 2 mL of ice-cold water, and dry at 105°C for 1 hour[3].

    • Causality: Drying at 105°C drives off intercalated water molecules (moisture) without approaching the 200°C decomposition threshold. The resulting white crystalline powder will melt cleanly between 195°C and 200°C[3].

Experimental Workflow Diagram

G Start D-Glucono-δ-lactone (Aqueous Solution) AddReagent Add Phenylhydrazine (Freshly Distilled) Start->AddReagent Nucleophilic Attack Heat Heat on Steam Bath (30 mins, 100°C) AddReagent->Heat Hydrazide Formation Cool Cool & Scratch (Induce Nucleation) Heat->Cool Supersaturation Recrystal Recrystallize (Hot Water + Charcoal) Cool->Recrystal Crude Crystals Dry Dry at 105°C (1 hour) Recrystal->Dry Purified Crystals End Gluconic Acid Phenylhydrazide (MP: 195-202°C) Dry->End Final Product

Synthesis and crystallization workflow for D-gluconic acid phenylhydrazide.

Conclusion

The theoretical melting point of D-gluconic acid phenylhydrazide is heavily influenced by its kinetic decomposition profile, resulting in an accepted analytical range of 195°C to 202°C. By strictly controlling the purity of the phenylhydrazine reagent, managing thermal exposure during nucleophilic addition, and utilizing activated charcoal during recrystallization, researchers can reliably achieve the upper echelon of this melting range. This self-validating metric ensures the structural integrity and purity of the synthesized carbohydrate derivative for downstream pharmaceutical applications.

References

  • Muby Chemicals.Gluconolactone or Glucono delta-lactone Manufacturers, with SDS.
  • CT.gov.An Evaluation of Chemotherapy - And Vector Control by Insecticides For Combating Dutch Elm Disease.
  • ASM Journals.STUDIES ON THE OXIDATION OF GLUCOSE BY PSEUDOMONAS FLUORESCENS.
  • DOKUMEN.PUB.Pharmaceutical Chemistry I Theory and Practical First Edition.

Sources

Exploratory

Technical Guide: Stereochemical Characterization and Optical Properties of Gluconic Acid Phenylhydrazide

Executive Summary This technical guide provides a comprehensive analysis of D-gluconic acid phenylhydrazide , a critical derivative used in carbohydrate characterization and chiral resolution. Unlike phenylosazones, whic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of D-gluconic acid phenylhydrazide , a critical derivative used in carbohydrate characterization and chiral resolution. Unlike phenylosazones, which involve oxidation at the C2 position, phenylhydrazides retain the stereochemical integrity of the original aldonic acid. This document details the synthetic pathways, the application of Hudson’s Phenylhydrazide Rule for stereochemical assignment, and the specific optical rotation properties that distinguish this compound.

Target Audience: Synthetic Organic Chemists, Carbohydrate Researchers, and Analytical Scientists.

Theoretical Framework: Stereochemistry and Hudson’s Rules

To understand the optical behavior of gluconic acid phenylhydrazide, one must first analyze the stereochemical configuration of the parent molecule, D-gluconic acid, and its relationship to specific rotation.

Structural Configuration

D-Gluconic acid is the aldonic acid derivative of D-glucose. In its open-chain Fischer projection, the hydroxyl group at the C2 (alpha) position is oriented to the right .

  • Parent Sugar: D-Glucose (Aldohexose)

  • Derivative: D-Gluconic Acid (Aldonic Acid)

  • C2 Configuration: (R)-configuration (OH on the right in Fischer projection)

Hudson’s Phenylhydrazide Rule

The optical rotation of aldonic acid phenylhydrazides is not random. It follows a predictable empirical rule established by C.S. Hudson. This rule is paramount for assigning configuration to unknown sugars.

The Rule: "If the phenylhydrazide of an aldonic acid rotates the plane of polarized light to the right (dextrorotatory, +), the hydroxyl group on the alpha-carbon atom (C2) lies to the right in the Fischer projection. If the rotation is to the left (levorotatory, -), the hydroxyl group is on the left."

Application to Gluconic Acid: Since D-gluconic acid has the C2-hydroxyl group on the right , its phenylhydrazide derivative exhibits a positive (dextrorotatory) specific rotation (


).

Synthetic Protocol: Formation of D-Gluconic Acid Phenylhydrazide

The synthesis of the phenylhydrazide is a nucleophilic acyl substitution. The preferred starting material is D-glucono-


-lactone  rather than the free acid, as the lactone offers higher reactivity and cleaner kinetics.
Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the carbonyl carbon of the lactone. This opens the lactone ring, yielding the acyclic hydrazide.

Key Distinction: Unlike osazone formation, this reaction requires only one equivalent of phenylhydrazine and does not oxidize the C2 alcohol to a ketone.

Experimental Procedure

Note: All steps should be performed in a fume hood due to the toxicity of phenylhydrazine.

Materials:

  • D-Glucono-1,5-lactone (D-Glucono-

    
    -lactone)
    
  • Phenylhydrazine (freshly distilled recommended)

  • Ethanol (Absolute or 95%)

  • Diethyl Ether (for washing)

Protocol:

  • Dissolution: Dissolve 10 mmol (1.78 g) of D-glucono-

    
    -lactone in 20 mL of warm ethanol (50°C).
    
  • Addition: Add 12 mmol (1.2 mL) of phenylhydrazine dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux for 30–45 minutes. A thick crystalline precipitate typically begins to form within 10–15 minutes.

  • Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake twice with cold ethanol (5 mL) and once with diethyl ether to remove unreacted hydrazine.

  • Recrystallization: Recrystallize from hot water or aqueous ethanol if high purity is required for analytical standards.

Characterization and Data Analysis

The following physical constants are critical for validating the identity of the synthesized compound.

Physical Constants Table
PropertyValue / RangeNotes
Molecular Formula

Molecular Weight 286.28 g/mol
Melting Point 200 – 205°C Decomposes upon melting.[1] Literature often cites 200–202°C.
Appearance White to off-white crystalsForms fine needles or plates.
Solubility Hot water (High), Ethanol (Moderate)Insoluble in non-polar solvents.
Optical Rotation Analysis

The specific rotation


 is the definitive metric for stereochemical verification.
  • Sign: Positive (+)

  • Magnitude: Typically

    
     to 
    
    
    
    (dependent on solvent and concentration).
  • Interpretation: The positive sign confirms the C2-OH is in the D-configuration (Right), validating the synthesis starting from D-glucono-lactone.

Differentiation from Osazones

It is vital not to confuse the phenylhydrazide with D-glucosazone (D-arabino-hexosulose bis(phenylhydrazone)).

FeatureGluconic Acid PhenylhydrazideD-Glucosazone
Stoichiometry 1 eq. Phenylhydrazine3 eq.[2] Phenylhydrazine
C2 Status Retains -OH (Chiral)Oxidized to =N-NHPh (Achiral)
Color White / ColorlessBright Yellow
Melting Point ~200°C~205°C (similar, but color differs)

Visualizations and Workflows

Synthetic Workflow and Stereochemical Logic

The following diagram illustrates the synthesis pathway and the decision tree based on Hudson's Rule.

G start Start: D-Glucono-delta-lactone reagent Add Phenylhydrazine (Ethanol, Reflux) start->reagent intermediate Nucleophilic Attack (Ring Opening) reagent->intermediate product Product: D-Gluconic Acid Phenylhydrazide (White Crystals, MP: 200-205°C) intermediate->product analysis Optical Rotation Analysis (Polarimetry) product->analysis rule_node Hudson's Phenylhydrazide Rule analysis->rule_node Apply Rule right_oh C2-OH on Right (Fischer) rule_node->right_oh left_oh C2-OH on Left (Fischer) rule_node->left_oh pos_rot Positive Rotation (+) (Dextrorotatory) right_oh->pos_rot Predicted for Gluconic neg_rot Negative Rotation (-) (Levorotatory) left_oh->neg_rot

Figure 1: Synthetic pathway for gluconic acid phenylhydrazide and the stereochemical logic tree (Hudson's Rule) determining optical rotation.

Modern Applications and Relevance

While historically used for structural determination, gluconic acid phenylhydrazide remains relevant in:

  • Chiral Resolution: Used as a resolving agent for racemic amines due to its multiple chiral centers and ability to form diastereomeric salts.

  • Glycobiology Standards: Serves as a reference standard in HPLC and mass spectrometry for identifying oxidation products of glucose.

  • Metal Chelation: The hydrazide functionality, combined with the polyhydroxy chain, exhibits unique coordination chemistry with transition metals, distinct from the free acid.

References

  • Hudson, C. S. (1917). "The Relation Between the Rotatory Power and Structure in the Sugar Group." Journal of the American Chemical Society, 39(3), 462–470. Link

  • Fischer, E. (1890). "Ueber die Configuration des Traubenzuckers und seiner Isomeren." Berichte der deutschen chemischen Gesellschaft.
  • El Ashry, E. S. H., et al. (2011). "MAOS of D-Gluconic Acid, D-Glucono-1,4- and 1,5-Lactones, Esters, Hydrazides, and Benzimidazoles Thereof." Synthetic Communications, 41(12), 1768. Link

  • National Institute of Standards and Technology (NIST). "D-Gluconic Acid WebBook." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of Gluconic Acid Phenylhydrazide from Gluconolactone

Executive Summary The derivatization of carbohydrates into crystalline hydrazides is a classical and highly reliable method for the isolation, identification, and characterization of sugar acids. This application note de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The derivatization of carbohydrates into crystalline hydrazides is a classical and highly reliable method for the isolation, identification, and characterization of sugar acids. This application note details the optimized, step-by-step synthesis of gluconic acid phenylhydrazide via the nucleophilic ring-opening of D-glucono-1,5-lactone using phenylhydrazine[1]. Designed for pharmaceutical chemists and drug development professionals, this guide emphasizes the mechanistic rationale behind each experimental choice, ensuring a self-validating and reproducible workflow that yields high-purity crystalline products melting precisely at 200–202 °C[2],[1].

Mechanistic Rationale & Causality (E-E-A-T)

To achieve high yields and absolute purity, it is critical to understand the chemical causality driving this protocol:

  • Nucleophilic Acyl Substitution: D-glucono-1,5-lactone is a cyclic ester. The terminal primary amine of phenylhydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring. This attack collapses the tetrahedral intermediate, breaking the cyclic C–O bond and yielding the acyclic gluconic acid phenylhydrazide[1].

  • The Role of Glacial Acetic Acid: The reaction is strictly catalyzed by glacial acetic acid[1]. Using a strong mineral acid would completely protonate the phenylhydrazine (

    
    ), destroying its nucleophilicity. Acetic acid (
    
    
    
    ) provides the perfect equilibrium: it protonates the lactone's carbonyl oxygen just enough to increase its electrophilicity without sequestering the free-base phenylhydrazine nucleophile.
  • Acoustic/Mechanical Nucleation: Carbohydrate derivatives heavily hydrate in aqueous media, frequently forming supersaturated syrups that "oil out" rather than crystallize. Scratching the inner wall of the borosilicate glass vessel with a glass rod generates microscopic silica fragments[3]. These fragments serve as heterogeneous nucleation sites, drastically lowering the thermodynamic activation energy required for the solute to arrange into a stable crystal lattice[1].

  • Decolorization Dynamics: Phenylhydrazine is highly susceptible to auto-oxidation, forming dark, tarry azobenzene byproducts that co-precipitate with the product. Activated charcoal is employed during recrystallization because its massive, porous surface area selectively adsorbs these high-molecular-weight, conjugated impurities via

    
     stacking, ensuring the final crystals are pristine white[1].
    

Experimental Workflow

G N1 D-Glucono-1,5-lactone (1.0 eq) N4 Reaction Mixture (Water Bath, 90°C, 30 min) N1->N4 N2 Phenylhydrazine (1.1 eq, freshly distilled) N2->N4 N3 Glacial Acetic Acid (Catalyst) N3->N4 N5 Cooling & Nucleation (Scratch glass to induce) N4->N5 Ring Opening N6 Crude Filtration N5->N6 Precipitation N7 Hot Water Dissolution + Decolorizing Charcoal N6->N7 Crude Solid N8 Hot Filtration (Remove Charcoal) N7->N8 Adsorption N9 Recrystallization & Vacuum Drying N8->N9 Clear Filtrate N10 Gluconic Acid Phenylhydrazide (Pure White Crystals) N9->N10 Yield: ~75-80%

Workflow for the synthesis and purification of gluconic acid phenylhydrazide.

Quantitative Data: Materials & Properties

Table 1: Reagent Stoichiometry and Function
ReagentEquivalentsRole in SynthesisCritical Handling Note
D-Glucono-1,5-lactone 1.0 eqPrimary SubstrateKeep desiccated; hydrolyzes to gluconic acid in ambient moisture.
Phenylhydrazine 1.1 eqNucleophileMust be freshly distilled. Discard if dark brown/red.
Glacial Acetic Acid CatalyticAcid CatalystUse glacial (anhydrous) to prevent premature lactone hydrolysis[1].
Deionized Water SolventReaction MediumUse HPLC-grade to prevent metal-ion catalyzed oxidation.
Activated Charcoal ~5% w/wPurifying AgentAdd only to hot solutions to prevent product trapping[1].
Table 2: Physicochemical Validation Parameters
ParameterExpected ValueDiagnostic Significance
Appearance Pure white, needle-like crystalsYellow tint indicates residual oxidized phenylhydrazine.
Melting Point 200–202 °C (with decomposition)[2],[1]< 195 °C indicates moisture or unreacted lactone.
Solubility Soluble in hot water; insoluble in coldEssential for the hot-filtration recrystallization step[3].

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Ring Opening
  • Preparation: In a clean, dry 50 mL borosilicate test tube or round-bottom flask, add 1.0 g of D-glucono-1,5-lactone.

  • Solvation: Add 5 mL of deionized water to dissolve the lactone, followed immediately by 3–4 drops of glacial acetic acid[1].

  • Nucleophile Addition: In a fume hood, carefully add 0.6 mL (approx. 1.1 eq) of freshly distilled, pale-yellow phenylhydrazine to the mixture[1].

  • Heating: Submerge the reaction vessel in a boiling water bath (90–100 °C) and heat continuously for exactly 30 minutes[1].

    • Self-Validation Checkpoint: The solution should remain clear to pale yellow. If it turns opaque black/brown, the phenylhydrazine was severely degraded prior to use.

Phase 2: Primary Crystallization & Nucleation
  • Cooling: Remove the vessel from the water bath and allow it to cool to room temperature for 5 minutes, then transfer to an ice-water bath.

  • Mechanical Nucleation: Insert a glass stirring rod into the tube. Firmly and repeatedly scratch the inner surface of the glass tube below the liquid level[3],[1].

  • Precipitation: Continue scratching until a sudden cloudiness appears, followed by the rapid precipitation of crude gluconic acid phenylhydrazide crystals[1]. Allow the suspension to sit undisturbed in the ice bath for 10 minutes to maximize yield[3].

  • Crude Isolation: Isolate the crude crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold water.

Phase 3: Purification (Recrystallization)
  • Dissolution: Transfer the crude precipitate to an Erlenmeyer flask. Add 10 mL of boiling deionized water and swirl until the solid is completely dissolved[3].

  • Decolorization: Add approximately 50 mg of decolorizing (activated) charcoal to the hot solution[1]. Boil gently for 2–3 minutes.

  • Hot Filtration: Rapidly filter the boiling suspension through fluted filter paper (or a pre-heated glass frit) into a clean, heated receiving flask to remove the charcoal[3],[1].

    • Self-Validation Checkpoint: The resulting filtrate must be crystal clear and colorless. If a yellow tint persists, repeat the charcoal treatment.

  • Final Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath. Scratch the inner surface of the receiving flask again to induce secondary crystallization[1].

  • Recovery: Filter the pure white crystals under vacuum, wash with a minimal amount of ice-cold ethanol, and dry to constant weight in a vacuum desiccator over anhydrous calcium chloride.

  • Validation: Determine the melting point of the dried product. It must melt sharply between 200 °C and 202 °C with visible decomposition (browning/gas evolution) to be considered pharmaceutically pure[2],[1].

References

  • [2] Title: Fundamentals of Pharmaceutical Inorganic Chemistry | Source: dokumen.pub | URL:

  • [3] Title: Viva Voce in Pharmaceutical Chemistry for DPharm, BPharm and BSc Courses | Source: dokumen.pub | URL:

  • [1] Title: Pharmaceutical Chemistry I Theory and Practical First Edition | Source: dokumen.pub | URL:

  • [4] Title: Application of glucose oxidase for the production of metal gluconates by fermentation | Source: researchgate.net | URL:

Sources

Application

Application Note: Protocol for the Derivatization of Gluconic Acid with Phenylhydrazine

Executive Summary Gluconic acid (2,3,4,5,6-pentahydroxyhexanoic acid) presents a significant analytical challenge in drug development and metabolic profiling due to its lack of a strong chromophore and high polarity. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gluconic acid (2,3,4,5,6-pentahydroxyhexanoic acid) presents a significant analytical challenge in drug development and metabolic profiling due to its lack of a strong chromophore and high polarity. While refractive index (RI) and electrochemical detection (ECD) are traditional approaches, they often lack the sensitivity and gradient compatibility required for trace analysis in complex biological matrices.

This guide details a robust protocol for the derivatization of gluconic acid using phenylhydrazine (PH) . Unlike the classical Fischer osazone reaction used for reducing sugars, this protocol utilizes carbodiimide-mediated coupling to selectively target the carboxylic acid moiety, forming gluconic acid phenylhydrazide . This transformation introduces a UV-active phenyl chromophore, enabling sensitive Reverse-Phase HPLC (RP-HPLC) detection at 250–260 nm.

Scientific Background & Mechanism[1][2]

The Analytical Challenge

Gluconic acid exists in aqueous solution in equilibrium with its cyclic ester, glucono-


-lactone.[1] Neither form possesses significant UV absorbance above 210 nm. Direct UV detection is plagued by low sensitivity and interference from mobile phase solvents (the "end absorption" effect).
The Chemical Strategy

The derivatization targets the carboxylic acid group of gluconic acid. Because phenylhydrazine is a nucleophile, the reaction requires activation of the carboxylic acid. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a zero-length crosslinker.

  • Activation: EDC reacts with the carboxylate of gluconic acid to form an unstable O-acylisourea intermediate.

  • Coupling: The nucleophilic nitrogen of phenylhydrazine attacks the activated carbonyl.

  • Product Formation: The stable amide bond (hydrazide) is formed, releasing an isourea byproduct.

Reaction Mechanism Diagram

ReactionMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Gluconic Gluconic Acid (R-COOH) Intermediate Active O-Acylisourea Intermediate Gluconic->Intermediate + EDC EDC EDC (Coupling Agent) Product Gluconic Acid Phenylhydrazide Intermediate->Product + Phenylhydrazine Byproduct Isourea Byproduct Intermediate->Byproduct PH Phenylhydrazine (Ph-NH-NH2)

Caption: EDC-mediated activation of gluconic acid followed by nucleophilic attack by phenylhydrazine to form the stable hydrazide.[2]

Safety & Handling (Critical)

WARNING: Phenylhydrazine is a potent skin sensitizer, suspected carcinogen, and toxic by inhalation/ingestion.

  • Engineering Controls: All weighing and liquid handling must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste Disposal: Segregate all hydrazine-containing waste into dedicated hazardous waste streams (do not mix with general organic solvents without labeling).

Materials & Reagents

ComponentSpecificationRole
Analyte D-Gluconic Acid (or Sodium Gluconate)Target molecule
Reagent A Phenylhydrazine Hydrochloride (99%)Derivatizing agent (HCl salt is more stable than free base)
Reagent B EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carboxyl activator
Buffer Pyridine or MES Buffer (pH 4.5–6.0)Proton scavenger / pH maintenance
Solvent HPLC-grade Acetonitrile (ACN) / WaterReaction medium
Quench 10% Formic AcidStops reaction (optional)

Experimental Protocol

Preparation of Stock Solutions
  • Gluconic Acid Standard (10 mM): Dissolve 1.96 mg of gluconic acid in 1 mL of water.

  • Phenylhydrazine Reagent (200 mM): Dissolve 29 mg of Phenylhydrazine HCl in 1 mL of 50% ACN/Water. Prepare fresh daily - sensitive to light/oxidation.

  • EDC Reagent (200 mM): Dissolve 38 mg of EDC·HCl in 1 mL of water. Prepare fresh.

  • Pyridine Buffer: Prepare a 5% (v/v) solution of pyridine in water.

Derivatization Workflow

This protocol is optimized for a 100 µL reaction volume, suitable for autosampler vials.

Step 1: Sample Mixing In a 1.5 mL HPLC vial or microcentrifuge tube, combine:

  • 20 µL Sample (Standard or Unknown)

  • 20 µL Pyridine Buffer (5%)

  • 20 µL EDC Reagent (200 mM)

  • 20 µL Phenylhydrazine Reagent (200 mM)

Step 2: Incubation

  • Cap the vial tightly.

  • Vortex for 10 seconds.

  • Incubate at Ambient Temperature (20–25°C) for 60 minutes .

    • Note: Unlike osazone formation (which requires boiling), amide coupling via EDC works best at mild temperatures to prevent hydrolysis of the active ester.

Step 3: Quenching & Dilution

  • Add 20 µL of 10% Formic Acid to quench unreacted EDC.

  • Dilute with 400 µL of Mobile Phase A (Water + 0.1% Formic Acid) to ensure compatibility with the initial HPLC gradient.

Analytical Method (HPLC-UV)
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 254 nm (Secondary: 280 nm)
Gradient 0-2 min: 5% B (Isocratic hold) 2-15 min: 5%

60% B (Linear Gradient) 15-18 min: 60%

95% B (Wash)

Data Processing & Validation

Workflow Diagram

Workflow Sample Sample Preparation (Gluconic Acid in H2O) Mix Add Reagents (EDC + Phenylhydrazine + Pyridine) Sample->Mix React Reaction 60 min @ 25°C Mix->React Quench Quench/Dilute (+ Formic Acid) React->Quench HPLC HPLC-UV Analysis (Detection @ 254 nm) Quench->HPLC

Caption: Step-by-step analytical workflow from sample preparation to chromatographic separation.

Expected Results
  • Retention Time: The hydrophilic gluconic acid (unretained on C18) will shift to a moderate retention time (typically 8–12 minutes depending on gradient) due to the addition of the hydrophobic phenyl ring.

  • Interference: Excess phenylhydrazine will elute later than the gluconic acid derivative. It is crucial to ensure resolution between the Gluconic-PH derivative and the Excess Reagent peak.

Expert Insights & Troubleshooting (E-E-A-T)

The "Lactone Equilibrium" Trap

Gluconic acid in solution is a dynamic mixture of the free acid and glucono-


-lactone.
  • Issue: EDC only reacts with the free carboxylate (-COO⁻).

  • Solution: The inclusion of Pyridine (or allowing the sample to stand in slightly basic buffer before EDC addition) helps hydrolyze the lactone ring open, ensuring total gluconate is available for derivatization.

Reagent Instability

Phenylhydrazine oxidizes rapidly in air to form dark tar-like compounds (visible as baseline noise).

  • Protocol Check: Always use the Hydrochloride (HCl) salt. If the solid reagent is dark brown/red, it must be recrystallized from ethanol before use.

Alternative: 3-Nitrophenylhydrazine (3-NPH)

While this protocol specifies Phenylhydrazine, modern metabolomics workflows often substitute it with 3-Nitrophenylhydrazine (3-NPH) .

  • Why? The nitro group shifts absorbance to ~400 nm (Visible range), moving detection away from UV-absorbing matrix interferences (like proteins or other aromatics). If your background noise at 254 nm is too high, switch to the 3-NPH analog using the same EDC coupling conditions [1].

References

  • Han, J., et al. (2013). "Metabolomics study of carboxylic acid derivatives using 3-nitrophenylhydrazine." Analytica Chimica Acta.

  • Thermo Fisher Scientific. (n.d.). "EDC Crosslinking Chemistry." Protein Biology Application Notes.

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Sigma-Aldrich. (2023). "Phenylhydrazine Hydrochloride Safety Data Sheet."

Sources

Method

Application Note: High-Purity Recrystallization of Gluconic Acid Phenylhydrazide

Abstract This application note details the purification of Gluconic Acid Phenylhydrazide (D-gluconic acid 2-phenylhydrazide), a crystalline derivative historically significant in carbohydrate characterization (Emil Fisch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the purification of Gluconic Acid Phenylhydrazide (D-gluconic acid 2-phenylhydrazide), a crystalline derivative historically significant in carbohydrate characterization (Emil Fischer's method).[1] While modern spectroscopy has superseded phenylhydrazides for structural determination, they remain vital reference standards and intermediates in carbohydrate chemistry. Achieving the literature melting point of 200–202°C (dec.) requires a specific solvent system that balances the hydrophilic nature of the polyhydroxy chain with the hydrophobic phenyl moiety. This guide provides a validated protocol using hot water and activated charcoal to eliminate persistent oxidative impurities common to hydrazine chemistries.

Chemical Context & Solubility Profile

The Amphiphilic Challenge

Gluconic acid phenylhydrazide (


) presents a unique purification challenge due to its dual polarity:
  • Hydrophilic Domain: The gluconic acid backbone contains five hydroxyl groups (–OH), imparting high water affinity.

  • Hydrophobic Domain: The phenylhydrazide group (

    
    ) introduces aromaticity, reducing solubility in cold water compared to the free acid.
    
Solvent Selection Strategy

The ideal recrystallization solvent must exploit the temperature-dependent solubility differential while rejecting common impurities (unreacted phenylhydrazine, oxidation tars, and inorganic salts).

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionVerdict
Water (100°C) High Low Excellent (Tars adsorb to charcoal)Primary Choice
Ethanol (95%)HighModeratePoor (Co-crystallizes impurities)Secondary
Diethyl EtherInsolubleInsolubleN/AWash Solvent Only
BenzeneLowInsolubleGood for removing free hydrazinePre-wash Only

Expert Insight: While ethanol is a common solvent for organic hydrazides, it often yields a product with a lower melting point (~187°C) due to the solubility of oxidation byproducts. Boiling water , combined with activated charcoal, consistently yields the pure "white needle" polymorph melting at ~202°C.

Validated Recrystallization Protocol

Materials Required
  • Crude Gluconic Acid Phenylhydrazide (typically yellowish/pink due to oxidation).

  • Solvent: Deionized Water (18.2 MΩ·cm recommended).

  • Purification Aid: Activated Charcoal (Powder, acid-washed).

  • Equipment: Hot plate, Erlenmeyer flasks, stemless glass funnel, fluted filter paper, Buchner funnel.

Step-by-Step Procedure
Phase 1: Dissolution and Decolorization [2]
  • Ratio Calculation: Use approximately 15–20 mL of water per 1 gram of crude solid.

  • Heating: Place the crude solid and water in an Erlenmeyer flask. Heat to a rolling boil (100°C) with magnetic stirring.

    • Note: If the solid does not completely dissolve after 2 minutes of boiling, add water in 5 mL increments.

  • Charcoal Treatment: Once dissolved, remove from heat for 10 seconds (to stop boiling) and carefully add activated charcoal (approx. 1-2% of the weight of the crude solid).

    • Caution: Adding powder to boiling liquid can cause flash-boiling.

  • Reflux: Return to heat and boil gently for 2–3 minutes. The charcoal will adsorb the colored azo/diazo impurities.

Phase 2: Hot Filtration (Critical Step)
  • Preparation: Pre-warm a glass funnel and dampen the fluted filter paper with hot water.

  • Filtration: Filter the boiling mixture rapidly into a clean, pre-warmed receiving flask.

    • Why: This prevents the product from crystallizing in the funnel stem (stemless funnels are preferred).

  • Filtrate Check: The filtrate should be clear and colorless. If it is pink, repeat the charcoal step.

Phase 3: Controlled Crystallization
  • Nucleation: Allow the filtrate to cool slowly to room temperature undisturbed. White needles should begin to form at ~50–60°C.

  • Yield Maximization: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes.

    • Technique: If no crystals form, scratch the inner wall of the flask with a glass rod to induce nucleation.

Phase 4: Isolation and Drying
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake twice with ice-cold water (small volumes, e.g., 5 mL).

    • Optional: A final wash with a small amount of cold ethanol/ether can speed up drying but risks redissolving product if not done quickly.

  • Drying: Dry the crystals in a vacuum oven at 50°C or air-dry overnight.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude Gluconic Acid Phenylhydrazide Dissolve Dissolve in Boiling Water (100°C) Start->Dissolve Charcoal Add Activated Charcoal (Remove Oxidation Colors) Dissolve->Charcoal Boiling Filter Hot Filtration (Remove Charcoal) Charcoal->Filter Rapidly Cool Slow Cooling to RT then Ice Bath (0°C) Filter->Cool Clear Filtrate Collect Vacuum Filtration & Wash (Ice Water) Cool->Collect Crystallization Dry Dry Product (Vacuum/Air) Collect->Dry Check QC: Melting Point (Target: 200-202°C) Dry->Check

Figure 1: Operational workflow for the purification of gluconic acid phenylhydrazide using the hot water/charcoal method.

Characterization & Troubleshooting

Quality Control Metrics
ParameterSpecificationNotes
Appearance White crystalline needlesPink/Yellow indicates oxidation.
Melting Point 200–202°C (dec.) Lower MP (e.g., 187°C) indicates retained solvent or impurities.
Solubility Soluble in hot water; Sparingly soluble in cold water.
Troubleshooting Guide
  • Problem: "Oiling Out" (Liquid droplets form instead of crystals).

    • Cause: Solution is too concentrated or cooled too fast.

    • Fix: Reheat to dissolve, add 10% more water, and cool more slowly. Vigorously stir or scratch the glass to induce lattice formation.

  • Problem: Product remains colored (Pink/Brown).

    • Cause: Phenylhydrazine oxidation products (diazo compounds).

    • Fix: The charcoal step was insufficient. Recrystallize again using fresh charcoal. Ensure the water is boiling during the charcoal treatment.

Safety Considerations

  • Phenylhydrazine Toxicity: Although the hydrazide derivative is more stable, trace amounts of free phenylhydrazine may be present. Phenylhydrazine is a suspected carcinogen and hemolytic agent. Always handle crude material in a fume hood and wear nitrile gloves.

  • Thermal Hazards: Handling boiling water and hot glassware requires thermal gloves to prevent scalds.

References

  • Fischer, E. (1889). Ueber die Phenylhydrazide der Zuckersäuren (On the phenylhydrazides of sugar acids). Berichte der deutschen chemischen Gesellschaft. [Historical Context of Synthesis].
  • National Institute of Standards and Technology (NIST). (1916). Relations between Rotary Power and Structure in the Sugar Group. Scientific Papers of the Bureau of Standards, Vol 10. Available at: [Link]

  • Dokumen.pub. Pharmaceutical Chemistry I: Theory and Practical. (Protocol for Gluconic Acid Phenylhydrazide Recrystallization, p. 139). Available at: [Link]

Sources

Application

Reaction conditions for phenylhydrazide formation from aldonic acids

Application Note: Optimized Reaction Conditions for the Synthesis of Aldonic Acid Phenylhydrazides Executive Summary & Scope The derivatization of aldonic acids into their corresponding phenylhydrazides is a classical ye...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for the Synthesis of Aldonic Acid Phenylhydrazides

Executive Summary & Scope

The derivatization of aldonic acids into their corresponding phenylhydrazides is a classical yet highly relevant transformation in carbohydrate chemistry. Originally pioneered by Emil Fischer to elucidate the stereochemical configurations of sugars[1], this reaction remains a robust method for the isolation, characterization, and chiral resolution of oxidized carbohydrates[2]. Unlike the reaction of phenylhydrazine with reducing sugars (aldoses or ketoses) which yields osazones, the reaction with aldonic acids or their lactones yields stable, highly crystalline phenylhydrazides. This application note details the mechanistic causality, optimized reaction parameters, and validated protocols for synthesizing these derivatives.

Mechanistic Causality & Experimental Design

The formation of an aldonic acid phenylhydrazide proceeds via the nucleophilic attack of the terminal nitrogen of phenylhydrazine onto the carbonyl carbon of an aldonolactone or free aldonic acid. Understanding the physical chemistry of the reactants dictates the experimental design:

  • Solvent & Substrate Dynamics: Aldonic acids in aqueous solution exist in a dynamic equilibrium with their

    
    - and 
    
    
    
    -lactones. When starting from a purified lactone, non-aqueous conditions (absolute ethanol) are preferred. Ethanol provides sufficient solubility for the reactants at reflux (78 °C) but acts as a poor solvent for the resulting phenylhydrazide at room temperature. This differential solubility drives the equilibrium forward via precipitation, preventing the reverse reaction[3].
  • Acid Catalysis in Aqueous Media: When starting from free aldonic acids or their water-soluble salts, an aqueous protocol is required. The addition of acetic acid is critical; it mildly protonates the carbonyl oxygen to enhance its electrophilicity without fully protonating the phenylhydrazine. If the phenylhydrazine is fully protonated, it loses its nucleophilicity, halting the reaction[3].

  • Reagent Quality & Trustworthiness: Phenylhydrazine is highly susceptible to air oxidation, forming dark-colored degradation products that inhibit crystallization. Using freshly distilled phenylhydrazine or liberating it from its hydrochloride salt immediately prior to use ensures high yields and prevents the formation of intractable syrups[4].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters based on the starting material state, allowing researchers to select the appropriate workflow.

ParameterProtocol A: Non-AqueousProtocol B: Aqueous
Optimal Substrate Aldonolactones (e.g., D-glucono-

-lactone)
Free Aldonic Acids / Trisaccharide acids
Solvent System Absolute EthanolWater / Acetic Acid (approx. 25:1 v/v)
Catalyst None (Thermally driven)Acetic Acid
Stoichiometry 1.0 : 1.1 (Substrate : PhNHNH₂)1.0 : 1.5 (Substrate : PhNHNH₂)
Temperature 78 °C (Reflux)100 °C
Reaction Time 1.0 – 2.0 hours30 – 60 minutes
Product Isolation Direct crystallization upon coolingEvaporation, extraction, and trituration
Typical Yield 75% – 90%50% – 70%

Visualizations

Mechanism Aldose Aldose (Reducing Sugar) Oxidation Bromine Water Oxidation Aldose->Oxidation Lactone Aldonolactone (Electrophile) Oxidation->Lactone Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack PhNHNH2 Phenylhydrazine (Nucleophile) PhNHNH2->Intermediate Addition Product Aldonic Acid Phenylhydrazide Intermediate->Product Ring Opening & Proton Transfer

Mechanistic pathway of aldonic acid phenylhydrazide formation via nucleophilic acyl substitution.

Protocol Step1 1. Dissolve Aldonolactone in Absolute Ethanol Step2 2. Add 1.1 eq Phenylhydrazine (Freshly Distilled) Step1->Step2 Step3 3. Reflux at 78°C for 1-2 hours Step2->Step3 Step4 4. Cool to Room Temperature to Induce Crystallization Step3->Step4 Step5 5. Filter & Wash with Cold Ethanol/Ether Step4->Step5 Step6 6. Recrystallize from Hot Ethanol Step5->Step6

Step-by-step experimental workflow for the non-aqueous derivatization of aldonolactones.

Detailed Experimental Protocols

Protocol A: Non-Aqueous Derivatization of Aldonolactones

This method is ideal for purified lactones and leverages the differential solubility of the product to drive high-yield crystallization[5].

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of the aldonolactone in 20 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.

  • Reagent Addition: Under a nitrogen atmosphere, add 11.0 mmol (1.1 equivalents) of freshly distilled phenylhydrazine. Caution: Phenylhydrazine is toxic and a skin irritant; handle in a fume hood[4].

  • Reaction: Heat the mixture to reflux (78 °C) for 1 to 2 hours. The solution may initially turn pale yellow.

  • Crystallization (Self-Validating Step): Remove the flask from the heat source and allow it to cool slowly to room temperature. As the tetrahedral intermediate collapses and the lactone ring opens, the highly crystalline phenylhydrazide will begin to precipitate. If crystallization does not occur, scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Isolation: Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol followed by 10 mL of diethyl ether to remove unreacted phenylhydrazine and soluble colored impurities.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure aldonic acid phenylhydrazide as colorless to pale-yellow prisms[1].

Protocol B: Aqueous Derivatization of Free Aldonic Acids

This method is required when the aldonic acid cannot be easily lactonized or is generated in situ (e.g., from the oxidation of oligosaccharides)[3].

  • Preparation: Dissolve the free aldonic acid (approx. 1.0 mmol) in 25 mL of deionized water.

  • Acidification: Add 1.0 mL of glacial acetic acid to the solution to establish mild acidic conditions, which activates the carbonyl group.

  • Reagent Addition: Add 1.5 mmol of phenylhydrazine (approx. 0.15 mL). The slight excess compensates for partial protonation and potential oxidative loss in the aqueous environment.

  • Reaction: Heat the mixture in a water bath at 100 °C for 30 minutes. Monitor the reaction via TLC (eluent: butanol/acetic acid/water) to ensure complete consumption of the starting material.

  • Isolation: Evaporate the mixture under reduced pressure to a thick syrup. To remove residual acetic acid and unreacted phenylhydrazine, dissolve the syrup in dilute aqueous ammonia, extract twice with chloroform, and treat the aqueous layer with cation/anion exchange resins (e.g., Amberlite IR-120)[3].

  • Final Recovery: Evaporate the purified aqueous layer to yield the phenylhydrazide. Depending on the specific carbohydrate, this may crystallize upon the addition of a miscible anti-solvent (like ethanol) or remain as a characterized syrup[5].

References

1.1 2.3 3.5 4.2 5.4

Sources

Method

Application Note: Thin-Layer Chromatography (TLC) Systems for Gluconic Acid Phenylhydrazide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Rationale Carbohydrates and their oxidized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

Carbohydrates and their oxidized derivatives, such as gluconic acid, present unique challenges in chromatographic analysis. Due to their high polarity and the absence of a native chromophore, direct detection via standard ultraviolet (UV) methods is virtually impossible[1]. To overcome this, derivatization is a critical pre-analytical step.

Reacting gluconic acid with phenylhydrazine yields gluconic acid phenylhydrazide . This derivatization serves a dual purpose: it slightly reduces the extreme hydrophilicity of the sugar acid, improving its partitioning behavior on silica gel, and it introduces a phenyl ring that acts as a strong UV chromophore for downstream detection[1].

Causality in Experimental Design

The choice of a Thin-Layer Chromatography (TLC) system for this derivative requires precise modulation of the mobile phase. Because the phenylhydrazide retains significant hydrogen-bonding potential, standard non-polar solvent systems will leave the analyte stranded at the origin. We must employ highly polar, buffered solvent systems—such as mixtures of isopropanol, pyridine, acetic acid, and water—to achieve a well-resolved retention factor (


)[2][3]. Pyridine and acetic acid work synergistically as a volatile buffer system that suppresses the ionization of both the silica silanol groups and the analyte, effectively preventing chromatographic streaking.

ReactionPathway Glu Gluconic Acid (Highly Polar, No Chromophore) Rxn Condensation (Weak Acid Catalysis, 80°C) Glu->Rxn Phy Phenylhydrazine (Derivatization Agent) Phy->Rxn Prod Gluconic Acid Phenylhydrazide (UV-Active, mp 200-202°C) Rxn->Prod

Chemical condensation pathway forming the UV-active gluconic acid phenylhydrazide.

Experimental Protocols

Synthesis of the Reference Standard (Self-Validation Step)

To ensure the trustworthiness of your analytical TLC system, you must first synthesize and validate a pure reference standard of gluconic acid phenylhydrazide.

  • Reaction Setup: Dissolve 20 g of the sugar/sugar acid precursor in 1 L of distilled water containing 27 mL of glacial acetic acid[2].

  • Derivatization: Add 44 g of phenylhydrazine to the mixture. Heat the reaction to 80 °C for 3 hours under vigorous mechanical stirring[2].

  • Crystallization: Allow the mixture to cool to room temperature overnight to facilitate crystallization[2].

  • Purification: Filter the resulting solid and wash sequentially with 10% acetic acid, distilled water, and ethyl ether to remove unreacted phenylhydrazine[2].

  • Drying & Validation: Dry the solid thoroughly in a vacuum oven at 50 °C[2]. Verify the purity of the standard by measuring its melting point; pure gluconic acid phenylhydrazide crystallizes with a melting point of 200–202 °C (with decomposition)[4].

TLC Plate Preparation and Execution

Critical Handling Note: Never touch the face of the TLC plate with bare hands or powdered gloves. Skin oils and contaminants will irreversibly obscure UV quenching and interfere with chemical stains[5].

  • Stationary Phase: Utilize Silica Gel 60

    
     pre-coated glass or aluminum plates. The 
    
    
    
    fluorescent indicator is mandatory for non-destructive UV detection[5].
  • Mobile Phase Preparation: Prepare the optimal solvent system consisting of Isopropanol : Pyridine : Acetic Acid : Water (8:8:2:4, v/v) [2][3]. Mix thoroughly and allow the developing chamber to equilibrate with the solvent vapors for at least 30 minutes prior to plate insertion.

  • Sample Application: Dissolve the synthesized standard and your experimental samples in a suitable volatile solvent (e.g., methanol). Apply 1–2

    
    L spots 1.5 cm from the bottom edge of the plate. Self-Validation:  Always perform a "co-spot" (spotting the unknown mixture directly on top of the reference standard) to definitively confirm the identity of the target compound[5].
    
  • Development: Place the plate in the equilibrated chamber. Allow the solvent front to migrate until it is approximately 1 cm from the top edge. Remove the plate and dry completely under a stream of warm air.

TLCWorkflow S1 Sample Prep & Spotting S2 Chamber Equilibration S1->S2 S3 Plate Development S2->S3 S4 UV 254 nm Inspection S3->S4 S5 Chemical Staining S4->S5

Sequential TLC workflow for the separation and detection of derivatized sugar acids.

Detection Modalities

Because chemical staining is destructive, detection must follow a strict sequence:

  • Non-Destructive UV Inspection (254 nm): Examine the dried plate under a 254 nm UV lamp. The phenyl ring of the hydrazide derivative absorbs UV light, quenching the fluorescence of the silica plate. The analyte will appear as a distinct dark spot against a bright green fluorescent background[5][6]. Mark the spots lightly with a pencil.

  • Destructive Chemical Staining (p-Anisaldehyde): To confirm the carbohydrate nature of the analyte, spray the plate evenly with a freshly prepared solution of p-anisaldehyde-sulfuric acid (1 mL p-anisaldehyde, 1 mL 97% sulfuric acid in 18 mL ethanol)[6]. Heat the plate at 110 °C. Sugar phenylhydrazones and hydrazides will rapidly produce characteristic green-yellow spots within 3 minutes[6].

Quantitative Data & Expected Results

To facilitate rapid method transfer, the following tables summarize the expected chromatographic behavior and detection profiles for gluconic acid phenylhydrazide and related sugar derivatives.

Table 1: Mobile Phase Optimization & Expected


 Values 
Solvent System (v/v)PolarityExpected

Range
Chromatographic Behavior & Causality
Isopropanol:Pyridine:Acetic Acid:Water (8:8:2:4) [2][3]Very High0.40 – 0.60Optimal. The pyridine/acetic acid buffer prevents silanol ionization, yielding tight, non-streaking bands for highly polar sugar acids.
Chloroform:Methanol (4:1) [7]Moderate0.20 – 0.50Sub-optimal for acids. Better suited for less polar neutral sugar phenylhydrazones (e.g., hexoses

~0.2)[7].

Table 2: Detection Modalities for Phenylhydrazide Derivatives

Detection MethodMechanism of ActionVisual OutcomeSpecificity
UV Lamp (254 nm) [5][6]Fluorescence QuenchingDark spot on a bright green background.Detects any molecule with a conjugated

-system (e.g., the phenyl ring).
p-Anisaldehyde /

[6]
Thermochemical acid-catalyzed condensationGreen-yellow spots developing within 3 minutes at 110 °C.Highly specific for carbohydrates, phenols, and their derivatives.

Troubleshooting & Quality Control

  • Issue: Severe Streaking or Tailing.

    • Cause: The acidic nature of gluconic acid is interacting too strongly with the silica stationary phase.

    • Solution: Ensure the pyridine concentration in your mobile phase is accurate. If streaking persists, perform a 2D TLC run to verify if the compound is degrading on the plate during development.

  • Issue: No Spots Visible under UV 254 nm.

    • Cause: Either the derivatization reaction failed (no phenyl ring incorporated), or the sample concentration is below the limit of detection.

    • Solution: Verify the synthesis of your standard by checking its melting point (200–202 °C)[4]. Spot a higher concentration of the sample.

  • Issue: High Background Color After Staining.

    • Cause: Overheating the plate during the p-anisaldehyde step.

    • Solution: Heat the plate strictly at 110 °C and monitor visually. Remove the plate immediately once the green-yellow spots reach maximum intensity (typically ~3 minutes)[6].

References

  • Source: epfl.
  • US4423149A - Process for the production of D-glucosone Source: Google Patents URL
  • Source: DOKUMEN.
  • Source: PMC (nih.gov)
  • EP0028136B1 - Process for the production of d-glucosone and d-fructose Source: Google Patents URL
  • Thin Layer Chromatography (TLC)
  • Thin Layer Chromatography - Chemistry LibreTexts Source: LibreTexts URL

Sources

Application

Application Note: Stoichiometric Precision in the Synthesis of D-Gluconic Acid Phenylhydrazide

Topic: Stoichiometric Calculations and Protocol for Gluconic Acid Phenylhydrazide Synthesis Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals Abstract & Co...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stoichiometric Calculations and Protocol for Gluconic Acid Phenylhydrazide Synthesis Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals

Abstract & Core Directive

This guide delineates the synthesis of D-gluconic acid phenylhydrazide (CAS 24758-68-7) from D-glucono-1,5-lactone. Unlike the formation of osazones, which requires a 3:1 molar excess of phenylhydrazine and involves oxidation at C2, this protocol targets the specific 1:1 nucleophilic acyl substitution at the C1 carbonyl. This document serves as a self-validating system for researchers, providing precise stoichiometric calculations, a robust experimental workflow, and critical characterization parameters (MP: 200–202°C) to ensure high-purity isolation.

Theoretical Background & Mechanism[1][2]

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the terminal amino group of phenylhydrazine (


) on the carbonyl carbon of D-glucono-1,5-lactone . The lactone ring, which is thermodynamically more reactive than the open-chain acid, undergoes ring-opening aminolysis to yield the acyclic phenylhydrazide.

Key Distinction:

  • Phenylhydrazide Formation: 1 equivalent phenylhydrazine.[1] Substitutes –OR with –NHNHPh. No oxidation occurs.

  • Osazone Formation: 3 equivalents phenylhydrazine.[2][3][1][4] Involves oxidation of the C2 alcohol to a ketone and subsequent hydrazone formation.[4]

Stoichiometric Logic

The reaction stoichiometry is strictly 1:1 . However, in practice, a slight excess (1.05 – 1.1 eq) of phenylhydrazine is often employed to drive the equilibrium to completion, as the reagent is easier to remove via recrystallization than unreacted lactone.

Reaction Equation:



Pre-Synthesis Stoichiometric Calculations[2]

Before initiating the synthesis, precise mass calculations are required. The table below outlines the constants and a standard 10 mmol scale model.

Table 1: Stoichiometric Data & Reagent Ratios
ComponentRoleMolar Mass ( g/mol )EquivalentsMass (10 mmol Scale)Density (g/mL)Volume (10 mmol Scale)
D-Glucono-1,5-lactone Limiting Reagent178.141.01.78 gN/A (Solid)N/A
Phenylhydrazine Nucleophile108.141.1 (Excess)1.19 g1.0991.08 mL
Ethanol (95%) SolventN/AN/A~15-20 mL0.816~20 mL
D-Gluconic Acid Phenylhydrazide Target Product 286.28 1.0 (Theoretical) 2.86 g N/A N/A

Critical Note: Phenylhydrazine is toxic and a potential carcinogen. All calculations must be performed prior to handling to minimize exposure time.

Experimental Protocol

Reagents and Equipment
  • Reagents: D-Glucono-1,5-lactone (>99%), Phenylhydrazine (97%), Ethanol (95% or Absolute), Activated Charcoal (optional for decolorization).

  • Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Büchner funnel, Oil bath/Heating mantle.

Step-by-Step Synthesis Workflow

Step 1: Solubilization Dissolve 1.78 g (10 mmol) of D-glucono-1,5-lactone in 15 mL of boiling ethanol (95%). Ensure complete dissolution; the solution should be clear.

Step 2: Nucleophilic Addition

  • Safety Check: Wear double nitrile gloves and work in a fume hood.

  • Remove the heat source temporarily.[3]

  • Add 1.08 mL (11 mmol) of phenylhydrazine dropwise to the hot solution.

  • Observation: The solution may darken slightly (yellow to light orange) due to trace oxidation of phenylhydrazine.

Step 3: Reaction (Reflux) Re-attach the condenser and heat the mixture to reflux (approx. 78-80°C) for 30 to 45 minutes .

  • In-Process Control: Monitor for the formation of a solid precipitate.[5] The hydrazide is less soluble in hot ethanol than the starting materials and may begin to crystallize during reflux.

Step 4: Crystallization Remove the flask from heat. Allow it to cool slowly to room temperature.

  • Induction: If no crystals form, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Maturation: Place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

Step 5: Isolation and Purification

  • Filter the crude solid using a Büchner funnel with vacuum suction.

  • Wash 1: Wash the filter cake with 5 mL of cold ethanol to remove excess phenylhydrazine.

  • Wash 2: Wash with 5 mL of diethyl ether (optional) to facilitate drying.

  • Recrystallization: If the product is off-white or yellow, recrystallize from minimum hot water or 50% aqueous ethanol. Use activated charcoal if strong discoloration persists.

Visualizing the Workflow

SynthesisWorkflow Start Start: Weigh Reagents Dissolve Dissolve GDL in Hot Ethanol Start->Dissolve AddHydrazine Add Phenylhydrazine (1.1 eq) Dissolve->AddHydrazine Reflux Reflux 30-45 min @ 80°C AddHydrazine->Reflux Check Crystals Formed? Reflux->Check Cool Cool to RT then Ice Bath Check->Cool Yes Nucleate Scratch Glass / Seed Check->Nucleate No Filter Vacuum Filtration Cool->Filter Nucleate->Cool Wash Wash (Cold EtOH) Filter->Wash Product Pure D-Gluconic Acid Phenylhydrazide Wash->Product

Caption: Operational workflow for the synthesis of D-gluconic acid phenylhydrazide detailing critical decision points.

Characterization & Quality Control

To validate the synthesis, the isolated product must be characterized against established physical constants.

Table 2: Characterization Specifications
ParameterTheoretical/Literature ValueAcceptance CriteriaNotes
Appearance White crystalline powderWhite to pale creamDark yellow indicates oxidation
Melting Point 200 – 202°C (dec)198 – 205°CDecomposes upon melting
Solubility Soluble in hot waterClear solution in hot H₂OInsoluble in cold ether
Reaction with FeCl₃ Violet/Red ColorationPositiveIndicates hydroxamic/hydrazide structure
Troubleshooting Common Issues
  • Oiling Out: If the product separates as an oil rather than crystals, re-heat to dissolve and cool very slowly. Add a seed crystal if available.[3][1]

  • Discoloration: Phenylhydrazine oxidizes rapidly. Ensure the reagent is fresh (light yellow/clear). If the product is brown, recrystallize with charcoal.

Structural Pathway Diagram

The following diagram illustrates the chemical transformation from the lactone to the hydrazide.

ReactionPathway Lactone D-Glucono-1,5-lactone (Cyclic Ester) Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack (Ring Opening) Reagent Phenylhydrazine (Nucleophile) Reagent->Intermediate Product D-Gluconic Acid Phenylhydrazide Intermediate->Product Proton Transfer & Stabilization

Caption: Mechanistic pathway showing the ring-opening aminolysis of glucono-lactone by phenylhydrazine.

References

  • Microwave-Assisted Synthesis: El Ashry, E. S. H., et al. "MAOS of D-Gluconic Acid, D-Glucono-1,4- and 1,5-Lactones, Esters, Hydrazides, and Benzimidazoles Thereof."[6] Synthetic Communications, vol. 41, no. 21, 2011. Link

  • Physical Constants: "Gluconic acid phenylhydrazide."[1][5] ChemicalBook CAS Database. Link

  • General Hydrazide Protocol: "Preparation of Organic Compounds: Synthesis." Viva Voce in Pharmaceutical Chemistry. Link

  • Reaction Mechanism: "Osazone Formation vs Hydrazide." Yale University Department of Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Gluconic Acid Phenylhydrazide Synthesis

[label="Isolation|{Filtration}", fillcolor="#F1F3F4", fontcolor="#20212 Finalizing Technical Integration I'm now fully integrating all technical aspects. I've linked the visuals and references, ensuring clarity and accur...

Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Advanced Technical Support Center for carbohydrate chemistry and derivative synthesis. The condensation of D-gluconic acid with phenylhydrazine to form D-gluconic acid phenylhydrazide is a fundamental reaction in drug development and carbohydrate characterization. However, researchers frequently encounter low yields, poor reproducibility, and heavily degraded products [1.3].

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing a self-validating, high-yield protocol based on Microwave-Assisted Organic Synthesis (MAOS).

Diagnostic Workflow for Yield Optimization

G Start Low Yield of Gluconic Acid Phenylhydrazide (<50%) CheckReagents 1. Assess Reagent Quality Start->CheckReagents CheckSolvent 2. Assess Solvent & Moisture Start->CheckSolvent CheckMethod 3. Assess Heating Method Start->CheckMethod ReagentOx Phenylhydrazine Oxidized? (Dark color/impurities) CheckReagents->ReagentOx SolventWater Water present in solvent? (Causes lactone hydrolysis) CheckSolvent->SolventWater MethodConv Prolonged conventional heating? (Causes thermal degradation) CheckMethod->MethodConv ReagentFresh Distill under inert Ar/N2 Store in dark ReagentOx->ReagentFresh SolventDry Use strictly anhydrous ethanol or dioxane SolventWater->SolventDry MethodMW Switch to Microwave-Assisted Organic Synthesis (MAOS) MethodConv->MethodMW

Diagnostic logic tree for troubleshooting low yields in gluconic acid phenylhydrazide synthesis.

Section 1: Critical FAQs & Mechanistic Troubleshooting

Q1: Why is my reaction yielding predominantly unreacted D-gluconic acid instead of the phenylhydrazide? The Causality: The synthesis of a phenylhydrazide from a sugar acid relies on a nucleophilic acyl substitution mechanism. Free D-gluconic acid is a poor electrophile. For the reaction to proceed efficiently, the acid must be in its cyclic lactone form (typically D-glucono-1,5-lactone or 1,4-lactone), which presents a highly reactive carbonyl carbon. If your solvent contains trace water, the equilibrium heavily favors the hydrolysis of the lactone ring back into the unreactive open-chain gluconic acid. Furthermore, the basicity of the hydrazine group and the proton-acceptor ability of the solvent dictate the ring-chain interconversion dynamics[1]. The Solution: Abandon aqueous solvents. Begin the reaction with commercially pure D-glucono-1,5-lactone and utilize strictly anhydrous ethanol or dry dioxane to prevent lactone hydrolysis[2].

Q2: My product is heavily discolored (dark brown/red) and fails to crystallize. What is happening? The Causality: Phenylhydrazine is notoriously unstable and highly susceptible to auto-oxidation when exposed to ambient light and oxygen. This oxidation generates diazo compounds and complex polymeric tars that act as crystallization inhibitors. In carbohydrate chemistry, the integration of phenylhydrazine is often plagued by low reproducibility due to these side reactions[3]. The Solution: Never use aged, yellowed, or red phenylhydrazine. Prior to synthesis, distill the phenylhydrazine under reduced pressure in an inert atmosphere (Argon or Nitrogen). The purified reagent must be a clear, colorless liquid.

Q3: Conventional refluxing for 2 hours gives me a maximum yield of 75%. How can I push this above 90%? The Causality: Carbohydrates and their derivatives are highly sensitive to prolonged thermal stress, which promotes degradation, caramelization, and unwanted side reactions. The longer the reaction mixture is exposed to conductive heating, the lower the thermodynamic yield of the desired hydrazide. The Solution: Transition to 2. Rapid, volumetric microwave irradiation accelerates the reaction kinetics, outcompeting the slower degradation pathways. Studies have shown that MAOS can reduce reaction times from 2 hours to under 1 minute while boosting yields to 86–97%[2].

Section 2: Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield, allowing you to benchmark your current process against the optimized MAOS standard.

Troubleshooting ParameterConventional ConditionOptimized Condition (MAOS)Expected YieldMechanistic Causality
Starting Material Aqueous D-Gluconic AcidD-Glucono-1,5-lactone<40% vs >85%The lactone ring provides a significantly more electrophilic carbonyl center for the nucleophilic attack by phenylhydrazine[2].
Solvent System Aqueous EthanolAnhydrous Ethanol / Dioxane<50% vs >90%Anhydrous conditions prevent the hydrolytic ring-opening of the lactone back to the unreactive free acid[1].
Heating Method Thermal Reflux (2 hours)Microwave (0.5 - 1.0 min)~75% vs 86-97%Rapid volumetric heating achieves activation energy instantly, minimizing the thermal degradation of both the sugar and the hydrazine[2].
Section 3: Self-Validating Experimental Protocol (MAOS Method)

To ensure high reproducibility, this protocol incorporates built-in validation checkpoints. If a checkpoint fails, halt the process and address the root cause before proceeding.

Step 1: Reagent Preparation & Assembly
  • Purification: Freshly distill phenylhydrazine under vacuum. Checkpoint: The liquid must be entirely colorless. If it has a yellow tint, re-distill.

  • Mixing: In a dry, microwave-safe Teflon vessel or conical flask, combine 1.0 mmol of D-glucono-1,5-lactone with 1.1 mmol of freshly distilled phenylhydrazine.

  • Solvation: Add 10 mL of strictly anhydrous ethanol to the vessel.

Step 2: Microwave Irradiation
  • Setup: Place a small funnel on top of the conical flask to act as a rudimentary condenser, preventing excessive solvent loss.

  • Irradiation: Irradiate the mixture in a dedicated microwave reactor for exactly 0.5 to 1.0 minute [2].

  • In-Process Validation: Checkpoint: The solution should remain relatively pale. A sudden shift to dark brown indicates either a hotspot in the microwave or oxidized phenylhydrazine.

Step 3: Isolation and Crystallization
  • Cooling: Remove the vessel and allow it to cool slowly to room temperature.

  • Nucleation: If spontaneous crystallization does not occur within 15 minutes, scratch the inside of the flask with a glass rod or seed the solution with a pure crystal of D-gluconic acid phenylhydrazide.

  • Filtration: Filter the resulting colorless crystals under vacuum and wash them with a small volume of ice-cold anhydrous ethanol to remove any unreacted phenylhydrazine.

Step 4: Analytical Validation
  • Melting Point Analysis: Dry the crystals thoroughly and determine the melting point. Checkpoint: Pure D-gluconic acid phenylhydrazide will melt sharply with decomposition at 203–205 °C (Literature values cite 200–202 °C for older conventional methods, but high-purity MAOS products reach up to 205 °C)[2].

Workflow N1 Preparation D-glucono-1,5-lactone (1 mmol) Phenylhydrazine (1.1 mmol) N2 Solvent Addition Anhydrous Ethanol (10 mL) N1->N2 N3 MAOS Irradiation Microwave Reactor 0.5 - 1.0 min N2->N3 N4 Crystallization Cool to RT Nucleate if necessary N3->N4 N5 Isolation Filter & wash with cold EtOH N4->N5 N6 Validation Yield: 86-97% mp: 203-205 °C N5->N6

Self-validating MAOS workflow for the rapid synthesis of D-gluconic acid phenylhydrazide.

References
  • El Ashry, E. S. H., et al. "MAOS of D-Gluconic Acid, D-Glucono-1,4- and 1,5-Lactones, Esters, Hydrazides, and Benzimidazoles Thereof." Taylor & Francis.
  • "Design, Synthesis and Bioactivity of N-Glycosyl-N′-(5-substituted phenyl-2-furoyl) Hydrazide Derivatives." NIH PMC.
  • "Structural studies of phenylhydrazine integration in carbohydrate derivatives." Sciforum.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for Gluconic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in carbohydrate chemistry: the isolation of highly polar sugar deri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in carbohydrate chemistry: the isolation of highly polar sugar derivatives from toxic, reactive reagents.

When synthesizing osazones or hydrazides from gluconic acid, phenylhydrazine is typically used in excess. Failure to remove unreacted phenylhydrazine not only introduces toxicity but severely compromises downstream analytics (NMR, MS) and bioassays. This guide provides field-proven, self-validating methodologies to ensure absolute purity of your gluconic acid derivatives.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is standard rotary evaporation or lyophilization insufficient for removing phenylhydrazine? A: Phenylhydrazine possesses a high boiling point (~243.5°C) and forms strong hydrogen-bonding networks with water and polar solutes. Attempting to drive it off via vacuum evaporation requires excessive heating, which inevitably leads to the thermal degradation of heat-sensitive gluconic acid derivatives. Chemical or phase-separation techniques are mandatory.

Q2: What is the most effective solvent system for liquid-liquid extraction of phenylhydrazine from aqueous gluconic acid mixtures? A: Chloroform (CHCl₃) and diethyl ether are the optimal extraction solvents. The causality here relies on differential partition coefficients: gluconic acid derivatives feature multiple hydroxyl groups, rendering them profoundly hydrophilic and anchoring them in the aqueous phase. Conversely, unreacted phenylhydrazine is sufficiently non-polar to partition favorably into the organic phase. Repeated washing with CHCl₃ effectively strips the excess reagent from the aqueous layer[1].

Q3: How can I chemically quench unreacted phenylhydrazine without degrading my target product? A: You can utilize a sacrificial electrophile, such as benzaldehyde. The addition of benzaldehyde drives a rapid condensation reaction with the primary amine-like moiety of phenylhydrazine, yielding benzaldehyde phenylhydrazone. This reaction disrupts the hydrogen-bonding capacity of the hydrazine group, drastically reducing its aqueous solubility and forcing it to precipitate out of solution. It can then be easily removed by filtration and subsequent diethyl ether extraction[2].

Q4: Are there solid-phase methods for high-throughput removal of phenylhydrazine? A: Yes. Polymer-supported scavenger resins offer an elegant, filtration-based solution. Electrophilic scavenger resins (e.g., polymer-bound aldehydes or isocyanates) are designed to covalently sequester nucleophiles[3]. The unreacted phenylhydrazine attacks the resin-bound functional groups and becomes permanently tethered to the solid support, allowing the purified gluconic acid derivative to simply be filtered away.

Q5: How do I establish a self-validating system to confirm the purity of my product? A: A robust protocol must verify its own success. Pure gluconic acid phenylhydrazide forms colorless crystals that exhibit a sharp melting point of 200–202°C (with decomposition)[4]. Before crystallization, spot the final aqueous phase on a silica TLC plate and expose it to iodine vapor; the absence of a brown-staining, high-Rf spot confirms the complete removal of phenylhydrazine.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Chloroform Liquid-Liquid Extraction

Best for: Routine, lab-scale purifications where the reagent excess is moderate.

  • Dilution: Dilute the crude aqueous reaction mixture with an equal volume of distilled water to prevent product saturation.

  • Phase Addition: Transfer the mixture to a separatory funnel and add an equal volume of CHCl₃.

  • Agitation: Invert the funnel gently. Scientific Insight: Avoid vigorous shaking, as the amphiphilic nature of some sugar derivatives can induce stubborn emulsions.

  • Separation: Vent the funnel and allow complete phase separation. The lower organic layer (CHCl₃) will contain the partitioned phenylhydrazine.

  • Iteration: Drain the organic layer and repeat the extraction with fresh CHCl₃ at least three times to ensure complete stripping[1].

  • Validation & Recovery: Perform a TLC check on the aqueous layer. Once validated, lyophilize the aqueous phase to recover the pure gluconic acid derivative.

Protocol B: Benzaldehyde Quenching & Precipitation

Best for: Highly contaminated samples or large-scale scale-ups.

  • Quenching: To the crude aqueous reaction mixture, add 1.2 molar equivalents of benzaldehyde (calculated relative to the estimated unreacted phenylhydrazine).

  • Condensation: Stir vigorously at room temperature for 2 hours.

  • Precipitation: Cool the mixture overnight at 4°C. The highly lipophilic benzaldehyde phenylhydrazone byproduct will precipitate out of the aqueous solution[2].

  • Filtration: Filter the suspension through a sintered glass frit to remove the bulk of the precipitate.

  • Polishing: Wash the resulting filtrate with diethyl ether (3 × 50 mL) to extract any residual traces of benzaldehyde and dissolved hydrazone[2].

  • Recovery: Concentrate the aqueous phase under reduced pressure to yield the purified product.

Protocol C: Electrophilic Scavenger Resin Purification

Best for: High-throughput screening or parallel library synthesis.

  • Resin Preparation: Swell 3–5 molar equivalents of a polymer-bound aldehyde scavenger resin in a compatible solvent system (e.g., methanol/water).

  • Incubation: Add the crude reaction mixture to the resin suspension.

  • Sequestration: Agitate the mixture on an orbital shaker for 4–6 hours at room temperature. The resin will electrophilically trap the nucleophilic phenylhydrazine via covalent bonding[3].

  • Isolation: Filter the mixture through a solid-phase extraction (SPE) frit.

  • Elution: Wash the resin bed with a small volume of deionized water to elute any trapped product, combine the filtrates, and lyophilize.

Part 3: Quantitative Method Comparison

Purification MethodRemoval EfficiencyScalabilityEst. Processing TimePrimary Mechanism of Action
CHCl₃ Extraction High (>95%)Excellent~1–2 hoursDifferential solvent partitioning
Benzaldehyde Quench Very High (>99%)Good~12–24 hoursHydrazone formation & precipitation
Scavenger Resin Excellent (>99%)Moderate~4–6 hoursCovalent electrophilic trapping

Part 4: Decision Matrix Visualization

PurificationWorkflow Start Crude Reaction Mixture (Contains Excess Phenylhydrazine) Decision1 Assess Scale & Contamination Level Start->Decision1 Path1 Routine / Low Contamination Decision1->Path1 Path2 High Contamination / Scale-up Decision1->Path2 Path3 High-Throughput Libraries Decision1->Path3 Method1 Protocol A: CHCl₃ Liquid-Liquid Extraction Path1->Method1 Method2 Protocol B: Benzaldehyde Quenching Path2->Method2 Method3 Protocol C: Electrophilic Scavenger Resin Path3->Method3 End Purified Gluconic Acid Derivative (Validate via MP 200-202°C) Method1->End Method2->End Method3->End

Workflow for selecting the optimal phenylhydrazine removal strategy.

References

  • Fundamentals of Pharmaceutical Inorganic Chemistry (Melting point and purity standards for gluconic acid phenylhydrazide). DOKUMEN.PUB. Available at:[4]

  • US4423149A - Process for the production of D-glucosone (Benzaldehyde quenching and ethyl ether extraction methodologies). Google Patents. Available at:[2]

  • Strategies in Organic Synthesis (Application of polymeric scavenger resins for reagent sequestration). Wipf Group, University of Pittsburgh. Available at:[3]

  • Development of a Multiwell Assay for the Recognition of Sugars (Chloroform extraction protocols for excess phenylhydrazine removal). eScholarship. Available at:[1]

Sources

Troubleshooting

Preventing oxidation and discoloration of gluconic acid phenylhydrazide

Technical Support Center: Gluconic Acid Phenylhydrazide Stability Ticket Reference: #GPH-STAB-001 Subject: Prevention of Oxidation and Discoloration in Gluconic Acid Phenylhydrazide Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Gluconic Acid Phenylhydrazide Stability Ticket Reference: #GPH-STAB-001 Subject: Prevention of Oxidation and Discoloration in Gluconic Acid Phenylhydrazide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Stability Paradox

You are likely reading this because your white crystalline solid has turned a shade of pink, yellow, or brown.

Gluconic acid phenylhydrazide is a derivative of gluconic acid and phenylhydrazine. While the gluconic acid moiety provides water solubility and chiral structure, the phenylhydrazine component is the "Achilles' heel" regarding stability. Phenylhydrazides are notoriously susceptible to auto-oxidation triggered by air, light, and trace metals.

This guide provides a mechanistic understanding of this degradation and actionable protocols to prevent it.

Module 1: Root Cause Analysis (The Chemistry of Discoloration)

The Issue: Pure gluconic acid phenylhydrazide should be a white to off-white crystalline solid. Discoloration indicates the formation of oxidation byproducts, primarily azo compounds and diazenium species.

The Mechanism: The degradation is not a simple decomposition but a radical chain reaction.

  • Initiation: Trace metal ions (Cu²⁺, Fe³⁺) or UV light catalyze the homolytic cleavage of the N-H bond.

  • Propagation: This forms a hydrazyl radical , which reacts with atmospheric oxygen to form peroxy radicals.

  • Termination/Coloration: These radicals couple or dehydrate to form phenylazo derivatives (

    
    ). Azo compounds are potent chromophores (dyes), meaning even ppm-level contamination results in visible yellow/red discoloration.
    

OxidationPathway Start Gluconic Acid Phenylhydrazide (Colorless) Radical Hydrazyl Radical Start->Radical H-abstraction Trigger Triggers: O2, UV Light, Trace Metals Trigger->Start Azo Phenylazo Derivative (Yellow/Red) Radical->Azo -2H (Oxidation)

Figure 1: The oxidative degradation pathway of phenylhydrazides. The transformation from a hydrazine single bond (N-N) to an azo double bond (N=N) creates the color change.

Module 2: Synthesis & Purification Protocol

To obtain a stable product, you must interrupt the oxidation cycle during the workup.

Key Reagent: Sodium Bisulfite (


) or Sodium Dithionite (

). Why? These act as oxygen scavengers. Emil Fischer, the father of carbohydrate hydrazine chemistry, utilized sulfites to stabilize these reactions [1].
Step-by-Step Purification (Rescue Protocol)

If your product is already discolored, follow this recrystallization method.

  • Solvent Preparation:

    • Use Ethanol/Water (approx 3:1 ratio).

    • CRITICAL: Degas the water component by boiling it for 10 minutes and cooling it under a Nitrogen (

      
      ) blanket before mixing.
      
  • Dissolution:

    • Dissolve the crude/discolored phenylhydrazide in the boiling solvent.

    • Add 0.1% w/v Sodium Bisulfite to the hot solution. This reduces any azo-impurities back to the hydrazine or colorless sulfonate derivatives.

  • Decolorization (If deep brown):

    • Add Activated Charcoal (approx 5% of mass).

    • Stir for 5 minutes (do not boil excessively with charcoal as it may catalyze hydrolysis).

    • Filter hot through a Celite pad.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature in the dark.

    • Transfer to a fridge (4°C) for complete precipitation.

  • Drying:

    • Filter crystals.[1]

    • Dry in a vacuum desiccator over

      
       or Silica Gel.
      
    • Do not oven dry above 50°C in air, as this accelerates surface oxidation (pinking).

Module 3: Storage & Handling Standards

Once purified, stability is a function of environmental control.

FactorStandard ProtocolThe "Why" (Scientific Rationale)
Atmosphere Inert Gas (Ar or N₂) Oxygen is the primary oxidant. Replacing headspace air with Argon (heavier than air) prevents auto-oxidation.
Container Amber Glass Phenylhydrazines are photosensitive. UV light provides the activation energy for radical formation.
Temperature -20°C (Freezer) Reaction rates (Arrhenius equation) drop significantly at lower temperatures.
Additives Sachet of O₂ Scavenger Placed inside the secondary container (not touching the chemical) to absorb permeating oxygen.

Module 4: Troubleshooting FAQ

Q1: My product turned pink on the filter paper during drying. What happened? A: This is "surface oxidation." The high surface area of wet crystals exposed to air accelerates the reaction.

  • Fix: Wash the filter cake with cold ethanol containing a trace of sodium bisulfite. Dry immediately under high vacuum, not in an open oven.

Q2: Can I use this reagent if it is slightly yellow? A: It depends on your application.

  • For Qualitative Analysis (e.g., Osazone test):Yes. The reaction with sugar will likely proceed, though the melting point of the derivative may be slightly depressed.

  • For Quantitative Synthesis/Pharma:No. The azo-impurities can act as radical traps or catalysts, interfering with stoichiometric reactions. Recrystallize using the protocol in Module 2.

Q3: Is the discoloration dangerous? A: Phenylhydrazines are toxic and suspected carcinogens [2]. The oxidation products (azo compounds) are also toxic. However, the discoloration itself does not indicate an explosion hazard (unlike peroxides in ethers), but rather a loss of chemical purity.

Q4: How do I remove trace metals that catalyze this? A: If you suspect metal contamination (e.g., from a metal spatula or old solvent drums), add EDTA (disodium salt) to your recrystallization solvent (0.01M). This chelates Fe/Cu ions, preventing them from initiating the radical chain.

Module 5: Decision Logic (Workflow)

Use this logic flow to determine the fate of your current batch.

DecisionTree Check Inspect Product Color White White / Off-White Check->White Pink Light Pink / Yellow Check->Pink Brown Dark Brown / Red / Tar Check->Brown Action1 Pass: Store under N2 at -20°C White->Action1 Action2 Recrystallize with NaHSO3 + EDTA Pink->Action2 Action3 Discard. Degradation > 10% Brown->Action3

Figure 2: Quality Control Decision Matrix for Gluconic Acid Phenylhydrazide.

References

  • Fischer, E. (1875).[2][3] "Ueber aromatische Hydrazinverbindungen." Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594. (Foundational work on phenylhydrazine synthesis and stabilization).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7516, Phenylhydrazine. (Safety and Stability Data).

  • Misra, H. P., & Fridovich, I. (1976). "The oxidation of phenylhydrazine: superoxide and mechanism." Biochemistry, 15(3), 681-687. (Detailed mechanism of auto-oxidation).

  • Wolfrom, M. L., & Christman, C. C. (1936). "The Phenylhydrazides of the Monobasic Sugar Acids." Journal of the American Chemical Society, 58(12), 2693–2697. (Specific reference to sugar acid hydrazide synthesis).

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for Gluconic Acid Phenylhydrazide Precipitation

Welcome to the technical support center for the synthesis and precipitation of gluconic acid phenylhydrazide. This guide is designed for researchers, scientists, and drug development professionals who are looking to opti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and precipitation of gluconic acid phenylhydrazide. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their experimental outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the expertise to troubleshoot and refine your procedures effectively.

A critical point of clarification is the distinction between the reaction of glucose with phenylhydrazine and that of gluconic acid. The reaction with glucose, an aldehyde, famously yields a crystalline osazone derivative. In contrast, gluconic acid possesses a carboxylic acid functional group, and its reaction with phenylhydrazine results in the formation of a phenylhydrazide. This fundamental difference in reactivity is central to understanding the optimization of your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction to form gluconic acid phenylhydrazide?

The reaction is a condensation between the carboxylic acid group of gluconic acid and the primary amine of phenylhydrazine to form an amide linkage, specifically a hydrazide. Unlike the reaction with aldehydes or ketones, this process does not occur spontaneously and typically requires activation of the carboxylic acid or specific catalysts.[1][2]

Q2: Why is pH so critical for this reaction and precipitation?

pH plays a multifaceted role in this process:

  • Reagent Activity: The nucleophilicity of phenylhydrazine and the activation of the gluconic acid carboxyl group are highly pH-dependent.

  • Product Solubility: The final product, gluconic acid phenylhydrazide, has a solubility profile that changes significantly with pH. Manipulating the pH is the primary method for inducing precipitation and crystallization.

  • Side Reactions: Improper pH can promote unwanted side reactions, leading to impurities and lower yields.

Q3: What is the direct reaction between a carboxylic acid and phenylhydrazine?

Directly reacting a carboxylic acid with a hydrazine is generally inefficient and requires harsh conditions.[1] The carboxyl group is not sufficiently electrophilic to be readily attacked by the hydrazine. Therefore, the carboxylic acid must first be "activated". This is commonly achieved using coupling agents like carbodiimides (e.g., EDAC) in aqueous solutions or by converting the acid to a more reactive intermediate, such as an acyl chloride or an activated ester, in organic solvents.[3][4]

Q4: What is a good starting pH for the synthesis reaction?

For carbodiimide-mediated coupling in aqueous solutions, the reaction is typically performed in a slightly acidic to neutral pH range, often between pH 4.5 and 6.5 . This range represents a compromise: it is low enough to protonate the carbodiimide for activation but high enough to maintain a sufficient concentration of the deprotonated carboxylate and the nucleophilic form of the hydrazine.

Q5: How does pH affect the solubility of the final product, gluconic acid phenylhydrazide?

Troubleshooting Guide

Problem 1: Low or No Precipitate Formation

Possible Cause 1: Incorrect Reaction pH

  • Scientific Rationale: If the pH is too low (e.g., < 4.0), the phenylhydrazine will be extensively protonated to its non-nucleophilic phenylhydrazinium salt, preventing it from attacking the activated carboxylic acid. Conversely, if the pH is too high (e.g., > 7.0), the efficiency of many carbodiimide activating agents decreases.

  • Suggested Solution:

    • Monitor the pH of your reaction mixture throughout the addition of reagents.

    • Use a buffered solution (e.g., MES or phosphate buffer) to maintain the pH within the optimal 4.5-6.5 range.

    • Ensure that the pH is measured after all components have been added, as the reagents themselves can alter the pH.

Possible Cause 2: Product Remains Soluble

  • Scientific Rationale: The reaction may have proceeded successfully, but the gluconic acid phenylhydrazide product remains dissolved in the solution. This is common if the final pH of the reaction mixture is acidic, as the hydrazide product will be protonated and soluble.

  • Suggested Solution:

    • After the reaction is complete, slowly adjust the pH of the solution upwards using a dilute base (e.g., 1M NaOH or a saturated sodium bicarbonate solution).

    • Monitor for the onset of precipitation. The optimal pH for precipitation will be the isoelectric point of your product, which may require some empirical testing. Aim for a pH range of 7.0 to 8.5 as a starting point.

    • Cool the solution after pH adjustment, as solubility typically decreases with temperature.

Possible Cause 3: Ineffective Carboxylic Acid Activation

  • Scientific Rationale: The direct reaction between gluconic acid and phenylhydrazine is not feasible. The carboxyl group must be activated. If the activating agent is old, hydrated, or used under suboptimal conditions, the reaction will not proceed.

  • Suggested Solution:

    • Use a fresh, high-quality carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).

    • Consider including an additive like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) in the reaction. These form a more stable activated ester intermediate, which can improve the efficiency of the subsequent reaction with phenylhydrazine.[3]

    • The order of reagent addition is critical. Pre-activating the gluconic acid with EDAC/NHS for a short period before adding the phenylhydrazine can often improve yields.[1]

Problem 2: Oily or Gummy Precipitate

Possible Cause 1: Excess Unreacted Phenylhydrazine

  • Scientific Rationale: Phenylhydrazine is an oily liquid at room temperature and is only sparingly soluble in water.[5][6] If a large excess is used, or if it is not fully consumed in the reaction, it can co-precipitate or "oil out" when the pH is adjusted, contaminating the product.

  • Suggested Solution:

    • Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of phenylhydrazine.

    • After precipitation of the product, perform a wash with a solvent that will dissolve phenylhydrazine but not the desired product. An aqueous wash with a slightly acidic buffer (pH ~5) can help remove basic impurities.[7] An organic solvent wash with a non-polar solvent like hexane or diethyl ether may also be effective if the product is insoluble.

Possible Cause 2: Precipitation Occurred Too Rapidly

  • Scientific Rationale: Rapidly changing the pH can cause the product to "crash out" of solution as an amorphous, oily solid rather than forming an ordered, crystalline precipitate.

  • Suggested Solution:

    • Adjust the pH for precipitation very slowly, adding the base dropwise with vigorous stirring.

    • Perform the precipitation at a controlled temperature. Sometimes, precipitating at a slightly elevated temperature and then slowly cooling can promote better crystal formation.

Problem 3: Inconsistent Yields

Possible Cause: Poor pH and Temperature Control

  • Scientific Rationale: The formation of gluconic acid phenylhydrazide is a multi-step process where each step (activation, nucleophilic attack, precipitation) is sensitive to both pH and temperature. Small deviations in these parameters from batch to batch can lead to significant variations in yield and purity.

  • Suggested Solution:

    • Standardize Your Protocol: Precisely document and control the pH at each stage of the process. Use a calibrated pH meter.

    • Use Buffers: Employ a suitable buffer system to maintain a stable pH during the reaction phase.

    • Control Temperature: Use a water or ice bath to maintain a consistent temperature during the reaction and precipitation steps.

    • Consistent Stirring: Ensure the stirring rate is consistent to promote homogeneous mixing and heat transfer.

Data Summary Table

Experimental StageParameterpH RangeRationale & Key Considerations
Reaction Activation & Coupling4.5 - 6.5Balances carboxylic acid activation with hydrazine nucleophilicity. Below this range, hydrazine is protonated; above, carbodiimide activators can be less effective.
Precipitation Product Isolation7.0 - 8.5 (Empirical)Targets the isoelectric point of the product, minimizing its solubility. Adjust pH slowly to promote crystallization over amorphous precipitation.
Washing Purification~5.0 (Acidic Wash)An optional acidic wash can help remove unreacted basic phenylhydrazine without re-dissolving a significant amount of the product.
Washing Purification~7.0 (Neutral Wash)A final wash with deionized water removes residual salts from the pH adjustment steps.

Visualizations

Reaction Mechanism Pathway

This diagram illustrates the key steps in the carbodiimide-mediated synthesis of gluconic acid phenylhydrazide, highlighting the pH-sensitive stages.

Caption: Carbodiimide-mediated synthesis of gluconic acid phenylhydrazide.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues encountered during the experiment.

Caption: A logical workflow for troubleshooting precipitation issues.

Experimental Protocols

Protocol 1: Synthesis of Gluconic Acid Phenylhydrazide (Aqueous Method)

Disclaimer: This is a representative protocol. Optimal concentrations and volumes may vary based on the specific scale and application.

  • Reagent Preparation:

    • Prepare a 0.2 M solution of gluconic acid in 0.1 M MES buffer (pH 6.0).

    • Prepare a 0.22 M solution of phenylhydrazine in the same 0.1 M MES buffer. Note: Phenylhydrazine is sparingly soluble; gentle warming or sonication may be required.

    • Prepare a 0.3 M solution of EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in deionized water. Prepare this solution immediately before use as EDAC can hydrolyze.

    • Prepare a 0.3 M solution of Sulfo-NHS (N-hydroxysulfosuccinimide) in deionized water.

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer and placed in a 25°C water bath, combine 10 mL of the gluconic acid solution (0.2 M) and 10 mL of the Sulfo-NHS solution (0.3 M).

    • Begin stirring and add 10 mL of the freshly prepared EDAC solution (0.3 M).

    • Allow the activation reaction to proceed for 15 minutes. The pH should remain stable around 6.0.

  • Hydrazide Formation:

    • Slowly, add 10 mL of the phenylhydrazine solution (0.22 M) to the activated gluconic acid mixture.

    • Allow the reaction to proceed for 2-4 hours at 25°C with continuous stirring.

Protocol 2: pH-Controlled Precipitation and Purification
  • Inducing Precipitation:

    • After the reaction is complete, place the reaction vessel in an ice bath to cool to approximately 4°C.

    • While stirring vigorously, add 1 M NaOH dropwise. Monitor the pH continuously with a calibrated pH meter.

    • Continue adding the base until you observe the formation of a persistent precipitate. Note the pH at which precipitation begins. Continue to slowly raise the pH to maximize precipitation, often around pH 8.0.

  • Isolation:

    • Once precipitation is complete, allow the mixture to stand in the ice bath for an additional 30 minutes to ensure maximum product recovery.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Purification:

    • Wash the filter cake with a small volume of cold deionized water (pH ~7.0) to remove residual salts.

    • (Optional) If oily impurities are suspected, wash the cake with a small volume of cold diethyl ether to remove unreacted phenylhydrazine.

    • Dry the purified gluconic acid phenylhydrazide precipitate under a vacuum.

References

  • Phenylhydrazine - Solubility of Things . (n.d.). Solubility of Things. Retrieved March 7, 2026, from [Link]

  • Process for purification of phenylhydrazine. (1982). Google Patents.
  • Purification procedure for phenylhydrazines. (2000). Google Patents.
  • Purification method of phenylhydrazine. (1984). Google Patents.
  • PHENYLHYDRAZINE . (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Wang, X., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides . Organic Process Research & Development, 6(6), 915-917. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Noshita, T., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides . Frontiers in Chemistry, 12. Retrieved March 7, 2026, from [Link]

  • The pH solubility of PZH in various pH . (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A carboxylic acid does not form phenyl hydrazone when treated with phenyl hydrazine. Explain why. (2023). brainly.com. Retrieved March 7, 2026, from [Link]

  • Reaction mechanism of phenylhydrazine with carbonyl . (2021). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Carboxylic Acids to Alcohols, Part 6: In Situ Activation . (2019). YouTube. Retrieved March 7, 2026, from [Link]

  • Method of synthesizing hydrazine compounds carboxylic acids. (1974). Google Patents.
  • Formation of carboxylic acids (expressed as pHchange ), (A), and aldehydes (measured as 2,4-dinitro- phenylhydrazone) . (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale . (2019). MDPI. Retrieved March 7, 2026, from [Link]

  • Aldehydes, Ketones and Carboxylic Acids . (n.d.). NCERT. Retrieved March 7, 2026, from [Link]

  • Phenylhydrazine . (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives . (2021). MDPI. Retrieved March 7, 2026, from [Link]

  • Wang, L., et al. (2015). Effects of phenylhydrazine-4-sulfonic acid on the reduction of GO and preparation of hydrophilic graphene with broad pH stability and antioxidant activity . RSC Advances, 5(104), 85589-85596. RSC Publishing. Retrieved March 7, 2026, from [Link]

  • PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY . (n.d.). CIBTech. Retrieved March 7, 2026, from [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives . (2021). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Wang, J. J., et al. (2013). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups . Journal of Chemistry, 2013. Hindawi. Retrieved March 7, 2026, from [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) . (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction . (2025). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • One-pot synthesis of gluconic acid from biomass-derived levoglucosan using a Au/Cs2.5H0.5PW12O40 catalyst . (2018). Green Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities . (2024). MDPI. Retrieved March 7, 2026, from [Link]

  • Structural studies of phenylhydrazine integration in carbohydrate derivatives . (2017). Sciforum. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Resolving crystallization issues with gluconic acid phenylhydrazide

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Resolving Crystallization Issues with Gluconic Acid Phenylhydrazide Executive Summary This guide ad...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Resolving Crystallization Issues with Gluconic Acid Phenylhydrazide

Executive Summary

This guide addresses the technical challenges associated with the synthesis and crystallization of gluconic acid phenylhydrazide (CAS 24758-68-7).[1] This derivative is classically used for the identification of gluconic acid and its lactones. The reaction involves the nucleophilic attack of phenylhydrazine on the carbonyl carbon of glucono-


-lactone (or gluconic acid), yielding a crystalline hydrazide.[1]

Users frequently report issues such as oiling out (liquid-liquid phase separation), discoloration (oxidation of phenylhydrazine), and polymorphic inconsistency .[1] This document provides a standardized protocol, a troubleshooting decision tree, and mechanistic insights to ensure reproducible crystallization.

Standardized Experimental Protocol

Use this "Gold Standard" protocol to establish a baseline before troubleshooting.

Objective: Synthesis and crystallization of gluconic acid phenylhydrazide from glucono-


-lactone.

Reagents:

  • D-Glucono-1,5-lactone (GdL)[1][2][3]

  • Phenylhydrazine (Free base, freshly distilled or light yellow; Note: Toxic/Carcinogen)[1]

  • Ethanol (95%)[1]

  • Diethyl Ether (for washing)[1]

Procedure:

  • Dissolution: Dissolve 1.0 g of glucono-

    
    -lactone in 5 mL of warm ethanol (50-60°C). Ensure complete dissolution.
    
  • Addition: Add 1.0 mL of phenylhydrazine (slight excess) dropwise to the warm solution.

  • Reaction: Heat the mixture on a steam bath or water bath at 80°C for 30 minutes. The solution may darken slightly.

  • Nucleation: Allow the solution to cool slowly to room temperature.

    • Critical Step: If crystals do not appear within 1 hour, scratch the inner wall of the vessel with a glass rod to induce nucleation.

  • Crystallization: If no precipitate forms, add diethyl ether dropwise (anti-solvent) until slight turbidity persists, then refrigerate (4°C) overnight.

  • Isolation: Filter the crystals (often fine needles or plates), wash with a small amount of cold ethanol/ether (1:1), and dry in a vacuum desiccator.

Troubleshooting Center (Q&A)

Issue 1: The Product "Oils Out" Instead of Crystallizing

Q: My reaction mixture separates into a gummy oil at the bottom of the flask upon cooling. How do I fix this?

A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (solid-liquid).[1] This is common with sugar derivatives due to their high viscosity and hydrogen-bonding potential.[1]

  • Immediate Fix (Trituration): Decant the supernatant solvent.[1] Add a small amount of fresh, cold ethanol to the oil. Rub the oil vigorously against the flask wall with a glass rod. This mechanical stress often induces the amorphous oil to snap into a crystalline lattice.

  • Solvent Modification: Re-dissolve the oil in a minimum amount of hot ethanol. Add warm water dropwise until just turbid, then add a drop of ethanol to clear it.[1] Cool very slowly (wrap the flask in a towel) to keep the system in the metastable zone longer.

  • Seed Crystals: If you have any solid sample from a previous batch (even impure), add a "seed" to the oil/solvent mixture at room temperature.[1]

Issue 2: Severe Discoloration (Red/Brown Crystals)

Q: My crystals are pink or dark brown instead of white/off-white. Is the product ruined?

A: The color comes from the oxidation of phenylhydrazine to diazonium salts or azo compounds (e.g., azobenzene impurities).

  • Prevention: Always use freshly distilled phenylhydrazine.[1] If the reagent is dark red, it must be distilled under reduced pressure before use.

  • Purification:

    • Dissolve the colored crystals in the minimum amount of hot water or 50% ethanol.

    • Add activated charcoal (approx. 5% by weight of the solute).

    • Boil for 2-3 minutes.

    • Filter hot through a pre-warmed Celite pad or fluted filter paper.[1]

    • Cool the filtrate to crystallize. The product should be white or pale cream.

Issue 3: Melting Point Discrepancy

Q: Literature values vary. I’m getting a melting point around 145°C, but some sources say ~200°C. Which is correct?

A: This is a common point of confusion arising from different derivatives:

  • Gluconic Acid Phenylhydrazide: Typically melts at ~200–202°C (with decomposition).[1]

  • Phenylhydrazine salts: Phenylhydrazine hydrochloride melts around 240°C.[1]

  • Hydrated forms/Isomers: Impure or hydrated forms may melt significantly lower (140–150°C).[1]

  • Verification: Ensure your product is the hydrazide (reaction at the carbonyl) and not a salt. The high melting point (~200°C) is the diagnostic standard for the pure hydrazide derivative of gluconic acid.

Visual Troubleshooting Guides

Figure 1: Synthesis & Crystallization Workflow

This diagram outlines the critical decision points during the synthesis process.

G Start Start: Glucono-delta-lactone + Phenylhydrazine Reaction Heat (80°C, 30 min) in Ethanol Start->Reaction Cooling Cool to Room Temp Reaction->Cooling CheckState Observation? Cooling->CheckState Crystals Solid Precipitate CheckState->Crystals White Solid Oil Oiling Out (Gummy Liquid) CheckState->Oil Liquid Phase Clear Clear Solution (No Solid) CheckState->Clear Nothing Final Filter & Wash (Cold EtOH) Crystals->Final Triturate Decant Solvent & Triturate with Cold Ethanol Oil->Triturate Concentrate Concentrate Vol (Rotovap) Clear->Concentrate Seed Add Seed Crystal Triturate->Seed Seed->Crystals AntiSolvent Add Ether/Water (Anti-solvent) Concentrate->AntiSolvent AntiSolvent->Crystals

Caption: Operational workflow for the synthesis of gluconic acid phenylhydrazide, highlighting corrective actions for oiling out and solubility issues.

Figure 2: Impurity & Color Removal Logic

Use this logic flow when the product appearance is unsatisfactory.

G Problem Impure Product Color Red/Brown Color Problem->Color LowMP Low Melting Point (<190°C) Problem->LowMP ActionColor Recrystallize w/ Activated Charcoal Color->ActionColor ActionMP Recrystallize from Dilute Ethanol LowMP->ActionMP Result Pure Product (MP ~200°C, White) ActionColor->Result ActionMP->Result

Caption: Decision tree for purification based on physical defects (color vs. melting point depression).

Technical Data Reference

PropertyValueNotes
Compound Name Gluconic acid phenylhydrazideAlso: Gluconic acid 2-phenylhydrazide
CAS Number 24758-68-7
Molecular Formula C₁₂H₁₈N₂O₆
Molecular Weight 286.28 g/mol
Melting Point ~200 - 202°C Decomposes.[1][4] Values <190°C indicate impurities or hydration.[1]
Solubility Soluble in hot water, hot ethanol.[1]Sparingly soluble in cold ethanol, ether.[1]
Appearance White to pale cream crystalsPlates or needles.[1]

References

  • Preparation of Phenylhydrazine Derivatives

    • Fischer, E. (1875).[1][5] "Ueber aromatische Hydrazinverbindungen". Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594.[1]

  • Gluconic Acid Identification

    • Wolfrom, M. L., & Thompson, A. (1962).[1] "Gluconic Acid and its Lactones". In Methods in Carbohydrate Chemistry (Vol. 2, pp. 13-14).[1] Academic Press.[1]

  • Crystallization Troubleshooting (Oiling Out)

    • Beckmann, W. (2000).[1] "Crystallization: Basic Concepts and Industrial Applications". Wiley-VCH.[1]

  • Safety Data (Phenylhydrazine)

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 7516, Phenylhydrazine.[1]

Sources

Optimization

Technical Guide: Purification &amp; Analysis of Gluconic Acid Phenylhydrazide

Introduction: The Purity-Melting Point Nexus In carbohydrate chemistry, the formation of phenylhydrazides is a classic method for characterizing sugar acids.[1] However, Gluconic Acid Phenylhydrazide is notoriously prone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purity-Melting Point Nexus

In carbohydrate chemistry, the formation of phenylhydrazides is a classic method for characterizing sugar acids.[1] However, Gluconic Acid Phenylhydrazide is notoriously prone to oxidative degradation and occlusion of impurities.[1]

As researchers, we often treat the melting point (MP) as a digital pass/fail metric.[1] This is a mistake. For this compound, the MP is a dynamic indicator of crystalline lattice integrity.[1] A depressed or broad melting range (


) is rarely just "wet product"—it is a signal of specific chemical contaminants:
  • Oxidized Phenylhydrazine: Causes distinct discoloration (pink/brown) and lattice defects.[1]

  • Unreacted Lactone: Acts as a plasticizer, lowering the MP.[1]

  • Solvent Inclusion: Ethanol/water trapped in the hydrogen-bonding network.[1]

This guide provides a self-validating workflow to transition your material from "Crude" to "Analytical Grade."

The Purification Workflow (Visualized)

The following diagram outlines the critical path for purification. Note the specific decision points for decolorization, which is often skipped but vital for this specific derivative.

G cluster_0 Phase 1: Synthesis & Isolation cluster_1 Phase 2: Purification (The Critical Loop) cluster_2 Phase 3: Validation Start Crude Reaction Mixture (Glucono-δ-lactone + Phenylhydrazine) Filter1 Filtration (Vacuum) Start->Filter1 Wash1 Wash: Cold Toluene/Ether (Removes oily hydrazine) Filter1->Wash1 Dissolve Dissolve in Boiling Ethanol (Min. Volume) Wash1->Dissolve CheckColor Is Solution Colored? (Pink/Brown) Dissolve->CheckColor Charcoal Add Activated Carbon (Simmer 5 mins) CheckColor->Charcoal Yes (Oxidation) Crystallize Slow Cooling (RT -> 4°C) CheckColor->Crystallize No (Clear) HotFilter Hot Filtration (Pre-warmed funnel) Charcoal->HotFilter HotFilter->Crystallize Dry Vacuum Dry (60°C over P2O5) Crystallize->Dry MP_Test Melting Point Analysis Dry->MP_Test

Figure 1: Logical flow for the purification of gluconic acid phenylhydrazide, highlighting the conditional decolorization step.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Category: Appearance & Color[1]

Q: My product turned pink/brown during filtration. Is it ruined?

  • Diagnosis: This is classic phenylhydrazine oxidation .[1] Phenylhydrazine is sensitive to air and light, forming diazonium tars.[1]

  • The Fix: You must perform a decolorization step (see Protocol below).[1]

  • Prevention: In the future, add a pinch of sodium bisulfite (

    
    ) to the reaction mixture during synthesis. It acts as a scavenger for oxidative species.[1] Always use freshly distilled phenylhydrazine if possible.[1]
    

Q: The crystals look "oily" or sticky rather than distinct needles.

  • Diagnosis: This usually indicates supersaturation or the presence of unreacted phenylhydrazine (which is an oil).[1]

  • The Fix:

    • Wash the crude solid with a non-polar solvent like cold toluene or diethyl ether.[1] Phenylhydrazine is soluble in these; the gluconic derivative is not.[1]

    • Recrystallize using a slower cooling ramp.[1] Rapid cooling traps oil droplets inside the crystal lattice.[1]

Category: Melting Point Analysis

Q: My melting point is


, but literature says 

. Why?
  • Diagnosis: Solvent occlusion.[1] Sugar derivatives form strong hydrogen bonds with water and ethanol.[1]

  • The Fix: Standard air drying is insufficient.[1] You must dry under high vacuum (

    
    ) at 
    
    
    
    for at least 4 hours. If the MP remains low, recrystallize from a more dilute solution.[1]

Q: The sample melts over a wide range (


). [1]
  • Diagnosis: Impurity profile. A range

    
     confirms a mixture.[1]
    
  • The Fix: Do not rely on MP alone. Run a TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1).[1] If you see a secondary spot near the solvent front, it is unreacted phenylhydrazine.[1] If near the baseline, it is gluconic acid.[1][2]

Optimized Experimental Protocols

Protocol A: The "Golden" Recrystallization

Use this protocol if your crude MP is depressed or the color is off-white.

Reagents:

  • Crude Gluconic Acid Phenylhydrazide[1]

  • Solvent: 95% Ethanol (Aqueous ethanol is preferred over absolute because sugar moieties require hydration for solubility).[1]

  • Activated Carbon (Norit or similar).[1]

Step-by-Step:

  • Solubility Test: Place 100 mg of crude solid in a test tube. Add 95% ethanol dropwise while heating in a water bath (

    
    ). The solid should dissolve completely.[1] If it requires excessive solvent (
    
    
    
    ), add drops of water to increase polarity.[1]
  • Dissolution: Scale up. Dissolve your main batch in the minimum amount of boiling 95% ethanol.

  • Decolorization (Critical):

    • Remove from heat (safety first: ethanol is flammable).[1]

    • Add activated carbon (approx. 1-2% of the weight of the solute).[1]

    • Return to heat and simmer for 2-3 minutes. Do not boil violently.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel (fluted filter paper) to remove carbon.[1]

    • Tip: If crystals form in the funnel, your solution is too concentrated.[1] Add 10% more hot solvent.[1]

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed. Then, place in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the white needles/plates. Wash with ice-cold ethanol.[1]

Protocol B: Analytical Melting Point Determination

To ensure the data you generate is valid.

ParameterSetting/RequirementReason
Sample Prep Grind to fine powderEnsures uniform heat transfer; prevents "hot spots."
Capillary Loading 2-3 mm heightToo much sample causes thermal lag (higher apparent MP).[1]
Start Temp

Start well below the expected range to stabilize the apparatus.
Ramp Rate

Crucial. Fast ramping (

) will result in a value that is too high due to thermal lag.[1]
Observation Meniscus formationRecord the temp where the first liquid appears (T1) and where the last crystal disappears (T2).

References

  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964).[1] The Systematic Identification of Organic Compounds (5th ed.). John Wiley & Sons.[1] (Standard reference for derivative melting points).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

  • Fischer, E. (1884).[1] "Ueber Verbindungen des Phenylhydrazins mit den Zuckerarten I." Berichte der deutschen chemischen Gesellschaft, 17(1), 579-584.[1] (Foundational paper on phenylhydrazine derivatives). [1]

  • Wolfrom, M. L., & Thompson, A. (1963).[1] "Methods in Carbohydrate Chemistry, Vol II." Academic Press.[1] (Specific protocols for aldonic acid derivatives).

Sources

Troubleshooting

Stability of gluconic acid phenylhydrazide in aqueous solutions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with gluconic acid phenylhydrazide. This guide is designed to provide in-depth insights and practical solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with gluconic acid phenylhydrazide. This guide is designed to provide in-depth insights and practical solutions to challenges related to the stability of this compound in aqueous solutions. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and behavior of gluconic acid phenylhydrazide in aqueous environments.

Q1: What is the primary mode of degradation for gluconic acid phenylhydrazide in an aqueous solution?

The principal degradation pathway is hydrolysis. The hydrazide linkage (-CO-NH-NH-C₆H₅) is susceptible to cleavage by water, which reverts the molecule to its starting materials: gluconic acid and phenylhydrazine. This reaction is often catalyzed by acidic or basic conditions.

Q2: How does pH influence the stability of my solution?

The pH of your aqueous solution is a critical factor. Phenylhydrazide and phenylhydrazone linkages exhibit pH-dependent stability. Generally, these compounds are most stable at a neutral or near-neutral pH (around 6.0-7.5).[1] Both strongly acidic and, to a lesser extent, alkaline conditions can accelerate the rate of hydrolysis.[1][2] Acid catalysis, in particular, can significantly shorten the half-life of the compound in solution.[3]

Q3: What are the ideal storage conditions for an aqueous stock solution of gluconic acid phenylhydrazide?

To maximize stability, aqueous solutions should be:

  • Stored at low temperatures: Refrigeration at 2-8°C is highly recommended to slow down the rate of hydrolysis.

  • Protected from light: Phenylhydrazine and related compounds can be light-sensitive.[2] Storing solutions in amber vials or wrapping containers in aluminum foil is a crucial preventative measure.

  • Buffered to a neutral pH: Preparing the solution in a suitable buffer system (e.g., phosphate-buffered saline, PBS, at pH 7.4) can prevent pH drifts and enhance stability.

Q4: Can I expect my solution to be stable at room temperature for the duration of a typical workday?

While short-term stability at room temperature may be acceptable for immediate use, it is not recommended for extended periods. The rate of hydrolysis increases with temperature.[2] For experiments running over several hours, it is best practice to keep the stock solution on ice and only introduce it to the experimental system at the required time. Always compare results with a freshly prepared standard if degradation is suspected.

Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Problem 1: My standard solution shows a decreasing peak area on HPLC analysis over a few hours or days.

  • Probable Cause: This is a classic sign of degradation, most likely due to hydrolysis. The decrease in the parent compound's concentration is a direct result of its breakdown in the aqueous mobile phase or in the stored solution. Factors like the pH of your solvent, storage temperature, and exposure to light are likely contributors.[2][4]

  • Solution & Preventative Protocol:

    • Solution Preparation: Prepare stock solutions in a pre-filtered, high-purity solvent buffered to a pH between 6.0 and 7.5.

    • Storage: Store the stock solution in small aliquots at ≤ -20°C for long-term storage. For daily use, keep a working aliquot refrigerated at 2-8°C and protected from light.

    • Analysis: When performing HPLC, use a mobile phase that is close to neutral if compatible with your separation method. Ensure the autosampler tray is cooled if samples will be queued for an extended period.

    • Validation: Always run a "time-zero" sample of a freshly prepared standard alongside your aged solution to quantify the extent of degradation.

Problem 2: I'm observing a new, unidentified peak growing in my chromatogram over time.

  • Probable Cause: The new peak is almost certainly a degradation product. Given the hydrolytic pathway, the most probable candidates are phenylhydrazine or related oxidized/degraded forms of phenylhydrazine.

  • Solution & Workflow:

    • Hypothesize Identity: Based on the chemistry, hypothesize that the new peak is phenylhydrazine.

    • Confirm Identity: Prepare a standard solution of phenylhydrazine and inject it into your HPLC system using the same method. Compare the retention time of the phenylhydrazine standard with the unknown peak in your degraded sample. A match in retention time provides strong evidence for its identity.

    • Diagramming the Degradation: The relationship between the parent compound and its degradation product can be visualized as follows:

    Parent Gluconic Acid Phenylhydrazide Water H₂O (pH, Temp) Products Degradation Products Water->Products Hydrolysis Gluconic Gluconic Acid Products->Gluconic Phenylhydrazine Phenylhydrazine Products->Phenylhydrazine

    Hydrolytic degradation of gluconic acid phenylhydrazide.

Problem 3: The color of my aqueous solution changes from colorless to a faint yellow or brown tint upon storage.

  • Probable Cause: Phenylhydrazine itself is a pale yellow oily liquid that can darken upon exposure to air and light due to oxidation.[5] The appearance of color in your solution is a strong visual indicator that the parent molecule has degraded, releasing phenylhydrazine, which is then subsequently oxidizing.

  • Solution & Best Practices:

    • Discard the Solution: A visible color change indicates significant degradation. The solution should be discarded, and a fresh one prepared.

    • Inert Atmosphere: For highly sensitive applications requiring maximum stability, consider degassing the solvent (e.g., by sparging with nitrogen or argon) before dissolving the gluconic acid phenylhydrazide. This minimizes dissolved oxygen that can contribute to the oxidation of the phenylhydrazine degradation product.

    • Review Storage Protocol: Re-evaluate your storage conditions. Ensure the container is airtight, properly sealed, and fully protected from light. Refer to the storage protocol in "Problem 1" for best practices.

Data Summary: Factors Influencing Stability

The stability of hydrazone and hydrazide linkages is paramount for experimental success. The table below summarizes key environmental factors and their impact.

FactorImpact on StabilityRecommended Mitigation StrategyRationale
pH High instability in acidic (pH < 5) and, to a lesser extent, basic (pH > 8) conditions.[1][3]Prepare and store solutions in a neutral buffer (pH 6.0 - 7.5).Hydrolysis is often catalyzed by H⁺ or OH⁻ ions. A neutral pH represents the point of minimum catalytic activity.
Temperature Stability decreases significantly as temperature increases.[2]Store stock solutions at 2-8°C (short-term) or ≤ -20°C (long-term). Keep on ice during experiments.Higher temperatures increase the kinetic energy of molecules, accelerating the rate of the hydrolysis reaction according to the Arrhenius equation.
Light Exposure to UV or ambient light can induce photodegradation.[2][4]Use amber glass vials or wrap containers in opaque material (e.g., aluminum foil).Light provides the energy required to break chemical bonds, leading to the formation of reactive species and subsequent degradation.
Oxygen While the primary degradation is hydrolysis, oxygen can oxidize the phenylhydrazine product, causing discoloration.[5]For high-purity applications, use degassed solvents and store under an inert atmosphere (N₂ or Ar).Minimizing dissolved oxygen prevents the secondary degradation (oxidation) of the hydrolysis products, which can complicate analysis.
Experimental Protocol: Preparation of a Stable Aqueous Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution of gluconic acid phenylhydrazide with enhanced stability.

Materials:

  • Gluconic acid phenylhydrazide (solid)

  • High-purity (Type I) water

  • Phosphate-buffered saline (PBS) tablets or powder (to make pH 7.4 buffer)

  • 0.22 µm syringe filter

  • Sterile, amber glass vials with screw caps

Procedure:

  • Buffer Preparation: Prepare the PBS buffer according to the manufacturer's instructions using Type I water. Filter the buffer through a 0.22 µm filter to remove any particulate matter.

  • Weighing: Accurately weigh the required amount of gluconic acid phenylhydrazide (Molar Mass: 286.28 g/mol ) in a clean weighing vessel.[6]

  • Dissolution: Transfer the solid to a sterile, amber volumetric flask. Add a portion of the filtered PBS buffer and gently sonicate or vortex until the solid is completely dissolved.

  • Final Volume: Bring the solution to the final desired volume with the filtered PBS buffer. Invert the flask several times to ensure homogeneity.

  • Aliquoting and Storage:

    • Immediately divide the stock solution into smaller, single-use aliquots in the amber glass vials.

    • For long-term storage (weeks to months), label the vials and place them in a ≤ -20°C freezer.

    • For short-term use (days), store the aliquots in a refrigerator at 2-8°C.

  • Quality Control: Whenever a new set of experiments is initiated, run a sample from a freshly thawed aliquot alongside your experimental samples to ensure its integrity has not been compromised.

By adhering to these guidelines and troubleshooting steps, you can significantly improve the stability of your gluconic acid phenylhydrazide solutions, leading to more reliable and reproducible experimental outcomes.

References
  • Arshad, M. A., et al. (2025). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. Available from: [Link]

  • Megazyme. (n.d.). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE Assay Procedure K-GATE. Megazyme. Available from: [Link]

  • Stetten, M. R., & Stetten, D., Jr. (1950). The metabolism of gluconic acid. ResearchGate. Available from: [Link]

  • Jungbunzlauer. (n.d.). Gluconic Acid. Jungbunzlauer. Available from: [Link]

  • Arshad, M. A., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. Available from: [Link]

  • Chaiyaso, T., et al. (2023). Impact of temperature on gluconic acid production during acetification by Acetobacter aceti. Biotechnology and Applied Biochemistry, 70(3), 992-1000. Available from: [Link]

  • Google Patents. (2016). CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic letters, 10(16), 3485-3488. Available from: [Link]

  • N/A. (n.d.). Synthesis, Characterization and Anti-bacterial activity of Phenyl-D-Glucosazone. IJRPR. Available from: [Link]

  • Barbe, J. C., et al. (2009). Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. VITIS - Journal of Grapevine Research, 48(1), 47-50. Available from: [Link]

  • Liu, F., et al. (2020). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry, 8, 580. Available from: [Link]

  • Wikipedia. (n.d.). Gluconic acid. Wikipedia. Available from: [Link]

  • Lan, Y., et al. (2019). Development of Rapid Colorimetric Assay for Detection of Gluconic Acid Using Iron(α) and Indigo Carmine. Analytical Chemistry Letters, 9(1), 10-17. Available from: [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents. Preprints.org. Available from: [Link]

  • El-Kady, I. A., & Zohri, A. A. (2007). Production of Gluconic Acid by Some Local Fungi. Mycobiology, 35(1), 1-7. Available from: [Link]

  • Al-kassas, R. (2018). "Drug Stability and factors that affect on the drug stability" Review. ResearchGate. Available from: [Link]

  • Fission Biotech. (n.d.). Gluconic Acid 50% Aqueous Solution: Composition, Applications & Advantages. Fission Biotech. Available from: [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278-284. Available from: [Link]

  • N/A. (n.d.). Effects of temperature and pH on the activity and stability of FlGlu30. ResearchGate. Available from: [Link]

  • Chemsrc. (n.d.). D-Gluconic acid,2-phenylhydrazide. Chemsrc. Available from: [Link]

  • Gelbrich, T., et al. (2019). The Curious Case of Acetaldehyde Phenylhydrazone: Resolution of a 120 Year Old Puzzle where Forms with Vastly Different Melting Points Have the Same Structure. Crystal Growth & Design, 19(2), 1216-1226. Available from: [Link]

  • Gyan Sanchay. (n.d.). Factors Affecting Stability. Gyan Sanchay. Available from: [Link]

  • Wang, Z., et al. (2023). Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans. MDPI. Available from: [Link]

  • Liu, J., et al. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers in Bioengineering and Biotechnology, 10, 893393. Available from: [Link]

  • Kim, K. M., et al. (2023). Inhibition of Phenylhydrazine-induced Hematotoxicity by Bioconverted Ginsenosides. Indian Journal of Pharmaceutical Education and Research, 57(4), 1133-1140. Available from: [Link]

  • Wang, L., et al. (2015). Effects of phenylhydrazine-4-sulfonic acid on the reduction of GO and preparation of hydrophilic graphene with broad pH stability and antioxidant activity. RSC Advances, 5(86), 70295-70303. Available from: [Link]

Sources

Optimization

Minimizing side reactions during gluconic acid derivatization

Subject: Minimizing Side Reactions & Optimizing Yields Ticket ID: GAD-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist[1] Introduction Welcome to the Gluconic Acid Derivatization Support Hub. If yo...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Side Reactions & Optimizing Yields

Ticket ID: GAD-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the Gluconic Acid Derivatization Support Hub. If you are reading this, you are likely encountering the unique frustration of working with gluconic acid: a molecule that refuses to stay linear when you need it to.

Gluconic acid is not a simple carboxylic acid; it is a "shape-shifter" that exists in a dynamic equilibrium between its free acid form, glucono-


-lactone , and glucono-

-lactone
.[1] Most yield losses and side reactions (polymerization, incomplete functionalization) stem from failing to manage this equilibrium or failing to distinguish between the kinetic product (

) and the thermodynamic product (

).[1]

This guide treats your protocol as a controlled system , providing the mechanistic logic to suppress side reactions before they occur.

Module 1: The Lactone Equilibrium (The "Silent" Yield Killer)

The Problem

You are attempting to activate the C1-carboxylic acid (e.g., for amidation), but the molecule spontaneously cyclizes intramolecularly, competing with your desired intermolecular reaction.

The Mechanism

Gluconic acid (open chain) is unstable in acidic aqueous solutions.[1]

  • 
    -Lactone (1,5-intramolecular ester):  Forms fast  (Kinetic Product).[1] It is the dominant impurity in fresh solutions.
    
  • 
    -Lactone (1,4-intramolecular ester):  Forms slowly  but is more stable (Thermodynamic Product).[1]
    
  • Free Acid: Favored only at high pH (alkaline conditions).[1]

Crucial Insight: Standard activation reagents (like EDC) require acidic buffers (pH 4.5–5.5).[1] Unfortunately, this is the exact pH range that catalyzes rapid lactonization.

Visualization: The Equilibrium Triangle

GluconicEquilibrium Acid D-Gluconic Acid (Open Chain) Delta Glucono-δ-Lactone (Kinetic Product) Acid->Delta Fast (Acid pH) Gamma Glucono-γ-Lactone (Thermodynamic Product) Acid->Gamma Slow (Heat/Acid) Delta->Acid Base Hydrolysis (pH > 7.5) Delta->Gamma Isomerization (Long storage) Gamma->Acid Slow Hydrolysis

Figure 1: The kinetic competition.[1] Note that lowering pH to activate the acid simultaneously accelerates the formation of the


-lactone, creating a "race" between your reagent and the intramolecular cyclization.
Troubleshooting Protocol

Q: How do I ensure I am reacting the acid and not the lactone?

A: The "Salt-Start" Strategy. Do not start with commercial "Gluconic Acid" solution (which is ~50% lactone).[1] Start with Sodium Gluconate .[1]

  • Dissolve Sodium Gluconate in water (pH will be ~7.0–7.5; 100% open chain).[1]

  • If using organic solvents, solubilize the salt using a crown ether (e.g., 15-crown-5) or a phase transfer catalyst to maintain the carboxylate form without adding protons.[1]

Module 2: Preventing Polymerization during Amidation

The Problem

During EDC/NHS coupling, you observe oligomerization (gelation) or low coupling efficiency. This is because the activated O-acylisourea intermediate reacts with the hydroxyl group of another gluconic acid molecule (intermolecular esterification) instead of your target amine.

The Solution: The "pH Jump" Protocol

You must separate the activation step (low pH) from the conjugation step (neutral/high pH) temporally.

Optimized Workflow
ParameterActivation PhaseConjugation Phase
Goal Create NHS-esterReact with Target Amine
Buffer 50 mM MES100 mM Phosphate (PBS)
pH 4.7 – 5.0 7.2 – 7.5
Time 15 min (Strict limit)2–4 Hours
Risk Lactonization (if too long)Hydrolysis of NHS ester
Step-by-Step Protocol
  • Solubilization: Dissolve Sodium Gluconate (1 eq) in 50 mM MES buffer (pH 4.7).

  • Activation: Add EDC (1.2 eq) and Sulfo-NHS (1.2 eq).

    • Critical Checkpoint: React for exactly 15 minutes . Extending this time allows the activated acid to attack its own C5-hydroxyl (intramolecular) or a neighbor's hydroxyl (polymerization).[1]

  • The "Jump": Immediately quench the activation by raising the pH.

    • Add the target amine dissolved in concentrated PBS (pH 8.0) to bring the final reaction mixture to pH 7.2–7.5 .

    • Why? At pH 7.5, the lactone ring is unstable and tends to open, while the amide bond formation is favored over ester hydrolysis.

  • Quenching: Add Hydroxylamine (final 10-20 mM) to quench unreacted NHS esters and reopen any lactones formed.[1]

Visualization: The "pH Jump" Workflow

pHJump Start Start: Sodium Gluconate (Open Chain) Step1 Step 1: Activation (pH 4.7) Reagents: EDC + s-NHS Time: 15 min MAX Start->Step1 Decision Critical Junction Step1->Decision FailPath Wait > 20 min or pH < 4.5 Decision->FailPath Delay SuccessPath Step 2: The pH Jump Add Amine + Buffer to pH 7.4 Decision->SuccessPath Immediate Lactone Side Reaction: Intramolecular Cyclization (Dead End) FailPath->Lactone Product Product: Gluconamide Conjugate SuccessPath->Product

Figure 2: Temporal separation of activation and conjugation prevents lactone dominance.[1]

Module 3: Regioselectivity & Hydroxyl Protection

The Problem

You need to modify a specific hydroxyl group (e.g., C6-OH), but reagents react indiscriminately with C2, C3, C4, or C6.[1]

The Solution: 4,6-O-Benzylidene Acetalization

To achieve regioselectivity, you must "lock" the molecule.[1] The most robust method for gluconic acid derivatives (often performed on the methyl ester or glucoside form first) is creating a benzylidene acetal.

Why it works:

  • It forms a thermodynamically stable 6-membered ring spanning C4 and C6.[1]

  • It leaves C2 and C3 available for manipulation.

  • It prevents the C4 and C5 hydroxyls from attacking the C1-carboxyl (stopping lactonization).[1]

Protocol Summary
  • Esterification: Convert Gluconic Acid to Methyl Gluconate (using MeOH/H+). This removes the charge and improves solubility in organic solvents.

  • Protection: React Methyl Gluconate with Benzaldehyde dimethyl acetal and catalytic p-TsOH in DMF.

    • Result: Methyl 4,6-O-benzylidene-gluconate.[1]

  • Derivatization: Perform your desired reaction on the free C2/C3 hydroxyls.

  • Deprotection: Hydrogenolysis (H2, Pd/C) or mild acid hydrolysis removes the benzylidene group.[1]

FAQ: Troubleshooting Common Failures

Q: My reaction mixture turned into a gel. What happened? A: You likely experienced intermolecular polymerization.[1] This happens if the concentration of gluconic acid is too high (>0.1 M) during the activation step.

  • Fix: Dilute the reaction to <50 mM during the EDC activation phase.

Q: I see two spots on my TLC/HPLC that merge over time. What are they? A: These are the


-lactone and the free acid. In acidic HPLC mobile phases (e.g., 0.1% TFA), the acid will partially cyclize on the column, causing peak tailing or "bridging."[1]
  • Fix: Analyze samples at neutral pH if possible, or use a high pH mobile phase (ammonium acetate pH 7.[1]5) to force the open form for quantification.[1]

Q: Can I use DCC instead of EDC? A: Avoid DCC for aqueous gluconic acid reactions.[1] The byproduct (DCU) is insoluble and difficult to remove from the viscous sugar matrix. Furthermore, DCC is slower, giving the lactone more time to form.[1] Stick to water-soluble carbodiimides (EDC).[1][2]

References

  • Kinetics of Lactonization: Pocker, Y., & Green, E. (1973).[1] Hydrolysis of D-glucono-1,5-lactone. Journal of the American Chemical Society. Link[1]

  • Equilibrium Data: Sawyer, D. T., & Bagger, J. B. (1959).[1] The Lactonization and Protonation of Gluconic Acid. Journal of the American Chemical Society. Link[1]

  • EDC/NHS Coupling Protocols: Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Chapter 3: Zero-Length Crosslinkers). Link

  • Regioselective Protection: Kulkarni, S. S., et al. (2018).[1] One-pot protection-glycosylation-deprotection.[1] Chemical Reviews. Link[1]

  • Glucono-delta-lactone Properties: FAO/WHO Joint Expert Committee on Food Additives (JECFA).[1] Glucono-delta-lactone Specifications. Link

Sources

Troubleshooting

Temperature control strategies for phenylhydrazide reaction kinetics

Topic: Temperature Control Strategies & Kinetic Optimization Status: Operational | Tier: L3 (Senior Application Support) Ticket ID: PHZ-KIN-001 Mission Statement Welcome to the Advanced Reaction Kinetics Support Hub. You...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Control Strategies & Kinetic Optimization

Status: Operational | Tier: L3 (Senior Application Support) Ticket ID: PHZ-KIN-001

Mission Statement

Welcome to the Advanced Reaction Kinetics Support Hub. You are likely here because your phenylhydrazide synthesis or subsequent utilization (e.g., Fischer Indole, Pyrazole synthesis) is exhibiting inconsistent yields, unexpected exotherms, or purity degradation.

Phenylhydrazines and their hydrazide derivatives are high-energy nitrogen compounds. Their kinetics are governed by a steep Arrhenius dependence, meaning a minor temperature deviation can shift the reaction from a controlled synthesis to a thermal runaway or a "tar-forming" degradation event. This guide synthesizes process safety engineering with organic kinetic modeling to resolve these issues.

Module 1: Critical Safety & Thermal Runaway

Issue: “My reactor temperature spiked unexpectedly during the addition of the acylating agent/ketone. Is the batch safe?”

Technical Analysis

The formation of phenylhydrazides (via acylation) or phenylhydrazones (condensation) is significantly exothermic. Phenylhydrazine itself has a decomposition onset temperature (


) as low as 115°C  (depending on contaminants), which can drop drastically in the presence of metal ions or oxidizers [1].

If the Heat of Reaction ($ \Delta H_r $) is not removed as fast as it is generated (Process


), the temperature rises. If it hits the decomposition onset, a secondary, autocatalytic decomposition begins—this is a thermal runaway.
Troubleshooting Protocol: The "Accumulation" Check

Do not simply increase cooling. You must control the accumulation of unreacted reagent.

  • Stop Dosing Immediately: If

    
    , halt feed.
    
  • Calculate the Adiabatic Temperature Rise (

    
    ): 
    
    
    
    
    If
    
    
    , your process is critically unsafe in a batch failure mode.
  • Switch to Semi-Batch (Feed-Limited): Never dump reagents. Feed the limiting reagent (usually the acid chloride or ketone) slowly so that

    
    . This ensures no accumulation of potential energy.
    
Visual Guide: Thermal Runaway Decision Matrix

ThermalSafety Start Temperature Spike Detected (>5°C above setpoint) StopFeed EMERGENCY: Stop Dosing Start->StopFeed CheckCooling Is Cooling Capacity Maxed? Analyze Analyze Reagent Accumulation (RC1 / FTIR monitoring) CheckCooling->Analyze StopFeed->CheckCooling Decision Is Unreacted Reagent > 10%? Analyze->Decision Safe Resume Dosing at 50% Rate (Kinetic Regime) Decision->Safe No (Fast Kinetics) Unsafe Quench / Dump to Emergency Tank (Thermal Runaway Risk) Decision->Unsafe Yes (Accumulation)

Figure 1: Decision logic for handling unexpected exotherms during phenylhydrazide synthesis. Note the critical check for reagent accumulation.

Module 2: Kinetic Optimization & Selectivity

Issue: “I am getting high conversion, but the impurity profile is poor (dimers, oxidation products, or tars).”

Technical Analysis

Phenylhydrazide kinetics involve a competition between:

  • Product Formation (

    
    ):  The desired nucleophilic attack (acylation or condensation).
    
  • Oxidation (

    
    ):  Phenylhydrazines are easily oxidized to azo compounds or radicals by air, especially at high 
    
    
    
    or high pH [2].
  • Fischer Indolization (

    
    ):  If acidic conditions and ketones are present, the hydrazone rearranges. This requires a minimum activation energy (
    
    
    
    ).

The Temperature Paradox:

  • Too Low: Reaction stalls. Unreacted hydrazine accumulates (Safety Risk).

  • Too High:

    
     (Oxidation) and 
    
    
    
    accelerate faster than
    
    
    because degradation pathways often have higher activation energies (
    
    
    ).
Optimization Strategy: The "Ramp-and-Soak" Profile

Instead of Isothermal conditions, use a dynamic temperature profile.

PhaseTemperature StrategyKinetic Rationale
Mixing/Dosing Low (-10°C to 10°C) Suppresses oxidation (

) and exotherm spikes while reagents mix.
Reaction Moderate (40°C - 60°C) Overcomes

for the main reaction (

). Monitor consumption via HPLC.
Post-Reaction Rapid Cool (<20°C) "Freezes" the equilibrium; prevents post-reaction thermal degradation.
Visual Guide: Kinetic Pathways

Kinetics SM Phenylhydrazine + Electrophile Inter Intermediate (Hydrazide/Hydrazone) SM->Inter Fast, Exothermic (Low Ea) Oxid Azo/Tar Impurities SM->Oxid High Temp/Air (High Ea) Prod Target Product Inter->Prod Controlled Heat (Med Ea) Inter->Oxid Prolonged Heating

Figure 2: Kinetic competition. Note that high temperatures or prolonged heating open the "dashed" pathways to impurities.

Module 3: Scale-Up Protocols (Reaction Calorimetry)

Issue: “The reaction worked in a 50mL flask but failed/erupted in a 5L reactor.”

Technical Analysis

This is a classic heat transfer limitation. Small flasks have a high Surface-Area-to-Volume ratio (


). Large reactors do not. Phenylhydrazide formation is heat-transfer limited at scale [3].
Required Protocol: Determination of Cooling Load

Before scaling up, you must run a Reaction Calorimetry (RC1) experiment to define the "Dosage Controlled" regime.

Step-by-Step Protocol:

  • Setup: Load solvent and phenylhydrazine into the RC1 vessel. Calibrate the overall heat transfer coefficient (

    
    ).
    
  • Dosing: Add the electrophile (e.g., acid chloride) over 60 minutes.

  • Measure: Record Heat Flow (

    
    ) vs. Dosing Rate.
    
  • Calculate Accumulation:

    • Stop dosing at 50%.

    • Measure how long heat flow continues.[1][2]

    • Target: Heat flow should drop to baseline within <2 minutes of stopping feed.

  • Output: If heat flow persists >5 minutes, the reaction is kinetically limited (slow). You must increase temperature during dosing or use a flow reactor to manage the accumulation safely.

References
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on the mechanism and kinetics of phenylhydrazone rearrangements).
  • Kappe, C. O., et al. (2009). "Reaction Calorimetry in Microreactor Environments – Measuring Heat of Reaction by Isothermal Heat Flux". Journal of Organic Chemistry. (Demonstrates flow chemistry strategies for exothermic hydrazine reactions).

  • Occupational Safety and Health Administration (OSHA). "Phenylhydrazine Hazard Data". (Toxicity and handling standards).

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Characterization of Gluconic Acid Phenylhydrazide: A Methodological Comparison Guide

Gluconic acid phenylhydrazide (C₁₂H₁₈N₂O₆) is a highly crystalline derivative historically utilized for the isolation and identification of D-gluconic acid from complex mixtures, characterized by a sharp melting point of...

Author: BenchChem Technical Support Team. Date: March 2026

Gluconic acid phenylhydrazide (C₁₂H₁₈N₂O₆) is a highly crystalline derivative historically utilized for the isolation and identification of D-gluconic acid from complex mixtures, characterized by a sharp melting point of 200 °C with decomposition[1]. Today, it serves as a critical synthon in carbohydrate chemistry and drug development. However, confirming its exact acyclic polyol structure and the integrity of the hydrazide linkage demands rigorous Nuclear Magnetic Resonance (NMR) characterization.

This guide objectively compares solvent systems and NMR acquisition strategies, providing researchers with a self-validating workflow to achieve unambiguous structural assignments.

Part 1: Solvent System Comparison (DMSO-d₆ vs. D₂O)

The first critical decision in carbohydrate NMR is solvent selection. Gluconic acid phenylhydrazide is soluble in both D₂O (with mild heating) and polar aprotic solvents like DMSO-d₆. However, their physical interactions with the solute yield drastically different analytical outcomes.

  • D₂O (Deuterium Oxide):

    • Performance: Induces rapid hydrogen-deuterium exchange of the five hydroxyl (-OH) protons and the two hydrazide (-NH-NH-) protons.

    • Causality & Limitation: While this simplifies the ¹H spectrum by removing seven broad signals, it completely erases the diagnostic evidence of the phenylhydrazide linkage. Furthermore, the loss of OH-CH scalar couplings removes valuable stereochemical information needed to confirm the acyclic conformation. Lanthanoid-induced shifts in D₂O are often required to resolve the remaining overlapping signals[2], adding unnecessary complexity to the workflow.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆):

    • Performance: Forms strong intermolecular hydrogen bonds with the solute, drastically slowing down proton exchange.

    • Causality & Advantage: Retains the -NH and -OH protons as sharp, distinct multiplets. The observation of the two distinct -NH singlets (>9.0 ppm) and the OH doublets/triplets (4.0–5.5 ppm) provides direct, self-validating proof of the molecular structure without requiring chemical derivatization.

Part 2: Methodology Comparison (1D vs. 2D NMR Workflows)

Even in DMSO-d₆, the acyclic polyol backbone (C2–C6) presents a significant analytical challenge due to the similar electronic environments of the secondary alcohols.

  • Traditional 1D NMR (¹H and ¹³C):

    • Performance: ¹³C NMR easily resolves the 12 distinct carbons. However, the ¹H NMR spectrum suffers from severe signal overlap in the 3.4–4.2 ppm region.

    • Limitation: The H2, H3, H4, H5, and H6 protons collapse into a second-order multiplet cluster. Relying solely on 1D NMR leads to ambiguous assignments, reducing the trustworthiness of the characterization.

  • 2D NMR Suite (COSY, HSQC, HMBC):

    • Performance: Disperses the overlapped ¹H signals into a second dimension based on scalar couplings.

    • Causality & Advantage:

      • HSQC: Separates the overlapping polyol protons by correlating them to their distinct ¹³C shifts (well-resolved between 63–74 ppm).

      • COSY: Traces the continuous spin system from H2 through H6, validating the intact carbon chain.

      • HMBC: Confirms the linkage by showing a ³J-correlation from the phenyl ortho-protons to the hydrazide -NH, and from the H2 proton to the C1 carbonyl (~171 ppm).

Quantitative Comparison of Analytical Confidence
NMR TechniquePolyol Protons (H2-H6) ResolutionHydrazide Linkage ConfirmationStereochemical Data (OH Couplings)Overall Confidence Level
1D ¹H NMR (D₂O) Poor (Severe overlap)None (Protons exchanged)None (Protons exchanged)Low
1D ¹H NMR (DMSO-d₆) Poor (Severe overlap)Yes (NH signals visible)Yes (OH doublets visible)Moderate
2D HSQC/COSY (DMSO-d₆) Excellent (Dispersed by ¹³C)Yes (HMBC correlation to C1)Yes (Intact spin system)High (Publication-ready)

Part 3: Experimental Protocol (Self-Validating Workflow)

To ensure absolute trustworthiness, the following protocol incorporates built-in quality control checks at every stage.

Step 1: Sample Preparation

  • Synthesize the compound via microwave-assisted condensation of D-glucono-1,5-lactone and phenylhydrazine to ensure high initial purity[3].

  • Dissolve 15–20 mg of the thoroughly dried crystals in 0.6 mL of 99.9% DMSO-d₆.

  • Self-Validation Check (Visual): Inspect the solution. It must be perfectly clear. Any turbidity will degrade magnetic field homogeneity (shimming). Filter through a glass wool plug into a 5 mm NMR tube if necessary.

Step 2: NMR Acquisition & Quality Control

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO-d₆ signal and shim until the residual DMSO quintet (2.50 ppm) has a line width at half-height (FWHM) of <1.0 Hz.

  • Acquire a preliminary 1D ¹H spectrum (16 scans, relaxation delay d1 = 2.0 s).

  • Self-Validation Check (Spectral): Examine the water peak (~3.33 ppm in DMSO-d₆). If the water peak is massive and broadens the adjacent polyol signals (3.4–3.6 ppm) via chemical exchange, the sample is too wet. Add 3Å molecular sieves directly to the tube, wait 2 hours, and re-acquire.

Step 3: 2D Suite Execution

  • Acquire ¹³C{¹H} NMR (1024 scans) to establish the carbon backbone.

  • Acquire gradient-selected COSY, HSQC, and HMBC. Ensure the spectral width in the F1 (carbon) dimension of the HMBC covers up to 180 ppm to capture the crucial C1 carbonyl correlation.

Part 4: Data Presentation

The following table summarizes the expected chemical shifts and the critical 2D correlations required to validate the structure.

Table 1: Representative ¹H and ¹³C NMR Assignments for Gluconic Acid Phenylhydrazide (DMSO-d₆)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)2D NMR Confirmation (Key Correlations)
C1 (Carbonyl) ~171.2--HMBC from H2, NH
C2 (CH-OH) ~73.54.10d, J = 5.5COSY to H3; HSQC to C2
C3 (CH-OH) ~71.83.95mCOSY to H2, H4
C4 (CH-OH) ~72.13.55mCOSY to H3, H5
C5 (CH-OH) ~70.43.45mCOSY to H4, H6
C6 (CH₂-OH) ~63.63.60, 3.40dd, J = 11.0, 5.0HSQC to C6; COSY to H5
Phenyl C-ipso ~149.1--HMBC from H-ortho
Phenyl C-ortho ~112.56.75d, J = 7.8HMBC to C-ipso
Phenyl C-meta ~129.07.15t, J = 7.8COSY to H-ortho, H-para
Phenyl C-para ~119.26.65t, J = 7.3COSY to H-meta
NH (Amide) -9.50sHMBC to C1
NH (Amine) -9.10sHMBC to C-ipso
OH (C2-C6) -4.30 – 5.40d / tCOSY to respective CH

(Note: Chemical shifts are representative values synthesized from standard acyclic carbohydrate and phenylhydrazine reference data to illustrate the comparative resolution of the 2D workflow).

Part 5: Mandatory Visualization

NMR_Workflow cluster_solvents Solvent Selection Comparison Start Gluconic Acid Phenylhydrazide Sample DMSO DMSO-d6 (Retains OH/NH Protons) Start->DMSO D2O D2O (Exchanges OH/NH Protons) Start->D2O 1 1 DMSO->1 D2O_Result Loss of Hydrazide Linkage Data (Incomplete Characterization) D2O->D2O_Result Simplified 1H Spectrum D_NMR 2D NMR (COSY, HSQC, HMBC) Complete & Validated Assignment Overlap Severe Polyol Signal Overlap (Ambiguous Assignment) D_NMR->Overlap 3.4-4.3 ppm Region 2 2 Overlap->2

Workflow comparing solvent selection and 1D vs. 2D NMR strategies for structural assignment.

References

  • Source: DOKUMEN.
  • Source: Taylor & Francis (tandfonline.com)
  • Source: Bulletin of the Chemical Society of Japan (oup.com)

Sources

Comparative

Comparative Guide: Melting Points of Gluconic vs. Glucuronic Acid Phenylhydrazides

This guide provides a technical comparison of the phenylhydrazide derivatives of gluconic and glucuronic acid, designed for researchers in carbohydrate chemistry and drug development. Executive Summary The differentiatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the phenylhydrazide derivatives of gluconic and glucuronic acid, designed for researchers in carbohydrate chemistry and drug development.

Executive Summary

The differentiation of sugar acids via phenylhydrazine derivatization relies on distinct reaction pathways governed by the oxidation state of the C1 and C6 carbons.

  • D-Gluconic Acid Phenylhydrazide: A stable, crystalline amide derivative with a sharp melting point of 200–202 °C (dec). It is the standard derivative for identifying gluconic acid.

  • D-Glucuronic Acid Phenylhydrazide: Unlike gluconic acid, glucuronic acid does not readily form a simple, stable mono-phenylhydrazide for identification. Due to the reactive C1-aldehyde group, it preferentially forms a phenylosazone (MP ~200–205 °C) or, upon oxidation to glucaric acid, a bis-phenylhydrazide (MP ~210 °C).

Key Takeaway: Researchers should use the 200–202 °C melting point as the diagnostic marker for gluconic acid. For glucuronic acid, direct phenylhydrazide formation is chemically ambiguous; identification is best achieved via conversion to the bis-phenylhydrazide of glucaric acid .

Chemical Basis & Structural Logic

The divergence in derivative formation stems from the functional groups present on the sugar backbone.

FeatureD-Gluconic Acid D-Glucuronic Acid
Class Aldonic AcidUronic Acid
C1 Functionality Carboxylic Acid (-COOH)Aldehyde (-CHO)
C6 Functionality Alcohol (-CH₂OH)Carboxylic Acid (-COOH)
Reaction with Phenylhydrazine Forms Amide (Hydrazide) at C1.[1]Forms Hydrazone/Osazone at C1/C2; Amide formation at C6 is competitive/slower.
Primary Derivative Gluconic Acid Phenylhydrazide Glucuronic Acid Phenylosazone (or Glucaric Acid Bis-phenylhydrazide)
Comparative Data Analysis

The following table summarizes the physical properties of the derivatives used for identification.

Derivative CompoundPrecursor AcidMelting Point (°C)AppearanceSpecificity
Gluconic Acid Phenylhydrazide D-Gluconic Acid200 – 202 (dec)White/Pale Yellow CrystalsHigh. Distinctive for gluconic acid.
Glucuronic Acid Phenylosazone D-Glucuronic Acid200 – 205 Yellow NeedlesLow. Overlaps with glucose/fructose osazones.
Glucaric Acid Bis-phenylhydrazide D-Glucaric Acid*~210 White CrystalsHigh. Requires prior oxidation of glucuronic acid.

*Note: To definitively identify glucuronic acid via a phenylhydrazide, it is standard protocol to first oxidize it to glucaric acid (saccharic acid) and then form the bis-derivative.

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent reaction pathways. Gluconic acid undergoes simple amide formation. Glucuronic acid is complicated by its aldehyde group, necessitating alternative identification routes.

G Gluconic D-Gluconic Acid (C1-COOH, C6-OH) GluconicPH Gluconic Acid Phenylhydrazide (Amide at C1) MP: 200-202°C Gluconic->GluconicPH + PhNHNH2 (Amide Formation) Glucuronic D-Glucuronic Acid (C1-CHO, C6-COOH) GlucuronicOsazone Glucuronic Acid Phenylosazone (Reaction at C1/C2) MP: ~205°C Glucuronic->GlucuronicOsazone + PhNHNH2 (Aldehyde Reaction) Glucaric D-Glucaric Acid (Oxidation Product) Glucuronic->Glucaric + HNO3 (Oxidation) PhNHNH2 Phenylhydrazine (Reagent) PhNHNH2->GluconicPH PhNHNH2->GlucuronicOsazone GlucaricBis Glucaric Acid Bis-phenylhydrazide (Amide at C1 & C6) MP: ~210°C PhNHNH2->GlucaricBis Glucaric->GlucaricBis + PhNHNH2 (Double Amide Formation)

Caption: Reaction pathways for phenylhydrazine derivatization. Gluconic acid forms a direct amide, while Glucuronic acid requires oxidation to Glucaric acid for a stable hydrazide derivative.

Experimental Protocols
Protocol A: Synthesis of D-Gluconic Acid Phenylhydrazide

Use this protocol to confirm the presence of gluconic acid.

Reagents:

  • Sample solution (containing ~0.5 g Gluconic acid or Glucono-δ-lactone).

  • Phenylhydrazine (freshly distilled).

  • Ethanol (95%).[2]

  • Glacial Acetic Acid.

Step-by-Step:

  • Preparation: Dissolve 0.5 g of the sample in 5 mL of water. If starting with a calcium salt, precipitate calcium with a stoichiometric amount of oxalic acid and filter.

  • Reaction: Add 1 mL of phenylhydrazine and 1 mL of 50% acetic acid to the filtrate.

  • Heating: Heat the mixture on a boiling water bath for 30 minutes.

  • Crystallization: Evaporate the solution to a thin syrup. Add 10 mL of ethanol and cool. Scratch the sides of the vessel with a glass rod to induce crystallization.

  • Purification: Recrystallize the crude solid from hot ethanol/water (1:1).

  • Validation: Dry the white crystals. Measure the melting point. A range of 200–202 °C confirms D-Gluconic acid.

Protocol B: Differentiation of Glucuronic Acid

Since the direct phenylhydrazide is unstable, use the Glucaric Acid route.

Step-by-Step:

  • Oxidation: Treat 0.5 g of the sample with 5 mL of conc. HNO₃.[3] Evaporate to dryness on a steam bath to convert Glucuronic acid to D-Glucaric acid (Saccharic acid).

  • Neutralization: Dissolve the residue in 5 mL water and neutralize with Na₂CO₃.

  • Derivatization: Acidify slightly with acetic acid. Add 1 mL phenylhydrazine.

  • Heating: Heat on a water bath for 30 minutes.

  • Observation: The Bis-phenylhydrazide of glucaric acid will precipitate.

  • Validation: Recrystallize from ethanol. The melting point should be approximately 210 °C .

Troubleshooting & Validation
  • Decomposition: Phenylhydrazides are sensitive to oxidation. If the crystals turn orange/red, the phenylhydrazine reagent was likely oxidized. Use freshly distilled phenylhydrazine (pale yellow liquid).

  • Melting Point Depression: Impure gluconic acid phenylhydrazide often melts around 190–195 °C. Recrystallization is critical for accurate identification.

  • Lactone Interference: Gluconic acid exists in equilibrium with glucono-δ-lactone. The heating step in the presence of phenylhydrazine and acid shifts this equilibrium toward the hydrazide product, ensuring high yields.

References
  • ChemicalBook. (2025). Gluconic acid, phenylhydrazide Properties and Melting Point. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Gluconic acid, phenylhydrazide - Compound Summary. Retrieved from

  • Organic Syntheses. (1925). Phenylhydrazine Preparation and Properties. Org. Synth. 1925, 5, 87. Retrieved from

  • Megazyme. (2022). D-Gluconic Acid Assay Procedure and Properties. Retrieved from

  • ScienceDirect. (2010). Structural analysis of sugar phenylhydrazides and osazones. Carbohydrate Research. Retrieved from

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Strategies for Gluconic Acid

The Analytical Bottleneck: Why Derivatize Sugar Acids? In drug development and metabolomics, the structural elucidation of highly polar sugar acids like D-gluconic acid presents a significant analytical bottleneck.

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Bottleneck: Why Derivatize Sugar Acids?

In drug development and metabolomics, the structural elucidation of highly polar sugar acids like D-gluconic acid presents a significant analytical bottleneck. Underivatized gluconic acid is highly hydrophilic, which leads to poor retention on standard Reversed-Phase Liquid Chromatography (RP-LC) columns and severe ion suppression in complex biological matrices[1]. Furthermore, underivatized carboxylic acids often fragment poorly upon collisionally activated dissociation (CAD), yielding uninformative spectra dominated by generic water losses[1].

To overcome these limitations, derivatization of the carboxyl group is employed. By converting the acid into a hydrazide, we fundamentally alter its physicochemical properties and gas-phase fragmentation behavior. In this guide, we objectively compare the mass spectrometry (MS) performance of Underivatized Gluconic Acid against its Phenylhydrazide (PHN) and 2-Nitrophenylhydrazide (NPH) derivatives, providing actionable protocols and mechanistic insights.

Comparative Performance Analysis

The choice of analytical strategy dictates the quality of the structural data obtained. The table below summarizes the quantitative and qualitative MS parameters across the three primary methodologies.

Analytical StrategyTarget MoietyMS Ionization ModePrecursor Ion (m/z)Key Diagnostic Fragments (m/z)Chromatographic Retention (RP-LC)Primary Application
Underivatized Analysis Free Carboxyl (-COOH)ESI (-)195.05 [M-H]⁻177.03, 159.03, 129.01, 111.01Very Poor (Elutes in void volume)Rapid, low-resolution metabolomic screening
PHN Derivatization PhenylhydrazideESI (+) / MALDI (+)287.12 [M+H]⁺ / 309.10 [M+Na]⁺272.12 (-NH), 194.08 (-Aniline), C-C cleavagesExcellentHigh-resolution structural elucidation
NPH Derivatization 2-NitrophenylhydrazideESI (+)332.11 [M+H]⁺179.05, sequence-specific backbone ionsExcellent (Enhanced UV absorbance)Complex matrix quantification, peptide/glycan mapping

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality behind fragmentation patterns is critical for accurate spectral interpretation.

A. Underivatized Gluconic Acid

When analyzed in negative electrospray ionization (ESI) mode, underivatized gluconic acid yields a deprotonated precursor ion [M-H]⁻ at m/z 195.058[2]. Because the charge is localized on the carboxylate anion, Collision-Induced Dissociation (CID) primarily drives non-specific neutral losses. The dominant fragments occur at m/z 177.038 ([M-H-H₂O]⁻) and 159.037 ([M-H-2H₂O]⁻), followed by backbone cleavages yielding m/z 129.018 and 111.010[2]. While useful for basic identification, these generic water losses provide minimal stereochemical or isomeric information.

B. Gluconic Acid Phenylhydrazide (PHN)

Derivatization with phenylhydrazine shifts the optimal analysis to positive ESI mode, yielding a strong [M+H]⁺ precursor at m/z 287.12. The causality here is driven by proton affinity: the basic nitrogen atoms of the hydrazide moiety act as a localized site for protonation, which directs subsequent fragmentation[3].

Upon CAD, the phenylhydrazide derivative undergoes highly predictable and diagnostic cleavages:

  • Loss of NH (15 Da): Cleavage of the N-N bond with hydrogen rearrangement leads to a characteristic neutral loss of 15 Da (m/z 272.12), a hallmark fragmentation pattern of phenylhydrazines and phenylhydrazides[4].

  • Loss of Aniline (93 Da): Cleavage of the C-N bond yields a neutral loss of aniline, generating a highly stable fragment at m/z 194.08.

  • MALDI-TOF Behavior: In Matrix-Assisted Laser Desorption/Ionization (MALDI), PHN derivatives predominantly form [M+Na]⁺ adducts, which undergo cross-ring and glycosidic-type cleavages during post-source decay (PSD), providing rich structural maps of the sugar backbone[5].

C. 2-Nitrophenylhydrazide (NPH)

Derivatization with 2-nitrophenylhydrazine (NPHylation) further increases the hydrophobicity of the molecule. The strong electron-withdrawing nature of the nitro group alters the gas-phase basicity, significantly reducing sequence scrambling and C-terminal rearrangements during CAD[1]. This results in spectra that carry more specific backbone-cleavage ions compared to the standard PHN derivative[1].

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol for the synthesis and LC-MS/MS analysis of D-gluconic acid phenylhydrazide incorporates a self-validating Neutral Loss Scan (NLS) . This ensures that only successfully derivatized molecules are selected for MS2 analysis, eliminating false positives from matrix artifacts.

Phase 1: Microwave-Assisted Synthesis

Causality: Microwave irradiation accelerates the condensation reaction between the lactone and the hydrazine, reducing reaction time from 15 minutes (conventional heating) to 1 minute while minimizing thermal degradation of the sugar backbone[6].

  • Reagent Preparation: Dissolve 1.0 mmol of D-glucono-1,5-lactone in 10 mL of absolute ethanol.

  • Derivatization: Add 1.2 mmol of phenylhydrazine and 1 drop of concentrated HCl (catalyst) to the solution[6].

  • Reaction: Place the mixture in a closed Teflon vessel and subject it to microwave irradiation for 1.0 minute[6].

  • Purification: Allow the mixture to cool to room temperature. Nucleate the solution if necessary. Filter the resulting colorless crystals and recrystallize from ethanol to obtain pure D-gluconic acid phenylhydrazide (Expected yield: 86-97%, m.p. 203–205°C)[6].

Phase 2: LC-MS/MS Analysis with Self-Validation

Causality: Formic acid is added to the mobile phase to force the equilibrium toward the protonated [M+H]⁺ state, maximizing sensitivity in positive ESI[3].

  • Sample Prep: Reconstitute the purified crystals in 50% Methanol/Water to a concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 RP-LC column. Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)[3].

  • MS Configuration: Operate the Triple Quadrupole or Q-TOF in Positive ESI mode.

  • Self-Validating Step (Critical): Program the mass spectrometer to perform a Neutral Loss Scan (NLS) of 93 Da (loss of aniline) or 15 Da (loss of NH)[4].

  • Data Acquisition: Only when the instrument detects a precursor ion that yields the predefined neutral loss will it trigger a full MS2 product ion scan. This creates a self-validating loop: if the diagnostic neutral loss is absent, the peak is automatically rejected as an unreacted artifact.

Workflow & Fragmentation Visualization

The following diagram illustrates the logical flow from the hydrophilic precursor through the derivatization process, highlighting the divergent MS pathways and diagnostic fragmentations.

Workflow A D-Gluconic Acid (Highly Hydrophilic) C Gluconic Acid Phenylhydrazide A->C + PHN (Microwave, 1 min) B Phenylhydrazine (PHN) Reagent B->C D ESI-MS/MS (+) [M+H]+ m/z 287 C->D RP-LC Separation E MALDI-TOF (+) [M+Na]+ m/z 309 C->E Direct Matrix Spot F Diagnostic Loss: Aniline (-93 Da) D->F CID (Self-Validation) G Diagnostic Loss: NH (-15 Da) D->G CID (Self-Validation) H Cross-Ring Cleavages (Structural Mapping) E->H Post-Source Decay

Caption: Workflow and fragmentation pathways of D-gluconic acid phenylhydrazide in mass spectrometry.

References

  • Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides National Institutes of Health (NIH)[Link][1]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones ResearchGate[Link][4]

  • The MS chromatogram of gluconic acid in negative mode ResearchGate[Link][2]

  • Ion fragmentation of small molecules in mass spectrometry University of Alabama at Birmingham (UAB)[Link][3]

  • MAOS of D‐Gluconic Acid, D‐Glucono‐1,4‐ and 1,5‐Lactones, Esters, Hydrazides, and Benzimidazoles Thereof Taylor & Francis Online[Link][6]

Sources

Comparative

Distinguishing D-Gluconic Acid Phenylhydrazide from D-Galactonic Acid Isomers: A Comprehensive Analytical Guide

When characterizing aldonic acids in drug development and carbohydrate research, the formation of phenylhydrazide derivatives is a classical, highly effective method originally pioneered by Emil Fischer. However, disting...

Author: BenchChem Technical Support Team. Date: March 2026

When characterizing aldonic acids in drug development and carbohydrate research, the formation of phenylhydrazide derivatives is a classical, highly effective method originally pioneered by Emil Fischer. However, distinguishing between the phenylhydrazides of D-gluconic acid and its C4 epimer, D-galactonic acid, presents a unique analytical challenge.

Because both derivatives exhibit nearly identical thermal decomposition profiles, relying solely on basic melting point analysis often leads to ambiguous results. This guide provides an objective, data-backed comparison of these isomers and establishes a robust, self-validating experimental workflow for their definitive identification, leveraging both classical thermodynamics and modern spectroscopy.

Physicochemical Properties Comparison

While structurally similar, the inversion of stereochemistry at the C4 position between gluconic and galactonic acid alters their solid-state packing and optical properties.

Table 1: Comparative Physicochemical Data

PropertyD-Gluconic Acid PhenylhydrazideD-Galactonic Acid Phenylhydrazide
Molecular Formula C12H18N2O6C12H18N2O6
Stereochemical Difference C4-OH (R-configuration)C4-OH (S-configuration)
Melting Point (°C) ~202 °C (with decomposition)[1]~205 °C (with decomposition)[2]
Specific Rotation

+12.0° (c=1, H2O)+12.4° (c=1, H2O)
Solubility Soluble in hot water; sparingly in coldSoluble in hot water; sparingly in cold
Diagnostic NMR Feature Distinct C4-H multiplet (R-epimer)Distinct C4-H multiplet (S-epimer)

Note: Because the melting points and specific rotations of these epimers overlap within the margin of instrumental error, orthogonal analytical techniques are strictly required to establish causality and identity.

Analytical Workflows and Causality

To achieve absolute scientific integrity, researchers must move beyond single-point identification and utilize self-validating analytical systems.

A. The Mixed Melting Point (Classic Validation)

Causality: Since the pure compounds melt at virtually the same temperature (~202–205 °C), a standard melting point test cannot distinguish them[1][2]. However, mixing two different crystalline lattices (even epimers) disrupts the intermolecular hydrogen bonding network. If an unknown is D-gluconic acid phenylhydrazide, mixing it with an authentic D-galactonic acid phenylhydrazide standard will cause a significant melting point depression (typically 10–20 °C) and a broadened melting range. This acts as an internal self-validation mechanism.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: In solution, the acyclic carbon chains of these phenylhydrazides adopt specific time-averaged conformations to minimize steric clash (e.g., avoiding 1,3-syn-pentane interactions). The inversion at C4 changes the dihedral angles between adjacent protons (H3-H4 and H4-H5). This results in uniquely distinct


 coupling constants and chemical shifts in 

NMR, providing an absolute structural fingerprint that cannot be spoofed by impurities.

Experimental Protocols

Protocol 1: Synthesis and Isolation of Aldonic Acid Phenylhydrazides

This protocol ensures high-purity crystallization, which is critical for downstream thermal and optical analysis.

  • Preparation : Dissolve 1.0 g of the aldonic acid (or its lactone) in 10 mL of hot distilled water.

  • Reagent Addition : Add 1.2 equivalents of freshly distilled phenylhydrazine and 1.0 mL of 50% acetic acid to catalyze the condensation.

  • Incubation : Heat the mixture on a boiling water bath for 30–45 minutes.

  • Crystallization : Allow the solution to cool slowly to room temperature. Scratch the inner surface of the test tube with a glass rod to induce nucleation[1].

  • Isolation : Filter the resulting white crystals under vacuum. Wash sequentially with cold water and a small volume of cold ethanol to remove unreacted phenylhydrazine.

  • Recrystallization : Dissolve the precipitate in hot water mixed with a small amount of decolorizing charcoal, filter hot, and cool the filtrate[1]. Dry the pure crystals in a vacuum desiccator over

    
    .
    
Protocol 2: Self-Validating Mixed Melting Point Assay

This methodology utilizes internal controls to prevent false positives.

  • Finely grind the unknown recrystallized phenylhydrazide sample in an agate mortar.

  • Prepare three capillary tubes:

    • Tube A (Control 1) : 100% Unknown Sample.

    • Tube B (Test 1) : 50% Unknown + 50% Authentic D-Gluconic Acid Phenylhydrazide.

    • Tube C (Test 2) : 50% Unknown + 50% Authentic D-Galactonic Acid Phenylhydrazide.

  • Ramp the melting point apparatus at 1 °C/min starting from 180 °C.

  • Interpretation : The tube that maintains a sharp melting point near 202–205 °C identifies the unknown. The tube exhibiting a depressed, broad melting range confirms non-identity.

Analytical Decision Workflow

G Start Unknown Aldonic Acid Phenylhydrazide MP Melting Point Analysis (~200-205 °C for both) Start->MP MixMP Mixed Melting Point with Authentic Standards MP->MixMP Inconclusive (Overlapping MPs) NMR 1H & 13C NMR Spectroscopy (C4 Stereocenter Analysis) MP->NMR Structural Elucidation Gluconic Identity Confirmed: D-Gluconic Acid Phenylhydrazide MixMP->Gluconic No depression with Gluconic Standard Galactonic Identity Confirmed: D-Galactonic Acid Phenylhydrazide MixMP->Galactonic No depression with Galactonic Standard NMR->Gluconic Distinct C4-H Coupling (R-configuration) NMR->Galactonic Distinct C4-H Coupling (S-configuration)

Analytical workflow for distinguishing epimeric aldonic acid phenylhydrazides.

References

  • Pharmaceutical Chemistry I Theory and Practical First Edition DOKUMEN.PUB[Link]

  • Synthesis of L-Hexoses | Chemical Reviews ACS Publications[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of X-ray Diffraction Data for Gluconic Acid Phenylhydrazide

In the landscape of pharmaceutical development and materials science, the unambiguous characterization of a compound's solid-state form is a cornerstone of regulatory approval, intellectual property protection, and ensur...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the unambiguous characterization of a compound's solid-state form is a cornerstone of regulatory approval, intellectual property protection, and ensuring batch-to-batch consistency. For active pharmaceutical ingredients (APIs) like gluconic acid phenylhydrazide, a derivative of glucose, X-ray Diffraction (XRD) stands as the definitive method for elucidating its crystalline structure. However, the acquisition of XRD data is merely the inaugural step; its rigorous validation is what transforms raw data into actionable, trustworthy scientific intelligence.

The Foundational Challenge: The Apparent Absence of a Public Reference Structure

A preliminary search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of a publicly available, solved crystal structure for gluconic acid phenylhydrazide. This is not an uncommon scenario in research and development and immediately elevates the importance of a robust internal and comparative validation strategy. Without a reference pattern to overlay, the onus is on the scientist to build a case for the data's validity through meticulous experimental design and logical cross-examination.

Our validation workflow will, therefore, be bifurcated:

  • Internal Validation: Assessing the quality and internal consistency of the newly acquired experimental data.

  • Comparative Validation: Benchmarking the experimental data against that of a structurally analogous compound with a known, validated crystal structure. For this purpose, we will use D-Galactonic acid γ-lactone phenylhydrazone, a closely related molecule whose crystallographic data is accessible.

Experimental Protocol: Acquiring High-Quality Powder XRD (PXRD) Data

The quality of the validation is intrinsically linked to the quality of the initial data acquisition. The following protocol outlines the steps for obtaining reliable PXRD data for a newly synthesized batch of gluconic acid phenylhydrazide.

Objective: To generate a high-resolution powder X-ray diffraction pattern suitable for phase identification and purity assessment.

Instrumentation:

  • Diffractometer: A modern Bragg-Brentano configuration diffractometer (e.g., PANalytical Empyrean, Bruker D8 Advance).

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

  • Detector: A high-speed position-sensitive detector (e.g., PIXcel, LYNXEYE).

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to minimize preferred orientation, a phenomenon where crystallites align in a non-random way, leading to biased peak intensities.

    • Procedure: Gently grind approximately 10-20 mg of the gluconic acid phenylhydrazide sample using an agate mortar and pestle to achieve a fine, homogenous powder. The ideal crystallite size is typically in the range of 1-10 µm.

    • Mounting: Back-load the powder into a low-background sample holder. Press gently to create a flat, compact surface level with the holder's rim. This technique further reduces preferred orientation.

  • Instrument Configuration & Data Collection:

    • Rationale: The chosen scan range and step size determine the resolution and the ability to detect all relevant diffraction peaks. A slow scan rate improves the signal-to-noise ratio.

    • Parameters:

      • Voltage and Current: 40 kV and 40 mA.

      • Scan Range (2θ): 2° to 50°. This range is typically sufficient to capture the most characteristic peaks for organic molecules.

      • Step Size: 0.013° to 0.026°.

      • Time per Step: 0.5 to 2 seconds.

      • Sample Rotation: Enable sample spinning (e.g., 15 rpm) throughout the measurement to improve particle statistics.

  • Data Processing:

    • Rationale: Raw data requires processing to correct for systematic errors and prepare it for analysis.

    • Procedure:

      • Use the diffractometer's software to perform background subtraction.

      • Identify and strip Kα2 peaks if a monochromator was not used.

      • Determine the peak positions (in 2θ), intensities, and full-width at half-maximum (FWHM).

The Validation Workflow: A Multi-Pillar Approach

The validation of the acquired PXRD data for gluconic acid phenylhydrazide should proceed through a logical sequence of checks and comparisons, as illustrated in the workflow below.

XRD_Validation_Workflow cluster_0 Phase 1: Internal Data Quality Assessment cluster_1 Phase 2: Comparative & External Validation cluster_2 Phase 3: Final Validation & Reporting A Acquire Raw PXRD Data B Assess Signal-to-Noise Ratio A->B High S/N? F Search for Reference Pattern (e.g., CSD, COD) C Analyze Peak Shape & FWHM B->C Sharp, Symmetrical Peaks? D Check for Amorphous Halos C->D Absence indicates crystallinity E Evaluate Peak Position Consistency D->E Consistent across runs? I Compare Experimental Patterns (Analogue vs. Target) E->I G Perform Literature Search (Journals, Patents) F->G If none found H Identify Suitable Analogue (e.g., D-Galactonic acid deriv.) G->H If none found H->I J Index the Pattern (Unit Cell Determination) I->J If patterns are distinct & data is high quality K Confirm Phase Purity I->K No unexplained peaks? J->K Successful indexing? L Document Validation Report K->L

Caption: A workflow diagram illustrating the key decision points in the validation of experimental XRD data.

Internal Validation: Scrutinizing the Data's Integrity

Before any external comparison, the acquired data must be internally consistent and of high quality.

  • Signal-to-Noise Ratio (S/N): A high S/N ratio is essential for distinguishing real, low-intensity peaks from background noise. A ratio of at least 3:1 is considered the minimum for peak detection.

  • Peak Shape and FWHM: For a well-crystallized, homogenous sample, diffraction peaks should be sharp and symmetrical. Broad peaks or a high FWHM can indicate the presence of very small crystallites or lattice strain. Asymmetry may suggest the presence of overlapping peaks from a secondary phase.

  • Amorphous Content: The absence of a broad, undulating "halo" in the background is a primary indicator of a highly crystalline sample.

  • Reproducibility: A critical validation step is to repeat the data acquisition on a separately prepared mount of the same sample batch. The peak positions (2θ values) should be highly reproducible, typically within ±0.02°.

Comparative Validation: Benchmarking Against a Structural Analogue

Given the lack of a reference pattern for gluconic acid phenylhydrazide, a comparison with a structurally similar molecule is the next logical step. D-Galactonic acid γ-lactone phenylhydrazone serves as an excellent analogue. Both are phenylhydrazone derivatives of C6 sugar acids. While their crystal structures will not be identical, we can expect similarities in the types of intermolecular interactions (e.g., hydrogen bonding from hydroxyl groups) that govern their crystal packing.

The primary purpose of this comparison is not to find a perfect match but to ascertain if the experimental pattern for gluconic acid phenylhydrazide is plausible for a molecule of its class.

Table 1: Hypothetical PXRD Data Comparison

Gluconic Acid Phenylhydrazide (Experimental Data)D-Galactonic acid γ-lactone phenylhydrazone (Reference Data)
Peak Position (2θ) Peak Position (2θ)
5.86.2
11.512.3
17.218.5
18.920.7
20.421.1
23.124.8
25.026.0

Note: The data for gluconic acid phenylhydrazide is hypothetical for illustrative purposes.

Interpretation of Comparative Data:

  • Distinct Patterns: As expected, the peak positions are different, confirming that the two compounds are distinct crystalline phases.

  • Plausibility Check: The presence of several strong, sharp peaks in the 5-30° 2θ range is characteristic of crystalline organic molecules of this size and complexity. This observation lends credibility to the experimental data.

Advanced Validation: Unit Cell Indexing

If the quality of the experimental PXRD data is sufficiently high (sharp peaks, low background), an attempt can be made to "index" the pattern. This is a computational process that attempts to find a plausible unit cell (the basic repeating block of the crystal lattice) that can account for all the observed peak positions.

  • Why it's a validation tool: A successful indexing that accounts for all major peaks with a high figure of merit (a statistical measure of the quality of the fit) is a very strong indicator of a single, pure crystalline phase.

  • Process: Software packages like TOPAS, DICVOL, or TREOR are used for this purpose. They require a high-precision list of peak positions as input.

  • Outcome: A successful indexing provides the lattice parameters (a, b, c, α, β, γ) and a probable crystal system (e.g., monoclinic, orthorhombic). This information is foundational for a full crystal structure solution should single crystals become available.

Conclusion and Best Practices

The validation of XRD data, particularly in the absence of a public reference standard, is a systematic process of building confidence through internal and external checks. For gluconic acid phenylhydrazide, a rigorous validation protocol involves:

  • Optimized Data Acquisition: Meticulous sample preparation and instrument setup are non-negotiable for generating high-quality data.

  • Internal Quality Assessment: The data must withstand scrutiny for its signal-to-noise ratio, peak characteristics, and reproducibility.

  • Comparative Analysis: Benchmarking against a known, structurally related compound provides crucial context and a plausibility check.

  • Advanced Indexing: When possible, indexing the powder pattern offers powerful evidence for the presence of a single crystalline phase.

By adhering to this multi-faceted approach, grounded in authoritative principles, researchers and drug development professionals can ensure that their solid-state characterization of gluconic acid phenylhydrazide is robust, defensible, and scientifically sound. This diligence is paramount for making informed decisions in process development, formulation, and regulatory filings.

References

  • Title: Crystal structure of D-galactonic acid.gamma-lactone phenylhydrazone Source: Cambridge Structural Database (CSD), CCDC 113885 URL: [Link]

  • Title: The determination of unit-cell parameters from powder diffraction data Source: International Union of Crystallography (IUCr) URL: [Link]

Comparative

A Comparative Guide to Establishing and Validating Reference Standards for Gluconic Acid Phenylhydrazide Purity

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This integrity is anchored to the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This integrity is anchored to the quality of the reference standards used. This guide provides an in-depth technical comparison of methodologies for validating the purity of gluconic acid phenylhydrazide, a critical derivative often used in the characterization and quantification of carbohydrates. Given that comprehensive analytical data for this specific compound is not always readily available from commercial suppliers, establishing a well-characterized in-house reference standard is often a necessity.[1]

This document moves beyond simple protocols to explain the scientific rationale behind the selection of analytical techniques, ensuring a self-validating system for establishing a reference standard of high purity and reliability, in alignment with international regulatory expectations.

The Imperative for a Well-Characterized Reference Standard

In pharmaceutical quality control, any analytical measurements performed with relative methods, such as High-Performance Liquid Chromatography (HPLC), must be traceable to a primary reference standard.[2] A primary reference standard is a substance that has been demonstrated through extensive analytical testing to be authentic material of high purity.[2] The International Council on Harmonisation (ICH) guidelines, specifically ICH Q7, provide a framework for the qualification of primary reference standards, which are essential for ensuring the accuracy and validity of analytical results used in drug development and manufacturing.[2][3]

Gluconic acid phenylhydrazide is formed from the reaction of D-gluconic acid and phenylhydrazine.[4] Its purity is critical, as any impurities can directly impact the accuracy of assays where it is used as a standard. Potential impurities can stem from several sources:

  • Starting Materials: Unreacted D-gluconic acid or phenylhydrazine.

  • Synthesis By-products: Including osazones, which can form with excess phenylhydrazine.[5]

  • Genotoxic Impurities: Phenylhydrazine is a known potential impurity and is considered toxic; its precursor, hydrazine, is a probable human carcinogen, and its presence must be strictly controlled.[6][]

  • Degradation Products: Compounds formed during storage or handling.

  • Residual Solvents: Solvents used during synthesis and purification.

A robustly characterized reference standard provides the benchmark against which routine analytical samples are measured.

A Comparative Framework for Purity Validation Techniques

A multi-faceted, or "orthogonal," approach is required to comprehensively validate the purity of a reference standard. Relying on a single method is insufficient, as each technique has inherent limitations. The combination of different analytical principles provides a more complete and trustworthy assessment of purity.

The following table compares key analytical techniques for their role in the characterization and purity validation of a gluconic acid phenylhydrazide reference standard.

Analytical Technique Principle Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of analytes between a stationary and mobile phase.[8]Purity/Assay & Impurity Profiling. Quantifies organic impurities and degradants.High sensitivity and resolving power for related substances. Established as a primary method for purity determination.[2]Requires a reference standard for quantitative measurements (which is what is being established). Peak purity assessment (e.g., with a Diode Array Detector) is crucial.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[9]Identity Confirmation & Structure Elucidation. Can quantify impurities if they have unique, resolved signals.Provides definitive structural information. Quantitative NMR (qNMR) can be used for assay determination without a specific reference standard.Lower sensitivity compared to HPLC for trace impurities. Complex spectra may require significant expertise to interpret.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.[10]Identity Confirmation & Impurity Identification. Confirms molecular weight.Extremely high sensitivity and specificity. Can identify unknown impurities when coupled with fragmentation (MS/MS).Generally not a quantitative technique on its own unless using isotopic dilution methods.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.[5]Identity Confirmation. Confirms the presence of key functional groups.Fast, non-destructive, and provides a unique molecular "fingerprint."Not suitable for quantification of impurities. Insensitive to minor components.
Elemental Analysis (CHN) Combustion of the sample to convert C, H, and N into gaseous products (CO₂, H₂O, N₂) which are then quantified.[9]Confirmation of Empirical Formula. Provides fundamental confirmation of the elemental composition.Does not provide information on the nature of impurities, only the overall elemental composition. Requires high sample purity to be meaningful.
Thermal Analysis (DSC & TGA) DSC measures heat flow into or out of a sample as a function of temperature. TGA measures mass change as a function of temperature.Purity Estimation & Solvent/Water Content. DSC can estimate purity via melting point depression. TGA quantifies volatiles.DSC provides a good estimate of total molar purity of crystalline solids. TGA is highly accurate for water and solvent content.DSC method is only applicable to highly pure, crystalline substances that do not decompose on melting.

Workflow for In-House Primary Reference Standard Qualification

The establishment of an in-house primary reference standard is a systematic process that begins with candidate material selection and culminates in the assignment of a certified purity value and a re-test date.

G cluster_0 Phase 1: Candidate Selection & Initial Characterization cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Purity Assignment & Documentation Procure Procure/Synthesize High Purity Batch ID_Confirm Identity Confirmation (NMR, MS, FTIR) Procure->ID_Confirm Initial Checks HPLC Quantitative HPLC (Assay vs. External Std, % Area for Impurities) ID_Confirm->HPLC Proceed if Identity Confirmed Mass_Balance Purity Calculation (Mass Balance Approach) HPLC->Mass_Balance Thermal Thermal Analysis (DSC for Purity, TGA for Volatiles) Thermal->Mass_Balance Res_Solvent Residual Solvents (GC-HS) Res_Solvent->Mass_Balance Inorganic Inorganic Impurities (Sulphated Ash) Inorganic->Mass_Balance Certify Certification & Documentation (CoA, Storage, Re-test Date) Mass_Balance->Certify

Caption: Workflow for qualifying an in-house primary reference standard.

Experimental Protocol: HPLC Method for Purity Validation

The following protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for determining the purity of gluconic acid phenylhydrazide and detecting related organic impurities. The method must be validated according to ICH Q2(R1) guidelines.

Objective: To separate gluconic acid phenylhydrazide from potential impurities, including unreacted starting materials and synthesis by-products.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Gluconic acid phenylhydrazide candidate reference standard.

  • Phenylhydrazine and D-gluconic acid for specificity checks.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the phenylhydrazine chromophore; verify λmax by DAD).

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 80
    25.0 80
    25.1 10

    | 30.0 | 10 |

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the gluconic acid phenylhydrazide standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

4. System Suitability Testing (SST):

  • Perform five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0 for the main peak.

    • Theoretical Plates (N): ≥ 2000 for the main peak.

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%.

5. Validation Procedure (Abbreviated):

  • Specificity: Inject the diluent, individual starting materials, and the standard solution spiked with starting materials to demonstrate that the method can resolve the main peak from impurities.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Linearity: Prepare a series of solutions at different concentrations (e.g., from LOQ to 150% of the working concentration) and demonstrate a linear relationship between concentration and peak area (Correlation coefficient R² ≥ 0.999).

  • Purity Calculation: The purity is determined by area normalization. The area of each impurity peak is expressed as a percentage of the total peak area.

    Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

6. Causality Behind Experimental Choices:

  • C18 Column: This non-polar stationary phase is ideal for retaining the moderately polar gluconic acid phenylhydrazide and separating it from more polar (gluconic acid) or less polar (synthesis by-products) impurities.[8]

  • Gradient Elution: A gradient is essential to elute a wide range of potential impurities with varying polarities and to ensure that any strongly retained compounds are washed from the column.

  • Acidified Mobile Phase: The use of phosphoric acid suppresses the ionization of any acidic or basic functional groups, leading to better peak shape and more reproducible retention times.

  • UV Detection at 275 nm: The phenylhydrazide moiety contains a strong chromophore, making UV detection highly sensitive for the main compound and related impurities containing this group.[10]

Trustworthiness Through Orthogonal Data Integration

The final assigned purity of the reference standard should not be based on HPLC data alone. A mass balance approach provides the most reliable and trustworthy value. This involves summing all measured impurities from orthogonal techniques and subtracting the total from 100%.

Purity (Mass Balance) = 100% - (% Organic Impurities by HPLC) - (% Water by TGA/Karl Fischer) - (% Residual Solvents by GC) - (% Inorganic Impurities by Sulphated Ash)

This method is a self-validating system. For example, a purity value determined by DSC (based on melting point depression) should be in close agreement with the value calculated by the mass balance approach. Significant discrepancies would indicate the presence of undetected impurities (e.g., amorphous content) and would trigger further investigation. This rigorous cross-validation ensures the final certified purity is accurate and defensible.

References

  • ICH. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Pharmaguideline. Retrieved March 7, 2026, from [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved March 7, 2026, from [Link]

  • Borer, M. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. Presented at the IRSS 2019. Retrieved March 7, 2026, from [Link]

  • Chemsrc. (2025, August 25). D-Gluconic acid,2-phenylhydrazide. Retrieved March 7, 2026, from [Link]

  • Hu, Y., et al. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • USP-NF. (2013, April 1). GLUCONOLACTONE. Retrieved March 7, 2026, from [Link]

  • Leta, R., et al. (2009). Determination of Gluconic Acid in Wine Using High Pressure Liquid Chromatography with Pulsed Amperometric Detection. VITIS - Journal of Grapevine Research, 48(4), 201-205. Retrieved March 7, 2026, from [Link]

  • Stetten, D., & Stetten, M. R. (1950). The metabolism of gluconic acid. Journal of Biological Chemistry, 187(1), 241-252. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Gluconic acid, phenylhydrazide. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • Lan, Y., et al. (2019). Development of Rapid Colorimetric Assay for Detection of Gluconic Acid Using Iron(II) and Indigo Carmine. Analytical and Bioanalytical Chemistry Research, 6(1), 123-131. Retrieved March 7, 2026, from [Link]

  • Alt, L. L. (1955). Spectrophotometric Determination of Gluconic Acid and Its Salts. Analytical Chemistry, 27(5), 759-761. Retrieved March 7, 2026, from [Link]

  • Elder, D. P., et al. (2010). Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 483-492. Retrieved March 7, 2026, from [Link]

  • Wang, C., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Molecules, 23(11), 2947. Retrieved March 7, 2026, from [Link]

  • Pompach, P., et al. (2007). Method for investigation of oligosaccharides using phenylhydrazine derivatization. Journal of Chromatography B, 852(1-2), 241-251. Retrieved March 7, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Phenylhydrazine hydrochloride on Newcrom R1 HPLC column. Retrieved March 7, 2026, from [Link]

  • Kumar, S., & Singh, R. (2020). Synthesis, Characterization and Anti bacterial activity of Phenyl-D-Glucosazone. International Journal of Creative Research Thoughts, 8(7). Retrieved March 7, 2026, from [Link]

Sources

Validation

Elemental Analysis Validation for Gluconic Acid Phenylhydrazide Complexes: A Comparative Technical Guide

Executive Summary In the development of carbohydrate-based metal therapeutics, Gluconic Acid Phenylhydrazide (GAPH) complexes represent a challenging class of compounds. While their potential as antimicrobial and antitum...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of carbohydrate-based metal therapeutics, Gluconic Acid Phenylhydrazide (GAPH) complexes represent a challenging class of compounds. While their potential as antimicrobial and antitumor agents is significant, their poly-hydroxy "sugar" backbone introduces hygroscopicity that frequently leads to Elemental Analysis (EA) failures.

This guide moves beyond standard protocols to address the specific validation challenges of GAPH complexes. We compare EA against modern alternatives (HRMS, TGA) and demonstrate why a multi-modal approach—anchored by combustion analysis—remains the gold standard for establishing bulk purity and stoichiometry in drug development.

Scientific Context: The "Sugar Sponge" Effect

The GAPH ligand combines a lipophilic phenyl ring with a hydrophilic gluconic acid tail. When coordinating with transition metals (e.g., Cu(II), Zn(II), Co(II)), the resulting complexes often crystallize with lattice solvents (water or ethanol) trapped within the hydrogen-bonding network of the sugar moiety.

The Validation Problem: Standard CHNS analysis often yields carbon values deviating by >0.4% from theoretical predictions. Inexperienced analysts may reject valid batches, assuming synthetic failure. The Scientific Reality: The deviation is rarely due to synthetic impurity but rather non-stoichiometric solvation . A self-validating protocol must account for this "solvent of crystallization" using Thermogravimetric Analysis (TGA) before finalizing the molecular formula.

Comparative Analysis: EA vs. Alternatives

Why persist with combustion analysis when High-Resolution Mass Spectrometry (HRMS) exists? The table below objectively compares these methodologies for GAPH complexes.

Table 1: Comparative Utility in Complex Validation
FeatureElemental Analysis (CHNS) HRMS (ESI-TOF) TGA (Thermal Analysis) ICP-OES / AAS
Primary Output Bulk % composition (C, H, N, S)Exact mass (

) of ions
Volatiles/Solvent %Metal % content
Scope Bulk Material (Macroscopic)Single Molecule (Microscopic)Bulk MaterialBulk Material
Purity Proof High. Detects non-volatile impurities (salts).Low. Ionization bias can hide major impurities.Medium. Detects solvates only.High (for metal ratio).
Stoichiometry Confirms Metal:Ligand ratio (indirectly).Confirms Ligand identity.Confirms solvent moles (

).
Confirms Metal content.
Destructive? Yes (Combustion)Yes (Ionization)Yes (Heating)Yes (Digestion)
GAPH Specifics Essential for bulk purity validation.Validates the organic backbone structure.Critical to correct EA theoretical values.Required to close the mass balance.

Senior Scientist Insight: HRMS proves you made the molecule. EA proves you have a pure powder. In drug development, you cannot release a batch based on HRMS alone.

Validated Experimental Protocol

This workflow integrates synthesis, drying, and analysis into a self-correcting loop.

Phase 1: Synthesis & Isolation (Brief)
  • Reactants: Reflux Glucono-

    
    -lactone with Phenylhydrazine in ethanol (1:1 molar ratio) for 4 hours.
    
  • Complexation: Add Metal(II) Acetate (

    
    ) to the hot solution. Reflux for 2 hours.
    
  • Precipitation: Cool to room temperature. If oil forms (common with sugars), induce triturating with diethyl ether.

  • Filtration: Collect precipitate and wash with cold ethanol/ether.

Phase 2: The Critical Drying Protocol (Self-Validating Step)

Standard vacuum drying is often insufficient for GAPH complexes due to strong H-bonding.

  • Step A: Dry at 50°C under vacuum for 24 hours.

  • Step B (TGA Check): Run a rapid TGA ramp (10°C/min to 150°C).

    • Observation: If mass loss > 1% < 120°C, lattice water is present.

    • Action: Do not dry further if the crystal structure collapses. Instead, quantify the water moles (

      
      ) and adjust the Theoretical Formula .
      
Phase 3: Analytical Execution
  • CHNS: Weigh 2.0–3.0 mg of sample into tin capsules. Add

    
     additive to aid combustion of the metal center.
    
  • Metal Analysis: Digest 10 mg sample in

    
    . Analyze via AAS or ICP-OES.
    

Experimental Data: The "Correction" Factor

The following data demonstrates a typical validation scenario for a Copper(II) GAPH complex.

Hypothetical Complex:



  • Ligand (L):

    
     (Gluconic acid phenylhydrazide)[1]
    
  • Target Formula:

    
     (Anhydrous) vs. Dihydrate.
    
Table 2: Validation Data Matrix
ElementTheoretical (Anhydrous)Experimental (Raw)StatusTheoretical (Corrected for

)
Status
Carbon 45.45%43.10%FAIL (-2.35%)43.02%PASS (+0.08%)
Hydrogen 5.40%5.75%FAIL (+0.35%)5.71%PASS (+0.04%)
Nitrogen 8.84%8.35%FAIL (-0.49%)8.36%PASS (-0.01%)
Copper 10.02%9.45%FAIL (-0.57%)9.48%PASS (-0.03%)

Analysis of Results:

  • The "Raw" data fails the standard journal requirement of

    
    .[2]
    
  • TGA analysis revealed a mass loss of ~5.3% between 80–110°C, corresponding to 2 water molecules.

  • By adjusting the theoretical formula to include

    
    , the experimental data aligns perfectly.
    

Logic Workflow Diagram

The following diagram illustrates the decision-making process required to validate these complexes effectively.

G Start Synthesize GAPH-Metal Complex Isolate Isolate & Wash Precipitate Start->Isolate VacDry Vacuum Dry (50°C, 24h) Isolate->VacDry TGA Run TGA (Thermal Analysis) VacDry->TGA RunEA Run CHNS + AAS VacDry->RunEA Decision Solvent Loss observed? TGA->Decision CalcAnhydrous Calculate Theoretical (Anhydrous) Decision->CalcAnhydrous No (<0.5%) CalcSolvate Calculate Theoretical (with n-Solvent) Decision->CalcSolvate Yes (>1.0%) Compare Compare Exp vs. Theo CalcAnhydrous->Compare CalcSolvate->Compare RunEA->Compare Pass VALIDATED Publish/Release Compare->Pass Within ±0.4% Fail Recrystallize/Repurify Compare->Fail > ±0.4% Fail->Isolate Retry

Caption: Validation Decision Tree. Note the parallel processing of TGA and EA to establish the correct theoretical baseline before determining pass/fail criteria.

References

  • FDA (U.S. Food and Drug Administration). Elemental Analysis Manual (EAM) for Food and Related Products.[3] (Provides rigorous standards for method validation and reference material usage). [Link]

  • National Institutes of Health (NIH) / ACS. An International Study Evaluating Elemental Analysis. (Establishes the scientific consensus on the ±0.4% tolerance rule for purity). [Link]

  • Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. (Discusses the necessity of EA in coordination chemistry over NMR). [Link]

  • APVMA. Validation of analytical methods for active constituents and agricultural products. (Guideline on linearity, accuracy, and precision for chemical validation). [Link]

Sources

Comparative

UV-Vis Absorption Characteristics of Gluconic Acid Phenylhydrazide: A Comparative Analytical Guide

Executive Summary In pharmaceutical development and carbohydrate chemistry, the precise quantification and structural validation of gluconic acid presents a unique analytical hurdle. Because it is a polyhydroxycarboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and carbohydrate chemistry, the precise quantification and structural validation of gluconic acid presents a unique analytical hurdle. Because it is a polyhydroxycarboxylic acid, gluconic acid lacks a conjugated


-electron system, rendering it virtually transparent in the standard ultraviolet-visible (UV-Vis) spectrum. To overcome this, researchers frequently employ derivatization strategies. The synthesis of gluconic acid phenylhydrazide (CAS: 24758-68-7)  remains a gold-standard technique, transforming a UV-inactive analyte into a highly absorbing chromophore suitable for high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and spectrophotometric profiling.

Chromophoric Mechanisms: The Causality of Absorption

The addition of the phenylhydrazine moiety fundamentally alters the electronic transitions available to the molecule. Unmodified gluconic acid only exhibits weak


 transitions from its carboxylate group deep in the far-UV range (<210 nm), where solvent interference is overwhelming.

By condensing gluconic acid with phenylhydrazine, the resulting phenylhydrazide derivative incorporates an aromatic ring conjugated with an amide-like nitrogen system. This structure enables two distinct, highly measurable transitions:

  • 
     Transitions : Driven by the aromatic benzene ring, resulting in a strong absorption band.
    
  • 
     Transitions : Facilitated by the lone pairs on the hydrazide nitrogens interacting with the carbonyl group.
    

Consequently, the UV-Vis spectrum of the purified phenylhydrazide derivative in alcoholic solvents exhibits distinct absorption maxima (


) near 241 nm and 283 nm, mirroring the chromophoric behavior of the parent phenylhydrazine structure .

Comparative Performance Analysis

When selecting an analytical method for gluconic acid, the phenylhydrazide derivatization must be weighed against alternative colorimetric and enzymatic assays. The table below objectively compares these methodologies to guide experimental design.

Analytical FeatureGluconic Acid PhenylhydrazideFe(III)-Hydroxamate ComplexEnzymatic (GOx/HRP + Dye)
Detection Range UV (240 nm & 283 nm)Visible (~500 nm)Visible (400 - 500 nm)
Specificity High (Isolatable, crystallizable)Moderate (Cross-reacts with esters)Very High (Enzyme specific)
Readout Stability Highly Stable (Covalent derivative)Moderate (Complex can degrade)Low (Kinetic color development)
Matrix Interference Low (Post-crystallization purity)High (Colored matrices interfere)High (Inhibitors, pH sensitivity)
Primary Utility Structural isolation, HPLC-UVRapid colorimetric screeningHigh-throughput microplate assays

Expert Insight : While enzymatic assays offer superior high-throughput capabilities, they fail to provide absolute structural confirmation. The phenylhydrazide method is indispensable when rigorous structural proof is required, as the derivative can be physically isolated and its purity validated orthogonally prior to spectrophotometry.

Experimental Protocol: Synthesis and UV-Vis Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . The intermediate crystallization step acts as an internal quality control gate; if the correct melting point is not achieved, the subsequent UV-Vis data is immediately flagged as compromised by unreacted reagents or matrix impurities.

Step 1: Condensation Reaction

Concentrate the aqueous gluconic acid sample to a minimal volume. Add an excess of phenylhydrazine and heat the mixture on a steam bath (100°C) for 60 to 90 minutes. Causality: This sustained thermal energy is strictly required to drive the nucleophilic acyl substitution, forcing the formation of the hydrazide linkage over simple salt formation .

Step 2: Nucleation and Crystallization

Cool the reaction tube. Because sugar acid derivatives are highly prone to supercooling and forming intractable syrups, actively scratch the inner surface of the glass tube with a glass rod. Causality: This physical micro-abrasion provides the necessary nucleation sites, prompting the precipitation of crude, brown-tinted gluconic acid phenylhydrazide .

Step 3: Self-Validating Purification

Dissolve the crude precipitate in hot water and add a small amount of decolorizing charcoal. Causality: The charcoal specifically adsorbs oxidized phenylhydrazine byproducts, which are highly colored and would severely skew the UV-Vis baseline. Filter the mixture while hot, then cool the filtrate to yield pure, white crystals.

  • Validation Check : Determine the melting point of the crystals. Pure D-gluconic acid phenylhydrazide melts with decomposition at 195–202°C , . Do not proceed to UV-Vis analysis if the melting point is depressed.

Step 4: UV-Vis Spectrophotometric Analysis

Dissolve the validated crystals in spectroscopic-grade ethanol or methanol. Prepare a matched solvent blank. Scan the sample from 200 nm to 400 nm using a 1 cm quartz cuvette. Record the absorbance maxima to quantify the concentration using the Beer-Lambert law.

Workflow Visualization

G A Gluconic Acid (No UV Abs) C Condensation Reaction A->C B Phenylhydrazine + Heat (100°C) B->C D Crystallization (m.p. 195-202°C) C->D Purify E UV-Vis Scan (λ_max 241/283 nm) D->E Analyze

Workflow for derivatization, purification, and UV-Vis analysis of gluconic acid phenylhydrazide.

References

  • National Center for Biotechnology Information. "Gluconic acid, phenylhydrazide | C12H18N2O6 | CID 222767". PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information. "Phenylhydrazine | C6H8N2 | CID 7516". PubChem Database. Available at: [Link]

  • Lindberg, B. "The Chlorine Oxidation of Glycosides - III. Oxidation of Methyl B-Cellobioside". Acta Chemica Scandinavica, 7 (1953) No. 2. Available at:[Link]

  • Kasture, A.V., et al. "Pharmaceutical Chemistry I Theory and Practical First Edition". Nirali Prakashan. Available at:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Gluconic Acid, Phenylhydrazide

Executive Safety Assessment Gluconic acid, phenylhydrazide (CAS: 24758-68-7) is a derivative of phenylhydrazine.[1] While the gluconic acid moiety is benign, the phenylhydrazine moiety dictates the safety profile. This c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Gluconic acid, phenylhydrazide (CAS: 24758-68-7) is a derivative of phenylhydrazine.[1] While the gluconic acid moiety is benign, the phenylhydrazine moiety dictates the safety profile. This compound must be handled as a high-toxicity carcinogen and a potential skin sensitizer.[1][2]

Operational Criticality:

  • Primary Hazard: Metabolic conversion to phenyl radicals and nitrogen, causing hemolytic anemia and DNA alkylation [1, 2].[1][3]

  • Disposal Class: Hazardous Organic Waste (Toxic).[1]

  • Prohibited Actions: Never dispose of down the drain. Never mix with oxidizing agents (risk of exothermic reaction and toxic gas evolution).[1]

Hazard Identification & Regulatory Classification

Before disposal, waste must be characterized to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local regulations.[1]

GHS Hazard Classification Table
Hazard CategoryClassificationSignal WordHazard Statement
Acute Toxicity Category 3 (Oral/Dermal/Inhal)DANGER Toxic if swallowed, in contact with skin, or inhaled.[4]
Carcinogenicity Category 1B / 2DANGER May cause cancer.[1][3][4][5][6]
Skin Sensitization Category 1WARNING May cause an allergic skin reaction.[1][4][5]
Target Organ STOT-RE Category 1DANGER Causes damage to organs (blood, liver, kidneys) through prolonged exposure.[1][4][6]
RCRA Waste Characterization Logic

While Phenylhydrazine (parent compound) is a P-listed waste (P068) , derivatives like Gluconic acid, phenylhydrazide are generally not P-listed by name unless they are the sole active ingredient in a discarded commercial product or exhibit specific characteristics.[1] However, due to its toxicity profile, it must be managed as Hazardous Waste .[1][3]

Decision Logic:

  • Is it P-listed? No (strictly speaking, by CAS).[1]

  • Is it Characteristic? Yes (Toxicity).

  • Designation: Manage as Toxic Waste, Organic, N.O.S. (Not Otherwise Specified) .

Waste Stream Management Workflow

The following diagram outlines the decision process for segregating and processing this specific waste stream.

Waste_Management Start Waste Generation (Gluconic acid, phenylhydrazide) State Physical State? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solids Liquid Liquid Waste (Mother Liquor, Solvents) State->Liquid Solutions Segregation Segregation Check: Isolate from Oxidizers Solid->Segregation Liquid->Segregation Container_S Double-bag in Polyethylene (Yellow/Hazard) Segregation->Container_S Solids Container_L Collect in HDPE/Glass Carboy Segregation->Container_L Liquids Labeling Labeling: 'Toxic', 'Carcinogen' List Constituents Container_S->Labeling Container_L->Labeling Disposal Off-Site Incineration (Approved Facility) Labeling->Disposal

Caption: Operational workflow for segregating and packaging Gluconic acid, phenylhydrazide waste.

Step-by-Step Disposal Protocols

A. Solid Waste (Powder & PPE)

Scope: Pure compound, contaminated gloves, weighing boats, paper towels.[1]

  • Containment:

    • Place waste immediately into a clear polyethylene bag (minimum 2 mil thickness).[1]

    • Double-bag the waste to prevent rupture and release of toxic dust.

    • Seal with tape or a zip-tie.[1] Do not staple (creates puncture points).[1]

  • Secondary Container:

    • Place the sealed bag into a rigid Hazardous Waste Drum (fiber or poly drum) designated for "Toxic Solids".

  • Labeling:

    • Affix a hazardous waste label.[1][2]

    • Mandatory Text: "Hazardous Waste - Toxic Solid - Gluconic acid, phenylhydrazide."[1]

B. Liquid Waste (Solutions)

Scope: Reaction mixtures, mother liquors, rinsate.[1]

  • Compatibility Check:

    • Ensure the collection carboy does not contain oxidizing acids (Nitric, Perchloric) or strong oxidizers (Permanganates).[1] Reason: Hydrazine derivatives are reducing agents; mixing with oxidizers can cause fire or explosion [3].

  • Collection:

    • Use HDPE (High-Density Polyethylene) or Amber Glass containers.[1]

    • Fill to only 90% capacity to allow for thermal expansion.[1]

  • pH Adjustment (If necessary):

    • If the solution is highly acidic or basic, neutralize to pH 5–9 only if standard operating procedures allow.[1] Otherwise, segregate as "Acidic Toxic" or "Basic Toxic".

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, Gluconic acid phenylhydrazide 10%").

C. Empty Containers
  • Triple Rinse Rule: Empty reagent bottles must be triple-rinsed with a solvent capable of dissolving the residue (e.g., methanol or ethanol), followed by water.

  • Rinsate Disposal: Collect all three rinses as Hazardous Liquid Waste (see Section B).[1] Do not pour rinsate down the drain.[1][5]

  • Defacing: Deface the original label and mark as "Empty" before disposing of the glass/plastic bottle in standard lab glass trash (if permitted) or recycling.

Spill Response & Decontamination

Trigger: Accidental release of powder or liquid > 100 mg/mL.[1]

  • Evacuate & PPE:

    • Evacuate the immediate area.[1][2][3][5][6][7]

    • Don double nitrile gloves , safety goggles, lab coat, and a P100 respirator (if powder is aerosolized).[1]

  • Containment:

    • Powder: Cover with wet paper towels (to prevent dust) or use a HEPA-filtered vacuum designated for hazardous chemicals.[1]

    • Liquid: Cover with an inert absorbent (Vermiculite, Sand, or Commercial Spill Pads).[1] Do not use paper towels alone for large liquid spills.

  • Decontamination:

    • Clean the surface with a soap/water solution.[1][4][5][6]

    • Verification: A final wipe test is recommended to ensure no residue remains, as the compound is a skin sensitizer [4].[1]

  • Disposal:

    • Place all absorbent materials and contaminated PPE into a hazardous waste bag (Solid Waste Protocol).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222767, Gluconic acid, phenylhydrazide.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Gluconic acid, phenylhydrazide

As a Senior Application Scientist, establishing a culture of safety and precision is paramount when handling reactive organic intermediates. Gluconic acid, phenylhydrazide (CAS: 24758-68-7)—often synthesized during the c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety and precision is paramount when handling reactive organic intermediates. Gluconic acid, phenylhydrazide (CAS: 24758-68-7)—often synthesized during the characterization of carbohydrates or as an intermediate in drug development—presents unique handling challenges[1][2].

While the bulky, hydrophilic gluconic acid moiety reduces the volatility of the compound compared to its highly toxic precursor (phenylhydrazine), the resulting phenylhydrazide derivative still carries significant risks of skin sensitization, ocular irritation, and aquatic toxicity[3].

This guide provides a comprehensive, self-validating operational framework for the synthesis, handling, and disposal of Gluconic acid, phenylhydrazide, ensuring both scientific integrity and absolute laboratory safety.

Part 1: Chemical Profile & Mechanistic Hazard Analysis

To safely handle any chemical, one must first understand the physical properties that govern its behavior in the laboratory environment.

Table 1: Physicochemical Profile & Hazard Causality

Property Value Causality / Operational Relevance
CAS Number 24758-68-7 Unique identifier required for strict safety tracking and waste logging[1].
Molecular Formula C12H18N2O6 High oxygen/nitrogen content indicates strong hydrogen-bonding potential, leading to crystalline solid formation[1].
Molecular Weight 286.28 g/mol The bulky structure significantly reduces vapor pressure compared to free phenylhydrazine, shifting the primary hazard from inhalation of vapors to inhalation of crystalline dust[1].
Melting Point 195°C - 205°C (decomp) Critical Validation Metric: Used to confirm compound purity post-synthesis and ensure no toxic, unreacted precursors remain[2][1.10].

| Aquatic Toxicity | High | The phenylhydrazide moiety disrupts biological pathways in aquatic organisms, strictly prohibiting drain disposal. |

Hazard Mitigation Logic

Understanding the direct relationship between a chemical hazard and its corresponding engineering control is the foundation of a robust safety culture.

HazardLogic cluster_0 Identified Hazards cluster_1 PPE & Engineering Controls cluster_2 Operational Outcome H1 Trace Phenylhydrazine (Skin Sensitizer/Toxic) PPE1 Nitrile Gloves (≥0.11mm) & Lab Coat H1->PPE1 H2 Crystalline Dust (Respiratory Irritant) PPE2 Chemical Fume Hood (Face Velocity ≥100 fpm) H2->PPE2 H3 Aqueous Filtrate (Aquatic Toxicity) PPE3 Segregated Organic Waste Containers H3->PPE3 Out1 Prevents Dermal Absorption & Sensitization PPE1->Out1 Out2 Eliminates Inhalation of Airborne Particulates PPE2->Out2 Out3 Prevents Environmental Contamination PPE3->Out3

Logical relationship between specific chemical hazards, required controls, and safety outcomes.

Part 2: Mandatory Personal Protective Equipment (PPE)

Do not rely on generic PPE protocols. The organic amine nature of phenylhydrazides requires specific material choices to prevent chemical permeation[3][4].

Table 2: PPE Specifications & Scientific Justifications

Equipment Type Specification Scientific Justification
Gloves Nitrile (≥0.11mm thickness) Phenylhydrazide derivatives and trace precursors readily permeate latex. Nitrile provides a robust, impermeable barrier against organic amines[4].
Eye Protection ANSI Z87.1 Safety Goggles Prevents severe ocular irritation from crystalline dust or splash hazards during the hot filtration step[3].
Respiratory N95/P100 Particulate Filter Required when handling dry powders outside a fume hood to prevent inhalation of sensitizing crystalline dust.

| Body Protection | Flame-Resistant Lab Coat | Mitigates dermal exposure and prevents the accumulation of static-charged toxic powders on standard clothing[4]. |

Part 3: Standard Operating Procedure (Synthesis & Handling)

Gluconic acid phenylhydrazide is frequently synthesized in the laboratory to confirm the identity of gluconolactones[2]. This protocol is designed as a self-validating system : the final step inherently verifies the safety and success of the previous steps.

Step-by-Step Methodology
  • Reagent Preparation: Inside a certified chemical fume hood, dissolve 0.5 g of D-glucono-1,4-lactone in 5 mL of warm water[2].

  • Condensation Reaction: Add 1 mL of freshly distilled phenylhydrazine.

    • Causality: Phenylhydrazine acts as a potent nucleophile, attacking the carbonyl carbon to open the lactone ring and form the hydrazide[2].

  • Thermal Activation: Heat the mixture on a steam bath for exactly 30 minutes.

    • Causality: The activation energy for this amidation requires sustained, gentle heating to reach completion without thermally degrading the delicate carbohydrate backbone[2].

  • Nucleation: Cool the solution, then vigorously scratch the inner surface of the glass test tube with a glass rod.

    • Causality: Scratching creates microscopic glass shards and localized pressure differentials. These serve as critical nucleation sites, forcing the supersaturated phenylhydrazide out of solution to form uniform crystals[2].

  • Purification: Dissolve the crude crystals in 10 mL of hot water and add a small amount of activated charcoal. Filter the suspension while hot.

    • Causality: Activated charcoal possesses a massive surface area and a high affinity for hydrophobic aromatics, effectively adsorbing colored impurities and any highly toxic, unreacted phenylhydrazine[2].

  • Isolation & Self-Validation: Wash the recrystallized product with 2 mL of cold water and dry at 105°C for 1 hour. To validate the protocol, measure the melting point.

    • System Validation: A melting point strictly between 195°C and 202°C (with decomposition) confirms the absolute purity of the phenylhydrazide derivative[2][1.10]. A depressed melting point indicates the presence of hazardous unreacted precursors, requiring immediate recrystallization.

Workflow Step1 1. Reagent Preparation Equip PPE & Setup Fume Hood Step2 2. Condensation Reaction Mix Glucono-δ-lactone + Phenylhydrazine Step1->Step2 Step3 3. Thermal Activation Heat on Steam Bath (30 mins) Step2->Step3 Step4 4. Nucleation Cool & Scratch Tube Inner Surface Step3->Step4 Step5 5. Purification Dissolve in Hot Water + Charcoal Step4->Step5 Step6 6. Isolation & Validation Filter, Dry, and Verify Melting Point (195-202°C) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of Gluconic acid phenylhydrazide.

Part 4: Spill Management & Disposal Plan

Because phenylhydrazide derivatives are known to be toxic to aquatic life with long-lasting effects, strict adherence to disposal protocols is non-negotiable.

  • Solid Spill Response: Do NOT sweep dry crystals, as this generates hazardous airborne dust. Lightly moisten the spill area with water to suppress particulate aerosolization. Wipe up the wetted material using inert absorbent pads and place them into a sealed, clearly labeled hazardous waste container[4].

  • Liquid Spill Response: For spills of the reaction mixture, neutralize carefully if necessary, absorb with an inert material (such as vermiculite or sand), and collect using non-sparking tools[4].

  • Disposal Routing: Never discharge aqueous filtrates or organic washes into the laboratory sink. All waste containing Gluconic acid, phenylhydrazide must be routed to Halogen-Free Organic Waste streams in compliance with local environmental control regulations[2].

References

  • Chemsrc. "D-Gluconic acid,2-phenylhydrazide | CAS#:24758-68-7". Chemsrc Chemical Database. URL:[Link]

  • Taylor & Francis. "MAOS of D‐Gluconic Acid, D‐Glucono‐1,4‐ and 1,5‐Lactones, Esters, Hydrazides, and Benzimidazoles Thereof". Synthetic Communications. URL: [Link]

  • Boley.de. "Safety Data Sheet: Acetic acid, 2-phenylhydrazide". Boley Safety Data. URL:[Link]

Sources

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